molecular formula C34H34N4O5 B15073696 Purpurin 18 methyl ester

Purpurin 18 methyl ester

Cat. No.: B15073696
M. Wt: 578.7 g/mol
InChI Key: POPDQJMNXQQAII-UWJYYQICSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Purpurin 18 methyl ester has been reported in Ruditapes philippinarum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H34N4O5

Molecular Weight

578.7 g/mol

IUPAC Name

methyl 3-[(22S,23S)-17-ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1,6,9(27),10,12,14(26),15,17,19(25),20-decaen-23-yl]propanoate

InChI

InChI=1S/C34H34N4O5/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(39)42-7)31(37-24)30-32-29(33(40)43-34(30)41)18(6)25(38-32)14-27-20(9-2)16(4)23(36-27)13-26(19)35-22/h8,12-14,17,21,37-38H,1,9-11H2,2-7H3/t17-,21-/m0/s1

InChI Key

POPDQJMNXQQAII-UWJYYQICSA-N

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C(=O)OC4=O)C)C

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C(=O)OC4=O)C)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of Purpurin 18 Methyl Ester from Chlorophyll a: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Purpurin 18 methyl ester, a promising photosensitizer in photodynamic therapy (PDT), derived from chlorophyll (B73375) a. This document details the experimental protocols, quantitative data from various studies, and visual representations of the synthesis workflow and its mechanism of action in PDT.

Introduction

This compound is a second-generation photosensitizer that has garnered significant interest in the field of oncology. Derived from the abundant natural pigment chlorophyll a, it exhibits strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light during photodynamic therapy. Its ability to efficiently generate reactive oxygen species (ROS) upon photoactivation makes it a potent agent for inducing targeted cell death in cancerous tissues. This guide serves as a technical resource for researchers and professionals involved in the synthesis and application of porphyrin-based photosensitizers.

Synthesis Pathway Overview

The synthesis of this compound from chlorophyll a is a multi-step process that involves the extraction and modification of the chlorophyll molecule. The general synthetic route proceeds through the following key intermediates:

  • Chlorophyll a Extraction: Isolation of chlorophyll a from a natural source, commonly spinach or spirulina.

  • Conversion to Pheophytin a: Removal of the central magnesium ion from the chlorophyll a macrocycle.

  • Formation of Methyl Pheophorbide a: Hydrolysis of the phytyl ester and subsequent methylation.

  • Oxidative Cleavage to Purpurin 18: Ring opening of the E-ring of methyl pheophorbide a under basic conditions with aeration to form Purpurin 18.

  • Esterification to this compound: Methylation of the carboxylic acid group of Purpurin 18.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Extraction of Chlorophyll a

A common source for chlorophyll a is fresh spinach leaves.

  • Procedure:

    • Fresh spinach leaves are washed, dried, and homogenized in a blender with acetone (B3395972).

    • The resulting slurry is filtered to remove solid plant material.

    • The acetone extract, containing a mixture of chlorophylls (B1240455) and other pigments, is concentrated under reduced pressure.

    • The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a hexane-acetone gradient to separate chlorophyll a from other pigments.

Synthesis of Purpurin 18 from Methyl Pheophorbide a

This protocol details the conversion of methyl pheophorbide a to Purpurin 18.

  • Materials:

  • Procedure:

    • Dissolve methyl pheophorbide a (1 g) in a mixture of pyridine (5 mL) and diethyl ether (400 mL).[1]

    • Prepare a solution of KOH (12 g) in 1-propanol (80 mL).[1]

    • Add the KOH solution to the methyl pheophorbide a solution and stir the mixture under aeration (air bubbling) for 3 hours.[1]

    • After the reaction, add distilled water to the mixture to separate the phases.

    • Collect the organic layer and evaporate the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography using a 5% methanol in methylene chloride as the eluent to obtain pure Purpurin 18.[1]

Synthesis of this compound

This protocol describes the final esterification step.

  • Materials:

    • Purpurin 18

    • Methanol

    • Sulfuric acid (catalytic amount)

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve Purpurin 18 in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography.

    • After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography if necessary.

Quantitative Data

The following tables summarize key quantitative data reported in the literature for the synthesis and characterization of Purpurin 18 and its methyl ester.

ParameterValueReference
Starting MaterialSpirulina powder[2]
Yield of Chlorophyll a10.5 kg from 1200 kg of Spirulina[2]
Yield of Purpurin 183.9 kg from 10.5 kg of Chlorophyll a[2]
Overall Yield (from Spirulina)~0.325%[2]

Table 1: Large-Scale Synthesis of Purpurin 18 [2]

ParameterValueReference
Starting MaterialMethyl pheophorbide a[1]
Reaction Time3 hours[1]
Purification MethodColumn Chromatography[1]
Eluent5% Methanol in Methylene Chloride[1]

Table 2: Laboratory-Scale Synthesis of Purpurin 18 [1]

PropertyValueReference
Molecular FormulaC₃₄H₃₄N₄O₅[3]
Molecular Weight578.7 g/mol [3]
UV-Vis λmax (in MeOH)~700 nm[4]
AppearanceDark green solid[5]

Table 3: Physicochemical and Spectroscopic Properties of this compound

Visualizations

The following diagrams illustrate the synthesis workflow and the mechanism of action of this compound in photodynamic therapy.

Synthesis_Workflow cluster_extraction Chlorophyll Extraction cluster_conversion Chemical Conversion Chlorophyll_Source Chlorophyll Source (e.g., Spirulina) Extraction Extraction (Acetone) Chlorophyll_Source->Extraction Homogenization Purification_ChlA Purification (Chromatography) Extraction->Purification_ChlA Filtration Chlorophyll_a Chlorophyll a Purification_ChlA->Chlorophyll_a Pheophytin_a Pheophytin a Chlorophyll_a->Pheophytin_a Acid Treatment Methyl_Pheophorbide_a Methyl Pheophorbide a Pheophytin_a->Methyl_Pheophorbide_a Hydrolysis & Methylation Purpurin_18 Purpurin 18 Methyl_Pheophorbide_a->Purpurin_18 Oxidative Cleavage (KOH, Air) Purpurin_18_ME This compound Purpurin_18->Purpurin_18_ME Esterification (MeOH, H+)

Caption: Synthesis workflow from Chlorophyll a to this compound.

PDT_Mechanism cluster_activation Photosensitizer Activation cluster_ros Reactive Oxygen Species Generation cluster_cellular Cellular Effects PS_ground Purpurin 18 (Ground State, S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Light Light (λ ≈ 700 nm) Light->PS_ground Absorption PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing Oxygen Molecular Oxygen (³O₂) PS_triplet->Oxygen Energy Transfer (Type II) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Oxygen->ROS Cellular_Damage Oxidative Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Apoptosis Apoptosis / Necrosis Cellular_Damage->Apoptosis

Caption: Mechanism of action of Purpurin 18 in Photodynamic Therapy (PDT).

Conclusion

The synthesis of this compound from chlorophyll a provides a scalable and cost-effective route to a potent photosensitizer for photodynamic therapy. The methodologies outlined in this guide, supported by quantitative data and clear visual workflows, offer a solid foundation for researchers and drug development professionals. Further research into optimizing reaction conditions and developing novel formulations of this compound will continue to advance its potential as a valuable tool in the fight against cancer.

References

An In-depth Technical Guide to the Physicochemical Properties of Purpurin 18 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18 methyl ester is a chlorophyll-a derivative belonging to the chlorin (B1196114) class of photosensitizers.[1][2] Its unique photophysical and chemical characteristics have positioned it as a significant compound in the field of photodynamic therapy (PDT) for cancer treatment.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for researchers and professionals in drug development and related scientific disciplines.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and interaction with biological systems.

Table 1: Summary of Quantitative Data for this compound
PropertyValueReference
Molecular Formula C₃₄H₃₄N₄O₅[3]
Molecular Weight 578.66 g/mol [3]
CAS Number 51744-55-9[4]
Appearance Not explicitly stated, likely a colored solid-
Melting Point Data not available in the searched sources-
Solubility Generally hydrophobic.[5] Soluble in DMSO and methylene (B1212753) chloride.[4] Poorly soluble in aqueous solutions.[4][5]
UV-Vis Absorption Maxima (in Methylene Chloride) Soret Band: ~407 nm, Q-bands: ~505, 535, 645, 695 nmInferred from similar compounds
Fluorescence Emission Maximum Data not available in the searched sources-
Singlet Oxygen Quantum Yield Data not available in the searched sources-

Experimental Protocols

The following sections detail the generalized methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

A precise melting point is a critical indicator of purity.

Methodology:

  • A small, dry sample of this compound is loaded into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C/min).

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

Quantitative Solubility Assessment

Determining the solubility in various solvents is crucial for formulation development.

Methodology:

  • An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO, methylene chloride) in a sealed vial.

  • The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax and using a pre-established calibration curve.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum light absorption, which is critical for its application in photodynamic therapy.

Methodology:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., methylene chloride).

  • A series of dilutions are made to prepare working solutions of known concentrations.

  • The UV-Vis absorption spectrum of each solution is recorded using a spectrophotometer over a specific wavelength range (e.g., 300-800 nm).

  • The wavelengths of maximum absorbance (λmax) for the Soret and Q-bands are identified.

  • A calibration curve of absorbance versus concentration can be plotted to determine the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Fluorescence properties, including emission spectra and quantum yield, are important for understanding the photophysical behavior of the photosensitizer.

Methodology:

  • Solutions of this compound are prepared in a suitable solvent.

  • The fluorescence emission spectrum is recorded by exciting the sample at a specific wavelength (typically one of its absorption maxima).

  • The fluorescence quantum yield (Φf) can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) under identical experimental conditions.

Photodynamic Therapy (PDT) Mechanism

This compound functions as a photosensitizer in PDT. The general mechanism involves the generation of reactive oxygen species (ROS) that induce cell death.

PDT_Mechanism cluster_0 Cellular Environment PS_ground Purpurin 18 ME (Ground State, S₀) PS_singlet Purpurin 18 ME (Excited Singlet State, S₁) PS_ground->PS_singlet Excitation PS_triplet Purpurin 18 ME (Excited Triplet State, T₁) PS_singlet->PS_triplet Intersystem Crossing O2 Molecular Oxygen (³O₂) PS_triplet->O2 Energy Transfer (Type II) Biomolecules Cellular Biomolecules PS_triplet->Biomolecules Electron Transfer (Type I) ROS Reactive Oxygen Species (¹O₂, O₂⁻, •OH) O2->ROS CellDeath Cell Death (Apoptosis, Necrosis) ROS->CellDeath Oxidative Stress Light Light (Specific Wavelength) Light->PS_ground Absorption Biomolecules->ROS

Caption: General mechanism of Photodynamic Therapy (PDT) involving this compound.

Experimental Workflow for PDT Application Research

The hydrophobic nature of this compound often necessitates formulation strategies to enhance its delivery in aqueous biological systems. The following workflow outlines a typical research approach for its application in PDT.

PDT_Workflow cluster_workflow Research Workflow for this compound in PDT Synthesis Synthesis & Purification of Purpurin 18 ME Characterization Physicochemical Characterization Synthesis->Characterization Formulation Formulation Development (e.g., Nanoparticles, Liposomes) Characterization->Formulation InVitro In Vitro Studies (Cellular Uptake, Cytotoxicity, ROS Detection) Formulation->InVitro InVivo In Vivo Studies (Animal Models, Efficacy, Biodistribution) InVitro->InVivo Analysis Data Analysis & Conclusion InVivo->Analysis

References

Spectroscopic Profile of Purpurin 18 Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of purpurin (B114267) 18 methyl ester, a chlorophyll-a derivative with significant potential as a photosensitizer in photodynamic therapy (PDT). A detailed analysis of its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data is presented, alongside methodologies for acquiring this critical information.

Introduction

Purpurin 18 methyl ester is a key molecule in the development of new photodynamic agents. Its efficacy is intrinsically linked to its molecular structure and electronic properties, which can be thoroughly investigated using spectroscopic techniques. This guide serves as a centralized resource for the NMR and UV-Vis data of this compound, facilitating its identification, characterization, and application in research and development.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. The data presented below is for this compound dissolved in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.38s1H10-H
9.25s1H5-H
8.53s1H20-H
7.84dd, J = 17.8, 11.5 Hz1H3¹-H
6.27d, J = 17.9 Hz1H3²-H (trans)
6.16d, J = 11.5 Hz1H3²-H (cis)
5.14m1H17-H
4.36m1H18-H
3.63s3H12¹-CH₃ or 17⁵-COOCH₃
3.53q, J = 7.7 Hz2H8¹-CH₂
3.30s3H2¹-CH₃
3.08s3H7¹-CH₃
2.76m1H17²-H
2.52-2.39m2H17¹-H
1.93m1H17²-H
1.72d, J = 7.3 Hz3H18¹-CH₃
1.59t, J = 7.7 Hz3H8²-CH₃
0.01 and -0.23br s2HNH

Note: The assignment of the singlet at 3.63 ppm to the 12¹-methyl group or the 17⁵-methyl ester group can be ambiguous without further 2D NMR analysis. However, its chemical shift is highly characteristic of a methyl ester proton in this molecular environment. The data is based on a study by Yeo et al. (2022), which refers to the compound as "Purpurin-18" with a formula corresponding to the free acid, although the provided NMR data is consistent with the methyl ester derivative.[1]

At the time of this report, a complete and unambiguously assigned ¹³C NMR dataset for this compound was not available in the reviewed literature. Researchers are encouraged to perform ¹³C NMR and 2D NMR experiments (e.g., HSQC, HMBC) for a complete structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The spectrum is characterized by an intense Soret band in the near-UV region and several weaker Q-bands in the visible region, which are characteristic of chlorin-type macrocycles.

Table 2: UV-Vis Spectroscopic Data of this compound

SolventSoret Band (λ_max, nm)Q-Bands (λ_max, nm)Molar Extinction Coefficient (ε) at Soret Band (M⁻¹cm⁻¹)Reference
Dichloromethane (CH₂Cl₂)412699Not Reported[2]
Toluene413Not Reported83,200[3]

The strong absorption in the red region of the visible spectrum (Q-band at ~700 nm) is a key feature for its application in photodynamic therapy, as light at these wavelengths has better tissue penetration.

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the NMR and UV-Vis spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification and assignment.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) of high purity

  • NMR tubes (5 mm diameter)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl the vial to dissolve the sample completely. The solution should be clear.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound to determine its characteristic absorption maxima and molar extinction coefficients.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., dichloromethane, toluene)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1-10 µM. The absorbance should ideally be within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range (e.g., 300-800 nm).

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the sample cuvette with the this compound solution of the lowest concentration and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat the measurement for all the prepared solutions of different concentrations.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands.

    • If molar extinction coefficients (ε) are to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm). Plot absorbance versus concentration; the slope of the resulting line will be the molar extinction coefficient.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_uvvis UV-Vis Spectroscopy cluster_analysis Data Analysis & Characterization Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep UV_Prep Prepare Solutions in Solvent Sample->UV_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Data (δ, J, Multiplicity) NMR_Acq->NMR_Data Analysis Structural Elucidation & Property Determination NMR_Data->Analysis UV_Acq Record Absorption Spectra UV_Prep->UV_Acq UV_Data UV-Vis Data (λmax, ε) UV_Acq->UV_Data UV_Data->Analysis

References

The Core Mechanism of Purpurin 18 Methyl Ester in Photodynamic Therapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Purpurin (B114267) 18 methyl ester (P18-ME), a promising chlorophyll-a derivative, in the context of photodynamic therapy (PDT). We will delve into its photochemical properties, cellular uptake and localization, the induction of cell death, and the underlying signaling pathways. This document synthesizes key research findings to offer a detailed understanding for professionals in the field of oncology and drug development.

Introduction to Purpurin 18 Methyl Ester in PDT

This compound (P18-ME) is a second-generation photosensitizer derived from chlorophyll.[1] Its strong absorption in the near-infrared region (around 699 nm) allows for deeper tissue penetration of light, making it a suitable candidate for the treatment of solid tumors.[2][3] The fundamental principle of P18-ME-mediated PDT involves the light-activated generation of cytotoxic reactive oxygen species (ROS) that induce localized cellular damage and subsequent tumor ablation.[4][5][6]

Photochemical and Photophysical Properties

Upon activation by light of a specific wavelength, P18-ME transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This triplet state P18-ME can then initiate two types of photochemical reactions, collectively leading to the production of ROS.[2][4]

  • Type I Reaction: The excited photosensitizer can react directly with biomolecules, transferring an electron to form radical ions, which then interact with molecular oxygen to produce superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide.[2][4]

  • Type II Reaction: The triplet state P18-ME can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2][4] The Type II reaction is often considered the predominant pathway in PDT.[2]

The efficiency of singlet oxygen generation is a critical parameter for a photosensitizer. For P18-ME, this has been quantified as the singlet oxygen quantum yield (ΦΔ).

Table 1: Photochemical Properties of this compound and its Conjugates
PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)NotesReference
Free this compound (Pu18)58.82%In Phosphate Buffer Saline (PBS)[2][3]
Graphene oxide-conjugated Pu18 (GO-Pu18)62.60%In Phosphate Buffer Saline (PBS)[2][3]
Purpurin 18 (unspecified ester)0.7-[7]
Chlorin p6-functionalized FONPs0.72Upon excitation at 405 nm in aqueous media.[8]

Cellular Uptake and Subcellular Localization

The efficacy of P18-ME in PDT is highly dependent on its accumulation within cancer cells and its localization in specific organelles. Being hydrophobic, P18-ME can face challenges with aggregation in aqueous environments, which can be mitigated by using delivery systems like nanoparticles.[9][10] Studies have shown that P18-ME and its derivatives are readily taken up by various cancer cell lines.[7]

Following cellular uptake, P18-ME has been observed to localize in several key organelles that are particularly vulnerable to oxidative stress, thereby enhancing the therapeutic effect. These include:

  • Mitochondria: A primary target for many photosensitizers, as mitochondrial damage can efficiently trigger apoptosis.[7][11]

  • Endoplasmic Reticulum (ER): Damage to the ER can lead to ER stress and apoptosis.[7][11]

  • Lysosomes: Localization in lysosomes has also been reported.[7][11]

  • Golgi Apparatus: This organelle is another site of P18-ME accumulation.[11]

The preferential accumulation of P18-ME in these organelles is crucial for initiating cell death pathways upon light activation.

cluster_Cell Cancer Cell cluster_Organelles Subcellular Localization P18_ME_ext P18-ME (extracellular) P18_ME_int P18-ME (intracellular) P18_ME_ext->P18_ME_int Cellular Uptake Mitochondria Mitochondria P18_ME_int->Mitochondria ER Endoplasmic Reticulum P18_ME_int->ER Lysosomes Lysosomes P18_ME_int->Lysosomes Golgi Golgi Apparatus P18_ME_int->Golgi

Cellular uptake and subcellular localization of P18-ME.

Mechanism of Cell Death: Apoptosis and Necrosis

Upon light irradiation, the ROS generated by P18-ME induce oxidative stress, leading to cellular damage and ultimately, cell death. The primary mode of cell death induced by P18-ME-PDT is apoptosis, or programmed cell death.[4][7][11] However, at higher doses or under certain conditions, necrosis can also occur.[4]

Key events in P18-ME-PDT induced apoptosis include:

  • Mitochondrial Membrane Potential Collapse: ROS-induced damage to the mitochondria leads to a decrease in mitochondrial membrane potential.[11]

  • Cytochrome c Release: Damage to the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[4]

  • Caspase Activation: Cytoplasmic cytochrome c triggers a cascade of caspase activation, which are key executioners of apoptosis.

  • DNA Fragmentation: Activated caspases lead to the fragmentation of nuclear DNA, a hallmark of apoptosis.[8]

Studies have demonstrated a significant increase in the apoptotic cell population in various cancer cell lines treated with P18-ME and light.[7]

Table 2: In Vitro Phototoxicity of this compound and its Derivatives
Cell LinePhotosensitizer/FormulationConcentrationLight DoseEffectReference
HepG-2This compound1-5 µg/mL10 min irradiationConcentration-dependent decrease in viability[1]
HepG-2Free Purpurin 18-5 mW cm⁻²IC50: 5.3 ± 0.79 µg mL⁻¹[3]
HepG-2GO-Pu18-5 mW cm⁻²IC50: 1.39 ± 0.38 µg mL⁻¹[3]
4T1 (2D culture)Purpurin 180.5 µM3.71 J cm⁻² (630 nm)Significant phototoxicity[4][5]
4T1 (2D culture)Purpurin 180.5 µM0.724 J cm⁻²50% apoptosis induction[4][5]
4T1 (3D spheroids)Purpurin 184 µM25.2 J cm⁻² (630 nm)Decrease in spheroid size[4][5]
HeLaP18 N AI ME--IC50: 0.86 µM[12]
HeLaP18 N AI ME-LNVs--IC50: 0.68 µM[12]
A549P18 N AI ME--IC50: 0.85 µM[12]
A549P18 N AI ME-LNVs--IC50: 0.64 µM[12]
HCT116FONPs[Cp6]-650 nmIC50: 0.04 nmol/mL[8]
HT-29FONPs[Cp6]-650 nmIC50: 0.13 nmol/mL[8]

Signaling Pathways in P18-ME Mediated PDT

The apoptotic response to P18-ME-PDT is orchestrated by a complex network of signaling pathways. The generation of ROS acts as the initial trigger, instigating a cascade of events that culminate in programmed cell death.

cluster_PDT P18-ME Photodynamic Therapy cluster_CellularResponse Cellular Response Light Light Activation ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) Light->ROS P18_ME P18-ME P18_ME->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Caspase_Cascade Caspase Activation Cascade ER_Stress->Caspase_Cascade Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Signaling pathway of P18-ME-PDT-induced apoptosis.

Experimental Protocols

A variety of experimental techniques are employed to elucidate the mechanism of action of P18-ME in PDT. Below are outlines of key protocols.

Assessment of Singlet Oxygen Generation (DPBF Assay)

The 1,3-diphenylisobenzofuran (B146845) (DPBF) assay is a common method to quantify singlet oxygen production.

  • Preparation: A solution of P18-ME and DPBF in a suitable solvent (e.g., DMF) is prepared.

  • Irradiation: The solution is irradiated with a light source at the absorption maximum of P18-ME.

  • Measurement: The decrease in absorbance of DPBF at its characteristic wavelength (around 415 nm) is monitored over time using a UV-Vis spectrophotometer. The rate of decrease is proportional to the amount of singlet oxygen generated.

Cellular Uptake and Localization Studies

Fluorescence microscopy is used to visualize the intracellular distribution of P18-ME.

  • Cell Culture: Cancer cells are seeded in appropriate culture vessels (e.g., chamber slides).

  • Incubation: Cells are incubated with a specific concentration of P18-ME for a defined period (e.g., 24 hours).

  • Staining (Optional): To identify specific organelles, fluorescent trackers for mitochondria (e.g., MitoTracker Green), ER (e.g., ER-Tracker Green), or lysosomes (e.g., LysoTracker Green) can be used.

  • Imaging: Live or fixed cells are imaged using a fluorescence microscope. The overlap of the P18-ME fluorescence signal with the organelle-specific trackers indicates its subcellular localization.

In Vitro Photocytotoxicity Assay (WST-1 or MTT Assay)

These colorimetric assays are used to determine the viability of cells after PDT.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Photosensitizer Incubation: Cells are incubated with various concentrations of P18-ME for a specific duration.

  • Irradiation: The cells are then exposed to a measured dose of light. A parallel set of plates is kept in the dark to assess dark toxicity.

  • Incubation: After irradiation, the cells are incubated for a further period (e.g., 24-48 hours).

  • Viability Assessment: A reagent such as WST-1 or MTT is added to the wells. The absorbance is then measured using a plate reader, which correlates with the number of viable cells.

cluster_Workflow Experimental Workflow for In Vitro PDT Efficacy Start Start Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Incubate_PS Incubate with P18-ME Cell_Seeding->Incubate_PS Irradiation Light Irradiation (PDT Group) Incubate_PS->Irradiation Dark_Control No Irradiation (Dark Control) Incubate_PS->Dark_Control Incubate_Post Incubate for 24-48h Irradiation->Incubate_Post Dark_Control->Incubate_Post Viability_Assay Perform WST-1 or MTT Assay Incubate_Post->Viability_Assay Analyze Analyze Data (IC50) Viability_Assay->Analyze

Workflow for assessing in vitro phototoxicity of P18-ME.

Conclusion and Future Directions

This compound has demonstrated significant potential as a photosensitizer for photodynamic therapy. Its favorable photochemical properties, efficient cellular uptake, and ability to induce apoptosis in cancer cells make it a compelling candidate for further preclinical and clinical development. Future research will likely focus on the development of advanced drug delivery systems to enhance its bioavailability and tumor-targeting specificity, as well as exploring combination therapies to further improve treatment outcomes. The detailed understanding of its mechanism of action presented in this guide provides a solid foundation for these future endeavors.

References

A Technical Guide to the Quantum Yield and Photophysical Properties of Purpurin 18 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18 methyl ester is a second-generation photosensitizer derived from chlorophyll-a.[1] As a member of the chlorin (B1196114) class of compounds, it possesses strong absorption characteristics in the red region of the electromagnetic spectrum, a property that is highly advantageous for applications in photodynamic therapy (PDT).[2][3] This allows for deeper tissue penetration of light, enabling the treatment of less accessible tumors. The efficacy of a photosensitizer in PDT is intrinsically linked to its photophysical properties, particularly its ability to generate cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), upon photoirradiation. This guide provides an in-depth analysis of the quantum yield and key photophysical parameters of this compound, alongside the experimental protocols for their determination, to support its application in research and drug development.

Core Photophysical Properties

The photophysical characteristics of this compound are fundamental to its function as a photosensitizer. These properties dictate its efficiency in absorbing light and converting that energy into a chemical form capable of inducing cell death. The primary quantitative data are summarized in the table below.

PropertySymbolValueSolvent/ConditionsReference
Absorption Maximum (Qy band) λmax~695-700 nmDichloromethane, PBS[2][3][4]
Singlet Oxygen Quantum Yield ΦΔ~0.7PBS[2]
Molar Extinction Coefficient εData not available-
Fluorescence Quantum Yield ΦfData not available-
Fluorescence Lifetime τfData not available-

Note: The photophysical properties of Purpurin 18 and its methyl ester are very similar. The provided singlet oxygen quantum yield is for the parent compound, Purpurin 18, and is a strong indicator of the methyl ester's performance.

Quantum Yields: The Heart of Photodynamic Efficacy

Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield (ΦΔ) is the most critical parameter for evaluating the potential of a Type II photosensitizer. It represents the fraction of absorbed photons that result in the formation of singlet oxygen. A high ΦΔ value is a primary indicator of a potent photosensitizer for PDT.[5] Purpurin 18 is recognized for its excellent singlet oxygen quantum yield of approximately 0.7, signifying that 70% of the light energy it absorbs is effectively transferred to ground-state molecular oxygen to produce the highly reactive singlet state.[2]

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) measures the efficiency of the fluorescence process, representing the fraction of absorbed photons that are re-emitted as fluorescence. Fluorescence is a competitive de-excitation pathway to intersystem crossing (the pathway leading to triplet state formation and subsequent singlet oxygen generation). Therefore, for an effective PDT agent, a lower fluorescence quantum yield is generally desirable, as it implies that more of the absorbed energy is channeled towards the production of the therapeutic triplet state.

Experimental Protocols and Methodologies

Accurate determination of photophysical parameters is crucial for the characterization of photosensitizers. The following sections detail the standard experimental protocols.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

A common and reliable method for determining ΦΔ is through indirect chemical quenching, using a probe that reacts specifically with singlet oxygen.

Protocol: Indirect Measurement using a Chemical Probe

  • Reagents and Materials:

    • This compound (photosensitizer).

    • A reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., Methylene Blue, Rose Bengal).

    • A singlet oxygen probe, such as 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA) or 1,3-diphenylisobenzofuran (B146845) (DPBF).[2][3]

    • A suitable air-saturated solvent (e.g., PBS, DMSO, Methanol).

    • UV-Vis Spectrophotometer.

    • Light source with a monochromator or filter to select the excitation wavelength.

  • Procedure:

    • Prepare solutions of the sample (this compound) and the reference photosensitizer with identical optical densities at the excitation wavelength.

    • To each solution, add the singlet oxygen probe (e.g., ABDA).

    • Record the initial absorption spectrum of the probe. The decay of ABDA can be monitored by the decrease in its absorbance at approximately 381 and 403 nm.[2]

    • Irradiate the sample and reference solutions under identical conditions (light intensity, wavelength, and time intervals).

    • At regular time intervals, stop the irradiation and record the absorption spectrum of the probe in each solution.

    • Plot the change in absorbance of the probe against irradiation time for both the sample and the reference. The rate of absorbance decrease is proportional to the rate of singlet oxygen production.[2]

  • Calculation: The singlet oxygen quantum yield of the sample (ΦΔspl) is calculated using the following equation:

    ΦΔspl = ΦΔref * (kspl / kref)

    Where:

    • ΦΔref is the known singlet oxygen quantum yield of the reference.

    • kspl is the rate of probe degradation for the sample.

    • kref is the rate of probe degradation for the reference.

G Workflow for Singlet Oxygen Quantum Yield Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sample Prepare Sample Solution (Purpurin 18 ME) match_od Adjust to Equal Optical Density prep_sample->match_od prep_ref Prepare Reference Solution (e.g., Methylene Blue) prep_ref->match_od add_probe Add Singlet Oxygen Probe (e.g., ABDA) to both match_od->add_probe measure_initial Record Initial Probe Absorbance add_probe->measure_initial irradiate Irradiate Solutions (Identical Conditions) measure_initial->irradiate measure_interval Record Probe Absorbance at Time Intervals irradiate->measure_interval plot_data Plot Probe Absorbance vs. Irradiation Time measure_interval->plot_data calc_rate Determine Degradation Rates (k_spl, k_ref) plot_data->calc_rate calc_yield Calculate Quantum Yield Φ_Δ_spl = Φ_Δ_ref * (k_spl / k_ref) calc_rate->calc_yield

Workflow for ΦΔ Determination
Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is typically determined using a relative method, comparing the fluorescence of the sample to a well-characterized fluorescent standard.

Protocol: Relative Measurement using a Fluorescence Standard

  • Reagents and Materials:

    • This compound.

    • A fluorescence standard with a known Φf and similar absorption/emission range (e.g., Rhodamine 6G, Quinine Sulfate).

    • High-purity solvent.

    • UV-Vis Spectrophotometer.

    • Spectrofluorometer.

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

    • Measure the absorbance of all solutions at the chosen excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.

    • Measure the fluorescence emission spectra for all solutions, using the same excitation wavelength and instrument settings.

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculation: The fluorescence quantum yield of the sample (Φfspl) is calculated using the equation:

    Φfspl = Φfstd * (Gradspl / Gradstd) * (nspl / nstd)²

    Where:

    • Φfstd is the fluorescence quantum yield of the standard.

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent used for the sample and standard. If the same solvent is used, this term becomes 1.

Mechanism of Action in Photodynamic Therapy (PDT)

This compound functions primarily through the Type II photodynamic mechanism, which is dependent on the presence of molecular oxygen. The process is classically illustrated by a Jablonski diagram.

  • Light Absorption: The photosensitizer (PS) in its ground state (S₀) absorbs a photon of light, promoting it to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state is short-lived and can decay back to the ground state via fluorescence or, more importantly for PDT, undergo intersystem crossing to a longer-lived excited triplet state (T₁).

  • Energy Transfer (Type II): The triplet state photosensitizer (³PS*) can transfer its energy directly to ground-state molecular oxygen (³O₂), which is unique in being a ground-state triplet. This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂), while the photosensitizer returns to its ground state.

  • Cellular Damage: Singlet oxygen is a potent oxidizing agent that can react with a wide array of biomolecules (lipids, proteins, nucleic acids), leading to oxidative stress and ultimately triggering apoptotic or necrotic cell death pathways.

A less common Type I mechanism involves the triplet state photosensitizer reacting directly with biomolecules to produce other reactive oxygen species like superoxide (B77818) radicals.

G PS_S0 PS (S₀) Ground State PS_S1 PS (S₁) Excited Singlet State PS_S0->PS_S1 Light (hν) Absorption O2_3 ³O₂ Ground State Oxygen PS_S1->PS_S0 Fluorescence PS_T1 PS (T₁) Excited Triplet State PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_S0 Phosphorescence O2_1 ¹O₂ Singlet Oxygen PS_T1->O2_1 Energy Transfer (Type II) Biomolecules Cellular Biomolecules (Lipids, Proteins) Damage Oxidative Damage & Cell Death O2_1->Damage Oxidation

Mechanism of Type II Photodynamic Therapy

Conclusion

This compound stands out as a promising photosensitizer for photodynamic therapy due to its strong absorption in the tissue-penetrating red spectral region and, most importantly, its high singlet oxygen quantum yield. The data and protocols presented in this guide offer a technical foundation for researchers and drug developers working with this compound. A thorough understanding and accurate measurement of its photophysical properties are paramount for optimizing treatment protocols, developing novel formulations, and ultimately realizing its full therapeutic potential in the clinic.

References

Purpurin 18 Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Purpurin (B114267) 18 methyl ester, a chlorophyll-a derivative with significant potential as a photosensitizer in photodynamic therapy (PDT). This document outlines its commercial availability, purity standards, and key experimental protocols for its application in research and development.

Commercial Sources and Purity

The availability and purity of Purpurin 18 methyl ester are critical for reproducible and reliable experimental outcomes. A summary of commercial suppliers and their reported purity levels is presented in Table 1. Researchers are advised to consult the suppliers' certificates of analysis for lot-specific purity data.

SupplierCatalog NumberReported Purity
MedChemExpressHY-137474Information not publicly available, request from supplier[1][2]
Selleck ChemicalsE7081 (for Purpurin 18)Purity details not specified for the methyl ester.[3]
ImmunomartNot specifiedInformation not publicly available, request from supplier[4]
PubChemCID 135470466Lists various suppliers and synonyms (e.g., CS-0138879)[5]
PorphyChem164 (for Purpurin 18)≥ 98%[6]
TargetMolT6583 (for Purpurin 18)95%[7]
BLD PharmBD763288 (for Purpurin 18)Purity not specified[8]
Chem-Impex07358 (for Purpurin 18)Information not publicly available[9]
Frontier Specialty ChemicalsPu18-564 (for Purpurin 18)Guaranteed Purity[10]

Table 1: Commercial Sources and Purity of Purpurin 18 and its Methyl Ester. Note that purity for the methyl ester may need to be confirmed directly with suppliers.

Experimental Protocols

The following sections detail essential experimental methodologies for working with this compound, from its synthesis and characterization to its application in photodynamic therapy studies.

Synthesis of this compound

A common method for the synthesis of Purpurin 18 involves the air oxidation of chlorophyll (B73375) a or its derivatives under strongly basic conditions.[11] A scalable process has been developed starting from spirulina powder, which is a readily available and cost-effective source of chlorophyll a.[11] The synthesis of this compound can be achieved from Purpurin 18 through esterification. A detailed protocol for the synthesis of a related derivative, purpurin-18-N-propylimide methyl ester, starts with this compound (P18ME).[12] P18ME (200 mg; 0.311 mmol) and propylamine (B44156) (1.4 mL, 20 eq) are dissolved in methylene (B1212753) chloride (10 mL) and stirred at 25°C for 24 hours.[12]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be determined using reverse-phase HPLC (RP-HPLC). A validated method for a related compound involved an octadecyl column (C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 2.[13]

General HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm I.D., 5 µm particle size).[13]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detector at an appropriate wavelength (e.g., 239 nm for a related compound).[13]

  • Internal Standard: An appropriate internal standard can be used for quantification.

  • Validation: The method should be validated for selectivity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[13][14][15]

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

General ¹H NMR Protocol:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Analysis: The chemical shifts, integration, and coupling constants of the observed protons should be compared to the expected values for the structure of this compound. A representative ¹H NMR spectrum of a pure methyl ester would show characteristic peaks for the methyl group of the ester, as well as signals from the porphyrin macrocycle.[16]

In Vitro Photodynamic Therapy (PDT) Protocol

The following is a generalized protocol for assessing the photodynamic efficacy of this compound in a cancer cell line.

  • Cell Culture: Plate cancer cells (e.g., HeLa, A549) in a suitable multi-well plate and allow them to adhere for 24 hours.[17][18]

  • Incubation with Photosensitizer: Replace the culture medium with a fresh medium containing the desired concentration of this compound. Incubation times can vary, but a common duration is 24 hours.[2] It is crucial to protect the cells from light during this step to prevent premature activation of the photosensitizer.[19]

  • Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.[17]

  • Irradiation: Add fresh culture medium and irradiate the cells with a light source of an appropriate wavelength (e.g., 417 nm for some photosensitizers, but the optimal wavelength for this compound should be determined based on its absorption spectrum).[17] The light dose (fluence) is a critical parameter and should be carefully controlled.[20]

  • Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for the induction of cell death.

  • Assessment of Cell Viability and Apoptosis: Cell viability can be assessed using assays such as the MTT or WST-1 assay.[2] Apoptosis can be quantified using methods like flow cytometry with Annexin V and propidium (B1200493) iodide staining.[17][18]

Visualizations

Signaling Pathway of Photodynamic Therapy

Photodynamic therapy with this compound initiates a cascade of cellular events, primarily driven by the generation of reactive oxygen species (ROS), leading to apoptotic cell death.[21]

PDT_Signaling_Pathway cluster_0 Light Activation cluster_1 ROS Generation cluster_2 Cellular Damage & Apoptosis Induction cluster_3 Apoptosis Execution P18 Purpurin 18 Methyl Ester P18_excited Excited State Purpurin 18 P18->P18_excited Absorption Light Light (Specific Wavelength) Light->P18 ROS Reactive Oxygen Species (¹O₂) (ROS) P18_excited->ROS Energy Transfer O2 Molecular Oxygen (³O₂) O2->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Membrane Membrane Lipid Peroxidation ROS->Membrane Apoptosis_Signal Apoptotic Signaling Cascade Mitochondria->Apoptosis_Signal ER->Apoptosis_Signal Caspases Caspase Activation Apoptosis_Signal->Caspases Cell_Death Apoptotic Cell Death Caspases->Cell_Death

Caption: PDT signaling pathway of this compound.

Experimental Workflow for In Vitro PDT

A typical experimental workflow for evaluating the photodynamic efficacy of this compound is depicted below.

PDT_Experimental_Workflow start Start cell_culture 1. Plate Cells in Multi-well Plate start->cell_culture incubation 2. Incubate with this compound cell_culture->incubation wash 3. Wash to Remove Unbound Photosensitizer incubation->wash irradiate 4. Irradiate with Light wash->irradiate post_incubation 5. Post-Irradiation Incubation (24h) irradiate->post_incubation analysis 6. Analyze Cell Viability and Apoptosis post_incubation->analysis end End analysis->end

Caption: General experimental workflow for in vitro PDT.

References

An In-depth Technical Guide to the Stability and Storage of Purpurin 18 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18 methyl ester, a chlorophyll-a derivative, is a potent photosensitizer with significant applications in photodynamic therapy (PDT). Its efficacy in generating cytotoxic reactive oxygen species (ROS) upon light activation makes it a valuable tool in cancer research and other light-based therapeutic strategies. However, the inherent chemical nature of this compound presents challenges related to its stability and handling. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and methodologies for its analysis, aimed at ensuring the integrity and reproducibility of research and development activities.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for interpreting its stability characteristics.

PropertyValue
Molecular Formula C₃₄H₃₄N₄O₅
Molecular Weight 578.66 g/mol
Appearance Dark green solid
Solubility Soluble in DMSO (e.g., 10 mg/mL with sonication and heating to 60°C).[1] Insoluble in ethanol (B145695) (< 1 mg/mL).[1]
Hydrophobicity High

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, light, and pH. As a photosensitizer, it is particularly susceptible to photodegradation.

Thermal Stability

While specific degradation kinetics for this compound are not extensively published, data from vendors and related compounds suggest that it is relatively stable in solid form at low temperatures. In solution, its stability is more limited.

Photostability

This compound is inherently sensitive to light. Upon exposure to light, especially in the presence of oxygen, it can undergo photobleaching, leading to a loss of its photosensitizing activity. Studies have shown that encapsulation in nanoparticles, such as solid lipid nanoparticles (SLNs) and lipid nanovesicles (LNVs), can significantly enhance its photostability compared to the free compound.[2]

pH Stability

The stability of this compound can also be influenced by the pH of its environment. One study on a graphene oxide-Purpurin 18 methyl ester composite demonstrated pH-sensitive release, with higher release rates in weakly acidic conditions (pH 5.6) compared to neutral (pH 7.4) or weakly alkaline (pH 8.9) conditions.[3][4] This suggests that the ester linkage may be susceptible to hydrolysis under certain pH conditions.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on vendor data sheets and the compound's known sensitivities.

FormStorage TemperatureAtmosphereLight ConditionRecommended Duration
Solid (Powder) -20°CInert gas (e.g., Argon) recommendedProtect from light (store in amber vials or wrapped in foil)Up to 3 years[1]
In Solvent (e.g., DMSO) -80°CInert gas (e.g., Argon) recommendedProtect from light (store in amber vials or wrapped in foil)Up to 1 year[1]

Note: For solutions, it is advisable to prepare fresh solutions for critical experiments or to aliquot stock solutions to minimize freeze-thaw cycles.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Stock Solution Prep_Acid Acidic Solution (e.g., 0.1 M HCl) Start->Prep_Acid Prep_Base Basic Solution (e.g., 0.1 M NaOH) Start->Prep_Base Prep_Oxidative Oxidative Solution (e.g., 3% H₂O₂) Start->Prep_Oxidative Prep_Thermal Solution for Thermal Stress Start->Prep_Thermal Prep_Photo Solution for Photostability Start->Prep_Photo Stress_Acid Incubate at controlled temp. Prep_Acid->Stress_Acid Stress_Base Incubate at controlled temp. Prep_Base->Stress_Base Stress_Oxidative Incubate at controlled temp. Prep_Oxidative->Stress_Oxidative Stress_Thermal Incubate at elevated temp. (e.g., 60-80°C) Prep_Thermal->Stress_Thermal Stress_Photo Expose to light source (e.g., UV or visible light) Prep_Photo->Stress_Photo Analysis HPLC Analysis with UV-Vis or DAD Stress_Acid->Analysis Stress_Base->Analysis Stress_Oxidative->Analysis Stress_Thermal->Analysis Stress_Photo->Analysis Characterization Characterize Degradants (e.g., LC-MS) Analysis->Characterization

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents. For hydrolytic stress, use acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. For oxidative stress, use a solution of hydrogen peroxide (e.g., 3%).

  • Stress Conditions:

    • Hydrolytic: Incubate the acidic and basic solutions at room temperature and an elevated temperature (e.g., 60°C).

    • Oxidative: Incubate the hydrogen peroxide solution at room temperature.

    • Thermal: Incubate a solution of the compound in a neutral solvent at an elevated temperature (e.g., 60-80°C) in the dark.

    • Photolytic: Expose a solution of the compound to a controlled light source (e.g., UV or fluorescent lamp) at a specified intensity and duration. A dark control should be run in parallel.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

  • Characterization: If significant degradation is observed, use techniques like LC-MS to identify the structure of the degradation products.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately assessing the stability of this compound. The following is a generalized protocol based on methods used for similar chlorin-type compounds.

HPLC_Method_Workflow cluster_instrument Instrumentation & Column cluster_mobile_phase Mobile Phase & Elution cluster_parameters Detection & Analysis Instrument HPLC System with UV-Vis or DAD Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) Instrument->Column Flow_Rate Flow Rate: ~1.0 mL/min Column->Flow_Rate Mobile_Phase_A Aqueous Buffer (e.g., Ammonium (B1175870) Acetate) Elution Gradient Elution Mobile_Phase_A->Elution Mobile_Phase_B Organic Solvent (e.g., Acetonitrile/Methanol) Mobile_Phase_B->Elution Detection Detection Wavelength: ~400 nm (Soret band) Flow_Rate->Detection Analysis Quantification of Parent Peak and Degradation Products Detection->Analysis

Caption: Key components of a stability-indicating HPLC method for this compound.

Methodology:

  • Instrumentation: Utilize an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution is often necessary to separate the hydrophobic parent compound from potentially more polar degradation products. A common mobile phase system consists of an aqueous buffer (e.g., ammonium acetate) as mobile phase A and an organic solvent mixture (e.g., acetonitrile/methanol) as mobile phase B.

  • Detection: Monitor the elution profile at the Soret band of this compound, which is around 400 nm, for maximum sensitivity.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mechanism of Action in Photodynamic Therapy and Associated Pathways

This compound functions as a photosensitizer in PDT. Upon activation by light of a specific wavelength, it transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a type of ROS. Singlet oxygen is a primary mediator of cytotoxicity in PDT.

PDT_Signaling_Pathway cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_cellular_damage Cellular Damage & Apoptosis PS_ground Purpurin 18 ME (Ground State) Light Light PS_ground->Light PS_singlet Excited Singlet State Light->PS_singlet Absorption PS_triplet Excited Triplet State PS_singlet->PS_triplet Intersystem Crossing O2 Molecular Oxygen (³O₂) PS_triplet->O2 Energy Transfer SO Singlet Oxygen (¹O₂) O2->SO Mitochondria Mitochondrial Damage SO->Mitochondria ER ER Stress SO->ER Lysosomes Lysosomal Damage SO->Lysosomes Apoptosis Apoptosis Mitochondria->Apoptosis ER->Apoptosis Lysosomes->Apoptosis

Caption: Simplified signaling pathway of this compound-mediated PDT.

The generated singlet oxygen can diffuse over short distances and react with various biomolecules, including lipids, proteins, and nucleic acids. This leads to oxidative stress and damage to subcellular organelles. Studies have shown that Purpurin 18 and its derivatives can localize in the mitochondria, endoplasmic reticulum, lysosomes, and Golgi apparatus. Damage to these organelles, particularly the mitochondria, can trigger the intrinsic apoptotic pathway, leading to cancer cell death.

Conclusion

This compound is a valuable photosensitizer for research and development in photodynamic therapy. However, its utility is contingent upon proper handling and storage to maintain its chemical integrity and photosensitizing activity. Key considerations for its stability include protection from light, storage at low temperatures (-20°C for solid, -80°C for solutions), and awareness of its potential for degradation under certain pH conditions. The implementation of robust, validated analytical methods, such as stability-indicating HPLC, is essential for monitoring its purity and degradation. By adhering to the guidelines outlined in this technical guide, researchers can ensure the reliability and reproducibility of their studies involving this compound.

References

Technical Guide: Molar Extinction Coefficient of Purpurin 18 Methyl Ester in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the molar extinction coefficient of Purpurin 18 methyl ester in DMSO, a critical parameter for its application in research and development, particularly in the field of photodynamic therapy (PDT).

Introduction to this compound

This compound is a photosensitizer derived from chlorophyll-a, belonging to the chlorin (B1196114) class of compounds.[1][2] It is investigated for its potential in photodynamic therapy, a treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death, particularly in cancer cells.[1][3][4] The efficacy of PDT is dependent on the photophysical properties of the photosensitizer, including its ability to absorb light at a specific wavelength, which is quantified by the molar extinction coefficient.

The hydrophobic nature of Purpurin 18 and its derivatives can lead to aggregation in aqueous environments, which may impact its therapeutic efficacy.[4] To overcome this, various delivery systems, such as solid lipid nanoparticles and graphene oxide nanocomplexes, have been explored to enhance bioavailability and targeted delivery.[3][4]

Molar Extinction Coefficient: A Key Photophysical Parameter

The molar extinction coefficient (ε), also known as the molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a substance and is a crucial parameter in quantitative spectroscopy, governed by the Beer-Lambert Law:

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

  • c is the molar concentration of the substance (mol/L)

  • l is the path length of the cuvette (typically 1 cm)

A precise determination of the molar extinction coefficient of this compound in DMSO is essential for accurate quantification and for the standardization of experimental protocols in PDT research.

Quantitative Data

ParameterValueWavelength (λmax)Solvent
Molar Extinction Coefficient (ε)To be determined experimentallyTo be determined experimentallyDMSO
Solubility10 mg/mL (17.71 mM)[5]-DMSO

Experimental Protocol: Determination of Molar Extinction Coefficient

The following protocol outlines the steps for the accurate determination of the molar extinction coefficient of this compound in DMSO using UV-Vis spectrophotometry.[6]

4.1. Materials and Equipment

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), spectroscopy grade

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Dissolve the weighed compound in a known volume of DMSO (e.g., 10 mL) in a volumetric flask to prepare a stock solution of known concentration. The solubility of Purpurin 18 in DMSO is reported to be 10 mg/mL.[5]

  • Determination of Maximum Absorption Wavelength (λmax):

    • Dilute a small aliquot of the stock solution with DMSO.

    • Scan the absorbance of the diluted solution over a relevant wavelength range (e.g., 350-750 nm) using the UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions:

    • Perform a series of dilutions from the stock solution to prepare a set of standard solutions with decreasing concentrations. It is crucial to work within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

  • Absorbance Measurements:

    • Using the same spectrophotometer settings and a DMSO blank, measure the absorbance of each standard solution at the predetermined λmax.

  • Data Analysis:

    • Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

    • Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert Law.

    • The slope of the linear regression line is equal to the molar extinction coefficient (ε), assuming a path length of 1 cm.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient.

G Workflow for Molar Extinction Coefficient Determination A Prepare Stock Solution of this compound in DMSO B Determine λmax using UV-Vis Spectrophotometer A->B C Prepare a Series of Standard Dilutions B->C D Measure Absorbance of Standards at λmax C->D E Plot Absorbance vs. Concentration D->E F Calculate Molar Extinction Coefficient (Slope of the Line) E->F

Caption: Experimental workflow for determining the molar extinction coefficient.

5.2. Principle of Photodynamic Therapy

The diagram below outlines the basic principle of photodynamic therapy, a primary application of this compound.

G Principle of Photodynamic Therapy (PDT) PS Photosensitizer (this compound) ExcitedPS Excited Photosensitizer PS->ExcitedPS Light Absorption Light Light (Specific Wavelength) Light->ExcitedPS Oxygen Molecular Oxygen (³O₂) ROS Reactive Oxygen Species (¹O₂, etc.) Oxygen->ROS ExcitedPS->ROS Energy Transfer CellDeath Cell Death (Apoptosis, Necrosis) ROS->CellDeath

Caption: Simplified signaling pathway of photodynamic therapy.

References

An In-depth Technical Guide on the Fluorescence Emission Spectrum of Purpurin 18 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18 methyl ester, a derivative of the chlorophyll-related photosensitizer Purpurin 18, is a molecule of significant interest in the field of photodynamic therapy (PDT). Its efficacy as a photosensitizer is intrinsically linked to its photophysical properties, particularly its ability to absorb light and subsequently generate reactive oxygen species (ROS) that induce localized cytotoxicity in cancerous tissues. A thorough understanding of its fluorescence emission characteristics is crucial for optimizing PDT protocols, developing novel drug delivery systems, and for its potential use in fluorescence-guided therapy. This technical guide provides a comprehensive overview of the fluorescence properties of this compound, detailed experimental methodologies for its characterization, and insights into the signaling pathways it triggers in PDT.

Photophysical Properties of Purpurin 18 and its Methyl Ester

While specific spectral data for this compound is not extensively published, the photophysical properties of the parent compound, Purpurin 18, offer valuable insights. The esterification of the carboxylic acid group is not expected to dramatically alter the core electronic structure of the porphyrin macrocycle, and thus the fundamental photophysical characteristics should be similar.

Table 1: Photophysical Data of Purpurin 18

ParameterValueSolventReference
Absorption Maximum (λmax) 413 nm (Soret band), ~700 nm (Q-band)Toluene (B28343)[1]
Molar Extinction Coefficient (ε) at 413 nm 83,200 M-1cm-1Toluene[1]
Fluorescence Quantum Yield (ΦF) 0.08Toluene[1]
Singlet Oxygen Quantum Yield (ΦΔ) 0.7Not specified[2]

Note: The Q-band absorption around 700 nm is particularly relevant for PDT applications due to the deeper tissue penetration of red light.[2]

Fluorescence Emission Spectrum

The fluorescence emission of Purpurin 18 and its methyl ester is expected to be in the red to near-infrared region of the electromagnetic spectrum. Based on the known properties of similar chlorin-type photosensitizers, the emission maximum is anticipated to be red-shifted from the Q-band absorption peak. The relatively low fluorescence quantum yield of Purpurin 18 in toluene (0.08) is indicative of an efficient population of the triplet state upon photoexcitation.[1] This is a desirable characteristic for a photosensitizer, as the triplet state is responsible for the energy transfer to molecular oxygen, leading to the generation of cytotoxic singlet oxygen.

Experimental Protocols

Measurement of Fluorescence Emission Spectrum

A detailed protocol for acquiring the fluorescence emission spectrum of this compound is outlined below.

Objective: To determine the wavelength of maximum fluorescence emission and the spectral profile of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., toluene, ethanol, dimethyl sulfoxide)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of working solutions with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength. This is typically chosen at the maximum of a prominent absorption band (e.g., the Soret band around 413 nm or the Q-band around 700 nm).

    • Set the emission and excitation slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Data Acquisition:

    • Record a blank spectrum of the solvent alone to account for any background fluorescence.

    • Measure the fluorescence emission spectrum of the this compound solution over a wavelength range that encompasses the expected emission (e.g., 600 nm to 800 nm).

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence intensity (λem).

    • Plot the corrected fluorescence intensity as a function of wavelength.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard.

Objective: To quantify the efficiency of the fluorescence process of this compound.

Materials:

  • This compound solution (as prepared above)

  • A fluorescent standard with a known quantum yield in the same solvent (e.g., a well-characterized porphyrin or chlorin (B1196114) standard)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Standard Preparation: Prepare a solution of the fluorescent standard in the same solvent as the sample, with an absorbance at the excitation wavelength that is closely matched to the sample.

  • Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Using the same excitation wavelength and instrument settings, record the fluorescence emission spectra of both the sample and the standard.

    • Integrate the area under the corrected emission curves for both the sample and the standard.

  • Calculation: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Signaling Pathways in Photodynamic Therapy

The therapeutic effect of this compound in PDT is primarily mediated by the generation of ROS, which induces various forms of cell death, predominantly apoptosis. The following section and diagram illustrate the key signaling events initiated by this compound-mediated PDT.

Upon illumination with light of an appropriate wavelength, this compound transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (1O2) and other ROS. These ROS can directly damage cellular components such as lipids, proteins, and nucleic acids. A primary target of PDT-induced ROS is the mitochondria, leading to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

PDT_Signaling_Pathway Light Light (e.g., 700 nm) P18Me Purpurin 18 Methyl Ester (P18Me) Light->P18Me Excitation P18Me_excited P18Me (Excited Triplet State) P18Me->P18Me_excited Intersystem Crossing ROS Reactive Oxygen Species (¹O₂) P18Me_excited->ROS Energy Transfer O2 Molecular Oxygen (³O₂) O2->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-caspase-9 ProCasp9->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 Activation ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: PDT signaling pathway of this compound.

The following diagram illustrates a typical experimental workflow for characterizing the fluorescence properties of this compound.

Experimental_Workflow Start Start Prep Sample Preparation (this compound in Solvent) Start->Prep UVVis UV-Vis Spectroscopy (Determine λmax and Absorbance) Prep->UVVis Fluoro Fluorescence Spectroscopy (Measure Emission Spectrum) Prep->Fluoro QY Quantum Yield Measurement (Relative to Standard) Prep->QY UVVis->Fluoro Select Excitation Wavelength UVVis->QY Analysis Data Analysis (Determine λem and ΦF) Fluoro->Analysis QY->Analysis End End Analysis->End

Caption: Experimental workflow for fluorescence characterization.

Conclusion

References

Methodological & Application

Application Notes and Protocols for In Vitro Photodynamic Therapy Using Purpurin 18 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro photodynamic therapy (PDT) experiments using Purpurin (B114267) 18 methyl ester, a potent photosensitizer derived from chlorophyll-a.[1] This document outlines the underlying principles, experimental procedures, and data analysis for assessing the photodynamic efficacy of Purpurin 18 methyl ester in cancer cell lines.

Introduction

Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to induce cell death. This compound is a photosensitizer that, upon activation with light of a specific wavelength, generates reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through apoptosis or necrosis.[2][3] This makes it a promising candidate for cancer therapy research. This compound itself exhibits no cytotoxicity in the dark, ensuring that its therapeutic effects are localized to the irradiated area.[1][4]

Mechanism of Action

The photodynamic action of this compound is initiated by the absorption of light, which transitions the molecule to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (\¹O₂), a primary mediator of cytotoxicity in PDT. This process is known as a Type II photochemical reaction.[3] The generated ROS can damage various cellular components, including mitochondria, leading to the disruption of the mitochondrial membrane potential (MMP) and the initiation of the apoptotic cascade.[5] Studies have shown that PDT with a related compound, Purpurin-18, involves the activation of caspase-3, a key executioner caspase in apoptosis.[2]

Experimental Data Summary

The phototoxic effects of this compound and its derivatives have been evaluated in various cancer cell lines. The following tables summarize the reported quantitative data.

Table 1: In Vitro Phototoxicity of this compound

Cell LineConcentration of this compoundIncubation TimeLight DoseEffect
HepG-21-5 µg/mL24 h10 min irradiationConcentration-dependent decrease in cell viability[1]
4T1 (2D culture)0.5 µMNot specified3.71 J/cm² at 630 nmSignificant phototoxicity[3]
4T1 (3D spheroids)4 µM24 h25.2 J/cm² at 630 nmDecrease in spheroid volume[3]

Table 2: IC50 Values of Purpurin 18 Derivatives in Photodynamic Therapy

CompoundCell LineIC50 (µM)
Purpurin-18-N-propylimide methyl ester (P18 N PI ME) in SLNsHeLaVaries with formulation (smallest size most effective)[4]
Purpurin-18-N-propylimide methyl ester (P18 N PI ME) in SLNsA549Varies with formulation (smallest size most effective)[4]
Purpurin-18-N-aminoimide methyl ester (P18 N AI ME)HeLa0.86[6]
Purpurin-18-N-aminoimide methyl ester (P18 N AI ME) in LNVsHeLa0.68[6]
Purpurin-18-N-aminoimide methyl ester (P18 N AI ME)A5490.85[6]
Purpurin-18-N-aminoimide methyl ester (P18 N AI ME) in LNVsA5490.64[6]

Note: SLNs (Solid Lipid Nanoparticles) and LNVs (Lipid Nanovesicles) are delivery systems designed to enhance the bioavailability of the photosensitizer.[4][6]

Detailed Experimental Protocols

Protocol 1: General In Vitro Photodynamic Therapy Workflow

This protocol outlines the general steps for assessing the photodynamic efficacy of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, 4T1)[4][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates for cytotoxicity assays

  • Light source with appropriate wavelength for this compound (e.g., 630 nm)[3]

  • Spectrophotometer or plate reader for viability assays

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Photosensitizer Incubation: Prepare working solutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the photosensitizer. Incubate for a specific period (e.g., 24 hours).[1] Include a "dark control" group that is treated with the photosensitizer but not exposed to light.

  • Washing: After incubation, remove the medium containing the photosensitizer and wash the cells gently with PBS to remove any unbound compound.

  • Irradiation: Add fresh, phenol (B47542) red-free medium to the cells. Expose the designated plates to a light source at the appropriate wavelength and light dose. The "dark control" plates should be kept in the dark.

  • Post-Irradiation Incubation: Return the plates to the CO₂ incubator and incubate for a further period (e.g., 24-48 hours) to allow for the manifestation of cytotoxic effects.

  • Assessment of Cell Viability: Evaluate cell viability using a standard cytotoxicity assay such as MTT, WST, or CellTiter-Glo.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol is used to differentiate between apoptotic and necrotic cell death induced by this compound-PDT.

Materials:

  • Cells treated with this compound-PDT as described in Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following the post-irradiation incubation, harvest the cells by trypsinization.

  • Staining: Wash the cells with cold PBS and then resuspend them in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Generation

This protocol uses 1,3-diphenylisobenzofuran (B146845) (DPBF) to quantify the generation of singlet oxygen.[4][7]

Materials:

  • This compound solution

  • 1,3-diphenylisobenzofuran (DPBF) solution

  • Spectrophotometer or plate reader

Procedure:

  • Sample Preparation: Prepare a solution of this compound and DPBF in a suitable solvent.

  • Irradiation: Expose the solution to a light source.

  • Absorbance Measurement: Measure the decrease in absorbance of DPBF at its characteristic wavelength over time. The rate of decrease in absorbance is proportional to the rate of singlet oxygen generation.

Visualizations

PDT_Signaling_Pathway cluster_0 Initiation cluster_1 Cellular Response Light Light P18_ME Purpurin 18 Methyl Ester Light->P18_ME Activation P18_ME_excited Excited P18 ME P18_ME->P18_ME_excited O2 ³O₂ ROS ¹O₂ (ROS) Mitochondria Mitochondria ROS->Mitochondria Damage P18_ME_excitedO2 P18_ME_excitedO2 P18_ME_excitedO2->ROS MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Caspase3 Caspase-3 Activation MMP_Loss->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-mediated PDT.

PDT_Workflow Start Start Cell_Seeding Seed Cells in Plate Start->Cell_Seeding Incubation_PS Incubate with This compound Cell_Seeding->Incubation_PS Washing Wash with PBS Incubation_PS->Washing Irradiation Irradiate with Light (e.g., 630 nm) Washing->Irradiation Post_Incubation Post-Irradiation Incubation Irradiation->Post_Incubation Assessment Assess Cell Viability, Apoptosis, or ROS Post_Incubation->Assessment End End Assessment->End

Caption: General experimental workflow for in vitro PDT.

References

Application Notes and Protocols: Loading Purpurin 18 Methyl Ester into Solid Lipid Nanoparticles for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy for various cancers that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) in tumor cells. Purpurin 18 methyl ester, a chlorophyll (B73375) derivative, is a potent photosensitizer; however, its hydrophobicity limits its clinical application due to poor solubility and aggregation in aqueous environments. To overcome these limitations, this compound can be encapsulated within solid lipid nanoparticles (SLNs). SLNs are biocompatible and biodegradable nanocarriers that can enhance the solubility, stability, and tumor accumulation of hydrophobic drugs like this compound, thereby improving its photodynamic efficacy.

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded SLNs.

Data Presentation

Table 1: Physicochemical Properties of Purpurin 18 Derivative-Loaded SLNs
Formulation CodeLipid MatrixSurfactant(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Loading Efficiency (%)
F1Palmitic AcidTween® 20158.590.231-15.97~85
F2Palmitic AcidPoloxamer 188189.240.287-21.45~88
F3Glycerol MonostearateTween® 20215.780.312-25.63~92
F4Glycerol MonostearatePoloxamer 188248.430.354-28.73~95

Data synthesized from studies on Purpurin-18-N-propylimide methyl ester, a derivative of this compound.[1][2][3][4]

Table 2: In Vitro Release of Purpurin 18 Derivative from SLNs
Formulation CodeInitial Burst Release (first 4 hours) (%)Sustained Release (up to 48 hours) (%)
F1~3578.57
F2~3074.79
F3~2873.53
F4~2569.40

Data represents the cumulative release of Purpurin-18-N-propylimide methyl ester.[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded SLNs

This protocol describes the preparation of this compound-loaded SLNs using a modified oil-in-water (o/w) emulsion and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., Palmitic Acid, Glycerol Monostearate)

  • Surfactant (e.g., Tween® 20, Poloxamer 188)

  • Chloroform (B151607)

  • Methanol

  • Deionized water

Procedure:

  • Preparation of the Organic Phase: Dissolve a specific amount of this compound and the chosen solid lipid in chloroform.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase.

    • Subject the mixture to high-shear homogenization to form a coarse o/w emulsion.

  • Solvent Evaporation: Remove the chloroform from the emulsion using a rotary evaporator.

  • Sonication: Sonicate the resulting suspension using a probe sonicator to reduce the particle size to the nanoscale. A typical setting is 300 W for 15 minutes with pulses (e.g., 5 seconds on, 5 seconds off) to prevent overheating.

  • Purification: The resulting SLN suspension can be purified by dialysis or centrifugation to remove any unencapsulated drug.

  • Storage: Store the purified SLN suspension at 4°C.

Protocol 2: Characterization of this compound-Loaded SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the SLN suspension with deionized water to an appropriate concentration.

    • Measure the particle size, PDI, and zeta potential at 25°C.

    • Perform the measurements in triplicate.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Procedure:

    • Separate the unencapsulated this compound from the SLN suspension by ultracentrifugation.

    • Quantify the amount of free drug in the supernatant using a UV-Vis spectrophotometer at the characteristic absorption wavelength of this compound.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

      • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study
  • Method: Dialysis bag method.

  • Procedure:

    • Place a known amount of this compound-loaded SLN suspension into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of released this compound in the withdrawn samples using a UV-Vis spectrophotometer.

Protocol 4: In Vitro Photocytotoxicity Assay
  • Cell Lines: Human cancer cell lines (e.g., HeLa, A549).

  • Procedure:

    • Seed the cells in 96-well plates and incubate for 24 hours.

    • Treat the cells with various concentrations of free this compound and this compound-loaded SLNs.

    • Incubate the plates for a specific duration (e.g., 24 hours).

    • For the "light" group, irradiate the cells with a light source at the appropriate wavelength for this compound activation. The "dark" group should be kept in the dark.

    • After irradiation, incubate the cells for another 24 hours.

    • Assess cell viability using a standard assay such as the MTT or WST assay.

Visualizations

G cluster_prep SLN Preparation cluster_char Characterization P1 Dissolve Purpurin 18 ME & Lipid (Organic Phase) P3 High-Shear Homogenization (Coarse Emulsion) P1->P3 P2 Dissolve Surfactant (Aqueous Phase) P2->P3 P4 Solvent Evaporation P3->P4 P5 Probe Sonication (Nanosuspension) P4->P5 P6 Purification P5->P6 C1 Particle Size & Zeta Potential (DLS) P6->C1 C2 Encapsulation Efficiency & Drug Loading (UV-Vis) P6->C2 C3 In Vitro Release (Dialysis) P6->C3 C4 Photocytotoxicity (Cell Viability Assay) P6->C4

Caption: Experimental workflow for the preparation and characterization of this compound-loaded SLNs.

G cluster_trigger Initiation cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Light Light Activation PS Purpurin 18 ME-SLN Light->PS ROS Reactive Oxygen Species (ROS) Generation PS->ROS Fas Fas Receptor Activation ROS->Fas Mito Mitochondrial Damage ROS->Mito DISC DISC Formation (FADD, Pro-Caspase 8) Fas->DISC Casp8 Caspase 8 Activation DISC->Casp8 Casp3 Caspase 3 Activation Casp8->Casp3 Bcl2 Bcl-2 Inhibition Mito->Bcl2 Bax Bax Upregulation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apoptosome Formation (Apaf-1, Pro-Caspase 9) CytoC->Apaf1 Casp9 Caspase 9 Activation Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Cellular Uptake and Localization of Purpurin 18 Methyl Ester in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18 methyl ester (P18-ME), a derivative of chlorophyll, is a potent photosensitizer with significant promise in the field of photodynamic therapy (PDT) for cancer treatment.[1] Its efficacy is fundamentally linked to its ability to be taken up by cancer cells and localize in specific subcellular compartments. Upon activation by light of a specific wavelength, P18-ME generates reactive oxygen species (ROS), which induce localized cytotoxicity and trigger cell death.[2][3] This document provides a comprehensive overview of the cellular uptake and localization of P18-ME in various cancer cell lines, complete with detailed experimental protocols and quantitative data to guide researchers in their application of this promising photosensitizer.

Cellular Uptake and Subcellular Localization

Purpurin 18 and its derivatives have been shown to accumulate in various cancer cell lines, with their intracellular distribution being a critical determinant of their photodynamic efficacy. The localization of these photosensitizers is influenced by factors such as their physicochemical properties (e.g., lipophilicity) and the specific characteristics of the cancer cell line.[4]

Key Findings on Subcellular Localization:

  • Mitochondria and Endoplasmic Reticulum: Purpurin 18 and its derivatives have been observed to localize in the mitochondria and endoplasmic reticulum of cancer cells. These organelles are considered key targets for PDT, as damage to them can effectively initiate apoptosis.[4][5]

  • Lysosomes: In some instances, particularly with certain modifications like PEGylation, Purpurin 18 derivatives have also been found to accumulate in lysosomes.[4][6]

The uptake and intracellular localization of Purpurin 18 and its derivatives are not uniform across all cancer cells, indicating that the efficacy of P18-ME-based PDT can be cell-line specific.[4]

Quantitative Data Summary

The phototoxic effects of Purpurin 18 and its derivatives have been quantified in numerous studies, typically reported as the half-maximal inhibitory concentration (IC50) following light activation. The tables below summarize the phototoxicity of Purpurin 18 and a modified derivative in various cancer cell lines.

Table 1: Phototoxicity of Purpurin 18 (Compound 1) in Various Cancer Cell Lines [5]

Cell LineCancer TypeIC50 (µM)
PC-3Prostate Carcinoma0.16
LNCaPProstate Carcinoma0.34
U-2 OSOsteosarcoma< 2
MIA PaCa-2Pancreatic Carcinoma< 2
MCF-7Breast Carcinoma< 2

Table 2: Phototoxicity of a Zinc-Containing Purpurin 18 Derivative (Compound 2) in Pancreatic Cancer Cells [5]

Cell LineCancer TypeIC50 (µM)
MIA PaCa-2Pancreatic Carcinoma1.04

Table 3: Phototoxicity of Purpurin-18-N-aminoimide methyl ester (P18 N AI ME) and its Lipid Nanovesicle Formulation (LNVs) in Cancer Cell Lines [7]

Cell LineCancer TypeIC50 (µM) - P18 N AI MEIC50 (µM) - LNVs
HeLaCervical Carcinoma0.860.68
A549Lung Carcinoma0.850.64

Experimental Protocols

The following are detailed protocols for key experiments used to assess the cellular uptake and localization of this compound.

Protocol 1: Determination of Cellular Uptake by Fluorescence Microscopy

This protocol outlines the steps for visualizing the intracellular localization of P18-ME using fluorescence microscopy.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (or derivative) stock solution

  • Glass-bottom dishes for live-cell imaging

  • Fluorescence microscope with appropriate filter sets

  • Organelle-specific fluorescent probes (e.g., ER-Tracker™, MitoTracker™, LysoTracker™)

Procedure:

  • Cell Seeding: Seed 1 x 10^5 cells onto individual 35-mm glass-bottom dishes and allow them to adhere for at least 16 hours in a humidified incubator at 37°C and 5% CO2.

  • Incubation with Photosensitizer: Wash the cells with PBS and then incubate them with the desired concentration of P18-ME (e.g., 0.2, 0.5, or 1 µM) dissolved in complete cell culture medium (phenol red-free) for the desired time points (e.g., 3 and 24 hours) at 37°C.[4]

  • Organelle Staining (Optional): To determine subcellular localization, co-incubate the cells with an organelle-specific fluorescent probe according to the manufacturer's instructions. For example:

    • Endoplasmic Reticulum: Add ER-Tracker™ Blue-White DPX (e.g., 70 nM) for the last 30 minutes of incubation.[4]

    • Mitochondria: Add a mitochondrial probe (e.g., 70 nM) for the last 10 minutes of incubation.[4]

    • Lysosomes: Add LysoTracker™ Green DND-26 (e.g., 70 nM) for the last 20 minutes of incubation.[4]

  • Washing: After incubation, wash the cells twice with PBS to remove any unbound photosensitizer and probes.

  • Imaging: Immediately visualize the cells using a fluorescence microscope. Acquire bright-field and fluorescence images using the appropriate filter sets for P18-ME and the organelle-specific probes. Merged images can be used to demonstrate colocalization.

Protocol 2: Quantification of Cellular Uptake by Flow Cytometry

This protocol describes how to quantify the cellular uptake of P18-ME using flow cytometry, which measures the fluorescence intensity of individual cells.

Materials:

  • Cancer cell line of interest (e.g., CT26)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound (or derivative) stock solution

  • 6-well plates

  • Flow cytometer equipped with a suitable laser for excitation (e.g., 488 nm)

Procedure:

  • Cell Seeding: Seed 0.5 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Incubation with Photosensitizer: Incubate the cells with the desired concentration of P18-ME (e.g., 20 µM) for a specified time (e.g., 24 hours).[8]

  • Cell Harvesting: After incubation, wash the cells twice with HBSS.[8] Harvest the cells by trypsinization or using a cell scraper.

  • Cell Resuspension: Centrifuge the harvested cells and resuspend the cell pellet in 200 µL of PBS.[8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the red fluorescence of the internalized P18-ME.[8] The data can be analyzed to determine the percentage of fluorescently labeled cells and the mean fluorescence intensity, which correlates with the amount of cellular uptake.

Visualizations

Photodynamic Therapy (PDT) Mechanism of Purpurin 18

The following diagram illustrates the general mechanism of action for Purpurin 18 in photodynamic therapy.

Cellular_Uptake_Workflow Start Start CellCulture 1. Cancer Cell Culture (e.g., PC-3, MCF-7) Start->CellCulture Incubation 2. Incubation with This compound CellCulture->Incubation CoStaining 3. (Optional) Co-staining with Organelle Probes Incubation->CoStaining Washing 4. Wash to Remove Unbound Compound Incubation->Washing If no co-staining CoStaining->Washing Microscopy 5a. Fluorescence Microscopy (Localization) Washing->Microscopy FlowCytometry 5b. Flow Cytometry (Quantification) Washing->FlowCytometry DataAnalysis 6. Data Analysis and Interpretation Microscopy->DataAnalysis FlowCytometry->DataAnalysis End End DataAnalysis->End

References

Application Notes and Protocols for Photodynamic Therapy using Purpurin 18 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18 methyl ester (P18-ME) is a second-generation photosensitizer derived from chlorophyll (B73375) a. Its strong absorption in the red region of the visible spectrum allows for deeper tissue penetration of light, making it a promising candidate for photodynamic therapy (PDT) of solid tumors. Upon activation by light of a specific wavelength, P18-ME generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cellular damage and trigger apoptotic cell death in cancerous tissues. These application notes provide an overview of the photophysical properties of P18-ME, recommended light sources and wavelengths for its activation, and detailed protocols for its use in in-vitro PDT studies.

Photophysical and Photochemical Properties

The efficacy of this compound as a photosensitizer is determined by its photophysical and photochemical properties. Key parameters are summarized in the table below.

PropertyValueReference
Absorption Maxima (λmax)
Soret Band~410 nm
Qy Band695-707 nm[1]
Molar Extinction Coefficient (ε) at Qy band > 40,000 M⁻¹cm⁻¹
Singlet Oxygen Quantum Yield (ΦΔ) ~0.7 (for Purpurin 18)[2]

Note: The photophysical properties, particularly the absorption maxima, can be influenced by the solvent and the aggregation state of the photosensitizer. The Qy band in the red region of the spectrum is the most relevant for PDT applications due to its deeper tissue penetration.

Light Source and Wavelength for Activation

The selection of an appropriate light source and wavelength is critical for the successful activation of this compound in PDT. The light source should emit at a wavelength that overlaps with the Qy absorption band of P18-ME.

  • Optimal Wavelength: The optimal wavelength for activating P18-ME is in the range of 630 nm to 710 nm .[3]

  • Recommended Light Sources:

    • Light Emitting Diodes (LEDs): LEDs are a cost-effective and commonly used light source for in-vitro and in-vivo PDT studies. They can be configured to emit light at specific wavelengths with uniform intensity.

    • Lasers: Diode lasers offer high power density and monochromatic light, allowing for precise and efficient activation of the photosensitizer.

The choice between an LED and a laser will depend on the specific experimental setup, the required power density, and the target tissue or cell culture format.

Experimental Protocols

The following are generalized protocols for in-vitro PDT studies using this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: In-vitro Phototoxicity Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of P18-ME in a cancer cell line.

Materials:

  • This compound (P18-ME)

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, WST-1)

  • Light source (LED or laser) with a wavelength between 630 nm and 710 nm

  • Radiometer for measuring light dose

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Photosensitizer Incubation:

    • Prepare a stock solution of P18-ME in DMSO (e.g., 1 mM).

    • Dilute the stock solution in complete cell culture medium to prepare a series of working concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

    • Remove the culture medium from the wells and replace it with the P18-ME containing medium.

    • Incubate the cells for a predetermined period (e.g., 4, 12, or 24 hours) to allow for cellular uptake of the photosensitizer.

  • Irradiation:

    • After incubation, wash the cells twice with PBS to remove any extracellular P18-ME.

    • Add fresh, complete cell culture medium to each well.

    • Irradiate the cells with the light source at a specific light dose (e.g., 1, 2, 4 J/cm²).[2] The power density of the light source should be measured before each experiment to ensure accurate light dosage.

    • A set of control wells should be included: cells with no P18-ME and no light, cells with P18-ME but no light (dark toxicity), and cells with light but no P18-ME.

  • Post-Irradiation Incubation: Incubate the cells for another 24 to 48 hours.

  • Cell Viability Assessment:

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control.

    • Determine the IC50 value, which is the concentration of P18-ME that causes a 50% reduction in cell viability.

Quantitative Data from Literature

The following table summarizes IC50 values for Purpurin 18 and its derivatives from published studies.

PhotosensitizerCell LineLight Dose (J/cm²)Wavelength (nm)IC50 (µM)Reference
Purpurin 18PC-34Not Specified0.16[2]
Purpurin 18LNCaP4Not Specified0.34[2]
Purpurin 18U-2 OS4Not Specified< 2[2]
Purpurin 18MIA PaCa-24Not Specified< 2[2]
Purpurin 18MCF-74Not Specified< 2[2]
Purpurin 184T13.71630~0.5[4]
Purpurin-18-N-aminoimide methyl esterHeLaNot SpecifiedNot Specified0.86[4]
Purpurin-18-N-aminoimide methyl esterA549Not SpecifiedNot Specified0.85[4]
Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol describes how to assess the mode of cell death (apoptosis vs. necrosis) induced by P18-ME mediated PDT.

Materials:

  • Cells treated with P18-ME and light as described in Protocol 1.

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Flow cytometer.

Procedure:

  • Cell Collection: After the post-irradiation incubation period, collect both the adherent and floating cells.

  • Staining:

    • Wash the collected cells with cold PBS.

    • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-positive cells are necrotic.

Signaling Pathways in this compound Mediated PDT

The primary mechanism of action of P18-ME mediated PDT is the induction of apoptosis through the generation of ROS.

PDT_Signaling_Pathway cluster_light Light Activation cluster_ros ROS Generation cluster_cellular_damage Cellular Damage & Signaling P18_ME Purpurin 18 Methyl Ester (P18-ME) P18_ME_excited Excited P18-ME* Light Light (630-710 nm) Light->P18_ME_excited Absorption ROS Reactive Oxygen Species (ROS) (¹O₂) P18_ME_excited->ROS Energy Transfer to O₂ Mitochondria Mitochondrial Damage ROS->Mitochondria Oxidative Stress PI3K_AKT PI3K/AKT Pathway (Survival Pathway) ROS->PI3K_AKT Inhibition Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution PDT_Workflow cluster_assays Efficacy Assessment start Start cell_culture Cell Culture (e.g., HeLa, A549) start->cell_culture ps_incubation P18-ME Incubation (Drug Uptake) cell_culture->ps_incubation irradiation Light Irradiation (630-710 nm) ps_incubation->irradiation post_incubation Post-Irradiation Incubation (24-48h) irradiation->post_incubation ros_detection ROS Detection (e.g., DCFH-DA) irradiation->ros_detection Immediate Post-Irradiation viability_assay Cell Viability Assay (e.g., MTT, WST-1) post_incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) post_incubation->apoptosis_assay end End viability_assay->end apoptosis_assay->end ros_detection->end

References

Application Notes and Protocols for Purpurin 18 Methyl Ester in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Purpurin (B114267) 18 methyl ester, a potent photosensitizer, in cell culture experiments. The focus is on dosimetry, concentration, and the assessment of its photodynamic effects on cancer cells.

Introduction

Purpurin 18 methyl ester is a chlorophyll-a derivative that functions as a photosensitizer in photodynamic therapy (PDT).[1] Upon activation by light of a specific wavelength, it generates reactive oxygen species (ROS), which induce oxidative stress and lead to cell death, primarily through apoptosis.[2][3] Its strong absorption in the red region of the spectrum allows for deeper tissue penetration of light, making it a promising candidate for cancer therapy.[2] These notes offer guidance on utilizing this compound for in vitro studies.

Data Presentation

Recommended Dosimetry and Concentration

The optimal concentration of this compound and the light dose for PDT are cell-line dependent. The following tables summarize the effective concentrations and light parameters reported in the literature for various cancer cell lines. It is recommended to perform a dose-response study to determine the optimal conditions for your specific cell line and experimental setup.

Cell LineThis compound ConcentrationIncubation TimeLight DoseObserved Effect
HepG-2 (Human Liver)1-5 µg/mL24 hIrradiation for 10 minConcentration-dependent decrease in cell viability[1]
4T1 (Mouse Breast)0.5 µMNot specified3.71 J/cm² (630 nm)Significant phototoxicity and induction of apoptosis[2][3]
4T1 (3D Spheroids)4 µM24 h25.2 J/cm² (630 nm)Destruction of spheroids
MCF-7 (Human Breast)0.1-5 µM24 h4 J/cm²Induction of apoptosis
HeLa (Human Cervical)Not specified directly for methyl ester, but derivatives are effectiveNot specifiedNot specifiedUsed for photocytotoxicity studies of derivatives[4]
A549 (Human Lung)Not specified directly for methyl ester, but derivatives are effectiveNot specifiedNot specifiedUsed for photocytotoxicity studies of derivatives[4]
HL60 (Human Leukemia)Nanomolar concentrations (for Purpurin 18)Not specifiedNot specifiedInduction of apoptosis at low doses

Note: this compound generally exhibits no cytotoxicity in the dark at the concentrations used for PDT.[1][2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Due to the hydrophobic nature of this compound, a stock solution is typically prepared in an organic solvent like DMSO.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 1-10 mM).

  • Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, deep green.

  • Store the stock solution in small aliquots at -20°C, protected from light to prevent degradation.

  • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

In Vitro Photodynamic Therapy (PDT) Protocol

Materials:

  • Cancer cells of choice

  • Complete cell culture medium

  • This compound working solution

  • Phosphate-buffered saline (PBS)

  • Light source with a wavelength corresponding to the absorption maximum of this compound (around 700 nm)[4]

  • 96-well or other multi-well plates suitable for cell culture and the planned assay

Protocol:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well for a 96-well plate). Allow the cells to adhere and grow for 24 hours in a CO2 incubator at 37°C.

  • Incubation with Photosensitizer: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the cells for the desired period (typically 24 hours) in a CO2 incubator at 37°C, protected from light.

  • Irradiation: After incubation, remove the medium containing this compound and wash the cells once with PBS.

  • Add fresh, phenol (B47542) red-free medium to the cells.

  • Expose the cells to a light source at the appropriate wavelength and light dose. A dark control group (cells treated with this compound but not irradiated) should be included.

  • Post-Irradiation Incubation: Return the cells to the CO2 incubator and incubate for a further period (e.g., 24 hours) before assessing cell viability or apoptosis.

Assessment of Cytotoxicity (MTT Assay)

Materials:

  • Cells treated with this compound-PDT

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • After the post-irradiation incubation period, add 10 µL of MTT solution to each well of a 96-well plate.

  • Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • After incubation, add 100 µL of the solubilization solution to each well.

  • Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Assessment of Apoptosis (Annexin V-FITC/PI Staining)

Materials:

  • Cells treated with this compound-PDT

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • After the post-irradiation incubation period, harvest the cells (including any floating cells) by trypsinization and centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Signaling Pathways and Experimental Workflows

Photodynamic Therapy (PDT) Experimental Workflow

PDT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Cell Seeding in Multi-well Plates incubation_24h 24h Incubation cell_seeding->incubation_24h add_purpurin Add this compound incubation_24h->add_purpurin incubation_ps Incubate (e.g., 24h) in Dark add_purpurin->incubation_ps wash_cells Wash with PBS incubation_ps->wash_cells add_medium Add Fresh Medium wash_cells->add_medium irradiation Irradiation with Light add_medium->irradiation post_incubation Post-Irradiation Incubation (e.g., 24h) irradiation->post_incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) post_incubation->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) post_incubation->apoptosis_assay

Caption: Workflow for in vitro photodynamic therapy using this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Apoptosis_Pathway cluster_trigger PDT Induction cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade purpurin This compound ros Reactive Oxygen Species (ROS) purpurin->ros Activation light Light (e.g., ~700 nm) light->ros Activation mito_damage Mitochondrial Damage ros->mito_damage bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition ros->bcl2 cyto_c Cytochrome c Release mito_damage->cyto_c bax->mito_damage bcl2->mito_damage caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of apoptosis induced by this compound-PDT.

References

Application Notes and Protocols: Purpurin 18 Methyl Ester in HeLa and A549 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin 18 is a chlorophyll (B73375) derivative that functions as a photosensitizer in photodynamic therapy (PDT), a promising cancer treatment modality.[1][2] Its hydrophobic nature, however, can lead to aggregation in physiological conditions, limiting its therapeutic efficacy.[2][3] To overcome this, derivatives such as Purpurin 18 methyl ester and its formulations, including solid lipid nanoparticles (SLNs), have been developed to enhance bioavailability and anticancer effects.[3][4]

These application notes provide a comprehensive overview of the use of this compound and its derivatives in human cervical carcinoma (HeLa) and human lung carcinoma (A549) cell lines. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of its potential as a PDT agent.

Mechanism of Action in Photodynamic Therapy

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to induce cell death.[5] Upon irradiation with a specific wavelength of light, the photosensitizer, such as this compound, transitions to an excited state.[2] This energy is then transferred to molecular oxygen, generating reactive oxygen species (ROS), including singlet oxygen.[2][4] The accumulation of ROS within cancer cells leads to oxidative stress, cellular damage, and ultimately, apoptosis or necrosis.[6][7] In the absence of light, this compound and its derivatives have been shown to have no cytotoxic effects on HeLa and A549 cells.[3][4]

Quantitative Data Summary

The following tables summarize the photocytotoxicity of various Purpurin 18 derivatives in HeLa and A549 cell lines, as determined by the half-maximal inhibitory concentration (IC50).

Table 1: Photocytotoxicity (IC50 in µM) of Purpurin-18-N-propylimide Methyl Ester (P18 N PI ME) and its Solid Lipid Nanoparticle (SLN) Formulations in HeLa and A549 Cell Lines [3]

Compound/FormulationHeLa Cells (IC50 in µM)A549 Cells (IC50 in µM)
P18 N PI ME0.910.95
F1 (SLN)0.870.78
F2 (SLN)0.810.72
F3 (SLN)0.770.69
F4 (SLN)0.740.64

Table 2: Photocytotoxicity (IC50 in µM) of Purpurin-18-N-aminoimide Methyl Ester (P18 N AI ME) and its Lipid Nanovesicle (LNV) Formulation in HeLa and A549 Cell Lines [8]

Compound/FormulationHeLa Cells (IC50 in µM)A549 Cells (IC50 in µM)
P18 N AI ME0.860.85
LNVs0.680.64

Experimental Protocols

Protocol 1: In Vitro Photocytotoxicity Assay (WST Assay)

This protocol is adapted from studies on Purpurin-18-N-propylimide methyl ester.[3][5]

1. Cell Culture and Seeding:

  • Culture HeLa or A549 cells in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using trypsin and resuspend in fresh medium.

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the compound-containing medium to each well.

  • For "dark toxicity" control, incubate a parallel set of plates under the same conditions but without light exposure.

  • Incubate the plates for 24 hours.

3. Photoirradiation:

  • Following incubation, irradiate the plates (except for the dark toxicity controls) with a suitable light source (e.g., LED lamp) at a specific wavelength (e.g., 630 nm) and a light dose of 4 J/cm².[9]

4. Cell Viability Assessment (WST Assay):

  • After irradiation, incubate the cells for an additional 24 hours.

  • Add 10 µL of WST (Water Soluble Tetrazolium) solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This is a general protocol for assessing apoptosis, a common mode of cell death induced by PDT.[7]

1. Cell Treatment:

  • Seed HeLa or A549 cells in 6-well plates and treat with this compound and light as described in Protocol 1. Include both untreated and light-only controls.

2. Cell Harvesting and Staining:

  • After the desired post-irradiation incubation period (e.g., 24 hours), collect both the floating and adherent cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Annexin V-positive, PI-negative cells are considered early apoptotic.

  • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Protocol 3: Western Blot Analysis of PI3K/AKT Signaling Pathway

While the direct effect of this compound on the PI3K/AKT pathway in HeLa and A549 cells is not yet fully elucidated, this pathway is a key regulator of cell survival and is often modulated by anticancer agents. The following is a general protocol for its analysis.

1. Protein Extraction:

  • Treat cells as described in Protocol 1.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and AKT overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

4. Detection:

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Visualizations

PDT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_pdt Photodynamic Therapy cluster_analysis Analysis cell_culture 1. Cell Culture (HeLa or A549) seeding 2. Seeding in 96-well plate cell_culture->seeding compound_prep 3. Prepare Purpurin 18 Methyl Ester Dilutions incubation 4. 24h Incubation compound_prep->incubation irradiation 5. Light Irradiation (e.g., 630 nm, 4 J/cm²) post_incubation 6. 24h Post-Incubation irradiation->post_incubation wst_assay 7. WST Assay absorbance 8. Measure Absorbance wst_assay->absorbance

Caption: Experimental workflow for in vitro photocytotoxicity assay.

PDT_Mechanism cluster_0 Photodynamic Therapy (PDT) PS Purpurin 18 Methyl Ester Light Light (Specific Wavelength) PS_activated Excited State Photosensitizer Light->PS_activated Activation Oxygen Molecular Oxygen (O2) PS_activated->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS Cell_Damage Cellular Damage (Oxidative Stress) ROS->Cell_Damage Apoptosis Apoptosis/ Necrosis Cell_Damage->Apoptosis

Caption: Mechanism of action of this compound in PDT.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) AKT->Downstream Activation/ Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified PI3K/AKT signaling pathway.

References

In Vivo Application of Purpurin 18 Methyl Ester in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin (B114267) 18 (Pu-18) and its derivatives, including Purpurin 18 methyl ester (P-18 ME), are potent photosensitizers derived from chlorophyll.[1][2] These second-generation photosensitizers exhibit strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light, a critical advantage for photodynamic therapy (PDT) of solid tumors.[2] Upon activation by light of a specific wavelength, P-18 ME generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which induces localized cellular damage and triggers cell death pathways, predominantly apoptosis and necrosis.[1][2][3] This document provides detailed application notes and protocols for the in vivo use of this compound in animal models of cancer, with a focus on photodynamic therapy.

Principle of Action: Photodynamic Therapy (PDT)

PDT is a two-step therapeutic modality that involves the systemic or local administration of a photosensitizer, followed by its activation with light of a specific wavelength. The process begins with the photosensitizer accumulating in the target tissue, such as a tumor. Subsequent irradiation of the target area with a light source matching the photosensitizer's absorption peak excites the photosensitizer from its ground state to a transient singlet excited state, which then transitions to a more stable triplet excited state. This triplet state photosensitizer can then react with molecular oxygen in the surrounding tissue via two pathways: Type I, which involves electron transfer to form superoxide (B77818) anions and other free radicals, and Type II, which involves energy transfer to generate highly reactive singlet oxygen.[2] The ensuing oxidative stress damages cellular components, including membranes, mitochondria, and DNA, ultimately leading to cell death and tumor destruction.[1][2]

Applications in Animal Models

P-18 ME and its derivatives have been successfully evaluated in various preclinical animal models of cancer, demonstrating significant antitumor efficacy. A prominent example is the use of Purpurin 18 in a murine model of triple-negative breast cancer.[1]

Triple-Negative Breast Cancer Model (4T1)

In a study utilizing the highly metastatic 4T1 murine mammary carcinoma model in Balb/c mice, intratumorally administered Purpurin 18 followed by light irradiation resulted in significant inhibition of tumor growth and extended survival time.[1] The primary mechanism of cell death was identified as apoptosis, initiated by the generation of ROS and subsequent disruption of the mitochondrial membrane potential.[1]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on Purpurin 18 and its derivatives in animal models.

Table 1: Antitumor Efficacy of Purpurin 18 in 4T1 Tumor Model

ParameterControl GroupPu-18 PDT GroupReference
Tumor Growth Continuous GrowthSignificant Inhibition[1]
Survival Time StandardSignificantly Extended[1]
Drug Dose N/A0.625 mg/kg (intratumoral)[4]
Light Dose N/A600 J/cm²[4]
Treatment Frequency N/AEvery 2 days for 3 times[1]

Table 2: In Vitro Phototoxicity of Purpurin 18 Derivatives

Cell LinePhotosensitizerIC50 (Light)IC50 (Dark)Reference
HL-60 Purpurin 18Apoptosis at low dosesNo cytotoxicity[5]
4T1 Purpurin 18Significant phototoxicity at 0.5 µMNo toxicity up to 4 µM[2]
HeLa P18 N PI ME-SLN (F4)0.74 µMNon-toxic[6][7]
A549 P18 N PI ME-SLN (F4)0.64 µMNon-toxic[6][7]

P18 N PI ME-SLN: Purpurin-18-N-propylimide methyl ester-loaded solid lipid nanoparticles

Experimental Protocols

Protocol 1: In Vivo Photodynamic Therapy of 4T1 Murine Breast Cancer

This protocol details the procedure for evaluating the efficacy of P-18 ME-mediated PDT in a subcutaneous 4T1 tumor model in Balb/c mice.

Materials:

  • This compound (P-18 ME)

  • Vehicle for injection (e.g., a mixture of Cremophor EL and ethanol (B145695), further diluted in saline)

  • 4T1 murine mammary carcinoma cells

  • Female Balb/c mice (6-8 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Anesthetic (e.g., isoflurane)

  • Light source: Laser or LED with an emission wavelength corresponding to the absorption peak of P-18 ME (around 650-700 nm)[2]

  • Fiber optic diffuser

  • Power meter for light source calibration

Procedure:

  • Cell Culture and Tumor Inoculation:

    • Culture 4T1 cells in appropriate media until they reach 80-90% confluency.

    • Harvest the cells, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the mammary fat pad of each Balb/c mouse.[8]

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor growth every 2-3 days using calipers and the formula: Tumor Volume = (Length x Width²) / 2.[9]

  • Photosensitizer Formulation and Administration:

    • Prepare the P-18 ME formulation for injection. A common method involves dissolving P-18 ME in a small amount of a solubilizing agent like Cremophor EL and ethanol, followed by dilution with sterile saline to the final desired concentration (e.g., 0.625 mg/kg).

    • Once tumors reach the desired size, randomly assign mice to control and treatment groups.

    • Anesthetize the mice in the treatment group.

    • Administer the P-18 ME formulation via intratumoral injection.[1] The injection volume will depend on the tumor size.

  • Light Irradiation:

    • At a predetermined time after P-18 ME administration (e.g., 24 hours, to allow for optimal tumor accumulation), anesthetize the mice.

    • Calibrate the light source using a power meter to ensure the desired power density (e.g., mW/cm²).

    • Position the fiber optic diffuser directly on the tumor surface to deliver the specified light dose (e.g., 100-600 J/cm²).[4][10]

    • Irradiate the tumor for the calculated duration.

  • Post-Treatment Monitoring and Evaluation:

    • Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.

    • Measure tumor volume every 2-3 days until the study endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Protocol 2: Histopathological and Apoptosis Analysis

Materials:

  • Excised tumors from Protocol 1

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and eosin (B541160) (H&E) staining reagents

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Fluorescence microscope

Procedure:

  • Tissue Processing and H&E Staining:

    • Fix the excised tumors in 10% neutral buffered formalin for 24-48 hours.

    • Dehydrate the tissues through a series of graded ethanol solutions and embed in paraffin.

    • Section the paraffin-embedded tissues at 4-5 µm thickness using a microtome.

    • Mount the sections on glass slides and perform H&E staining to evaluate tissue morphology, including areas of necrosis and inflammation.[11]

  • Apoptosis Detection (TUNEL Assay):

    • Deparaffinize and rehydrate the tissue sections.

    • Follow the manufacturer's protocol for the TUNEL assay to label DNA strand breaks, a hallmark of apoptosis.[4][12]

    • Counterstain the nuclei with a fluorescent dye such as DAPI.

    • Visualize the stained sections using a fluorescence microscope. Apoptotic cells will exhibit fluorescence (e.g., green, depending on the kit), while all nuclei will be stained by the counterstain (e.g., blue).

    • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in several high-power fields.

Visualization of Key Processes

Experimental Workflow for In Vivo PDT

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 4T1 Cell Culture tumor_inoculation Tumor Inoculation (Subcutaneous) cell_culture->tumor_inoculation animal_model Balb/c Mouse Acclimation animal_model->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth drug_admin P-18 ME Administration (Intratumoral) tumor_growth->drug_admin light_irrad Light Irradiation (e.g., 660 nm) drug_admin->light_irrad monitoring Tumor Volume & Survival Monitoring light_irrad->monitoring histology Histopathological Analysis (H&E Staining) monitoring->histology apoptosis Apoptosis Detection (TUNEL Assay) monitoring->apoptosis

Caption: Workflow for P-18 ME PDT in a 4T1 mouse model.

Signaling Pathway of P-18 ME-Induced Apoptosis

G cluster_trigger PDT Insult cluster_cellular Cellular Response p18 Purpurin 18 ME ros ROS Generation (Singlet Oxygen) light Light (e.g., 660 nm) mito_damage Mitochondrial Damage ros->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: P-18 ME PDT-induced intrinsic apoptosis pathway.

Conclusion

This compound is a promising photosensitizer for the photodynamic therapy of cancer. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and execute preclinical in vivo studies to further evaluate the therapeutic potential of P-18 ME. The ability to induce apoptosis in tumor cells, as demonstrated in the 4T1 murine breast cancer model, highlights its potential as a targeted and effective anticancer agent. Further research, including pharmacokinetic and biodistribution studies, will be crucial for its clinical translation.

References

Application Notes and Protocols: Assessing Reactive Oxygen Species (ROS) Generation by Purpurin 18 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin (B114267) 18 methyl ester is a chlorophyll-a derivative that functions as a potent photosensitizer in photodynamic therapy (PDT).[1] Upon activation by light of a specific wavelength, Purpurin 18 methyl ester can generate reactive oxygen species (ROS), which can induce cellular damage and subsequent cell death in target tissues, such as tumors.[2][3][4] The primary mechanism of its photodynamic activity involves the production of singlet oxygen (¹O₂), a highly reactive form of oxygen.[2][5] This document provides detailed protocols for the assessment of both total intracellular ROS and singlet oxygen generated by this compound.

Principle of Photodynamic Therapy (PDT)

PDT is a two-step process that involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength. The excited photosensitizer can then transfer its energy to molecular oxygen, leading to the formation of ROS. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately triggering cell death pathways such as apoptosis and necrosis.[3]

Data Presentation

Table 1: Photophysical and Photochemical Properties of Purpurin 18
ParameterValueReference
CAS Number 25465-77-4[6]
Molecular Formula C₃₃H₃₂N₄O₅[6]
Molecular Weight 564.631 g/mol [6]
Absorption Maxima (in organic solvents) ~407 nm (Soret band), ~500-550 nm (Q bands), ~695-700 nm (longest wavelength Q band)
Emission Maximum ~700-720 nm[7]
Table 2: In Vitro Photodynamic Efficacy of Purpurin 18
Cell LineParameterConcentrationLight DoseResultReference
4T1 (mouse mammary carcinoma)Phototoxicity0.5 µM3.71 J/cm² (630 nm)Significant phototoxicity observed[2]
4T1 (mouse mammary carcinoma)Apoptosis Induction0.5 µM0.724 J/cm²50% of cells underwent apoptosis[2][8]
HepG-2 (human liver cancer)Cytotoxicity (dark)1-5 µg/mLNoneNo cytotoxicity[1]
HepG-2 (human liver cancer)Cytotoxicity (light)1-5 µg/mL10 min irradiationConcentration-dependent decrease in viability[1]

Signaling Pathway

The photodynamic action of this compound initiates a cascade of events leading to cell death. Upon light activation, the photosensitizer transfers energy to molecular oxygen, generating ROS. These ROS induce oxidative stress, primarily targeting mitochondria. This leads to the disruption of the mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

PDT_Pathway P18 Purpurin 18 Methyl Ester P18_excited Excited Purpurin 18 (Triplet State) P18->P18_excited Light Light (e.g., 630-700 nm) Light->P18 Excitation O2 Molecular Oxygen (³O₂) P18_excited->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) O2->ROS Mitochondria Mitochondria ROS->Mitochondria Oxidative Damage MMP Disruption of Mitochondrial Membrane Potential Mitochondria->MMP CytC Cytochrome c Release MMP->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound-mediated photodynamic therapy signaling pathway.

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)

This protocol describes the use of DCFH-DA to measure the overall intracellular ROS levels upon treatment with this compound and light irradiation. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[9][10][11]

Materials:

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Cell culture medium (phenol red-free recommended)

  • Phosphate-buffered saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell line of interest (e.g., HeLa, A549, 4T1)

  • 96-well black, clear-bottom plates

  • Light source with appropriate wavelength for Purpurin 18 excitation (e.g., 630-700 nm)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Purpurin 18 Incubation: Remove the culture medium and wash the cells once with PBS. Add fresh medium containing the desired concentration of this compound (e.g., 0.1 - 10 µM). Incubate for the desired period (e.g., 4-24 hours) in the dark.

  • DCFH-DA Loading:

    • Prepare a stock solution of DCFH-DA (e.g., 10 mM in DMSO).

    • Dilute the DCFH-DA stock solution in serum-free medium or HBSS to a final working concentration of 10-25 µM.[10][11]

    • Remove the Purpurin 18-containing medium and wash the cells twice with PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS to remove excess probe.

  • Light Irradiation: Add fresh PBS or phenol (B47542) red-free medium to each well. Expose the cells to a light source at the appropriate wavelength and dose. A dark control (no light exposure) group is essential.

  • Fluorescence Measurement:

    • Microplate Reader: Immediately after irradiation, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[10]

    • Flow Cytometry: For flow cytometry analysis, detach the cells after irradiation, resuspend them in PBS, and analyze them immediately. The DCF fluorescence is typically detected in the FL1 channel (488 nm excitation, ~530 nm emission).[9][10]

  • Data Analysis: Subtract the background fluorescence from the dark control. Express the results as a fold change in fluorescence intensity relative to the untreated control cells.

DCFH_DA_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate_P18 Incubate with This compound Seed->Incubate_P18 Wash1 Wash with PBS Incubate_P18->Wash1 Load_DCFH Load with DCFH-DA Wash1->Load_DCFH Wash2 Wash with PBS Load_DCFH->Wash2 Irradiate Light Irradiation Wash2->Irradiate Measure Measure Fluorescence (Ex/Em: ~485/535 nm) Irradiate->Measure End End Measure->End

Caption: Experimental workflow for intracellular ROS detection using DCFH-DA.

Protocol 2: Measurement of Singlet Oxygen Generation using 1,3-Diphenylisobenzofuran (DPBF)

This protocol describes a cell-free chemical assay to quantify the generation of singlet oxygen by this compound upon photoactivation. DPBF is a chemical trap that specifically reacts with singlet oxygen, leading to a decrease in its absorbance.[5][12]

Materials:

  • This compound

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol, or a buffer system in which both compounds are soluble)

  • Quartz cuvette

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength for Purpurin 18 excitation

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of DPBF in the same solvent.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing this compound at a fixed concentration and DPBF. A typical starting concentration for DPBF is in the micromolar range. The final volume should be sufficient for spectrophotometric analysis.

  • Initial Absorbance Measurement: Immediately after preparing the reaction mixture, measure the full absorbance spectrum (e.g., 300-800 nm) or the absorbance at the maximum wavelength of DPBF (around 410-415 nm) before light exposure.

  • Light Irradiation: Irradiate the cuvette with a light source at a wavelength that excites this compound but not DPBF. The irradiation time and light intensity should be controlled.

  • Absorbance Monitoring: At specific time intervals during irradiation, stop the light exposure and record the absorbance of DPBF. A decrease in absorbance indicates the consumption of DPBF by singlet oxygen.

  • Controls:

    • A solution of DPBF alone should be irradiated to account for any photobleaching of the probe.

    • A solution of this compound and DPBF kept in the dark to ensure no reaction occurs without light.

  • Data Analysis: Plot the absorbance of DPBF at its maximum wavelength against the irradiation time. The rate of decrease in DPBF absorbance is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield can be calculated by comparing the rate of DPBF bleaching with that of a standard photosensitizer with a known quantum yield.

DPBF_Workflow Start Start Prepare Prepare Reaction Mixture (Purpurin 18 + DPBF) Start->Prepare Measure_Initial Measure Initial DPBF Absorbance Prepare->Measure_Initial Irradiate Irradiate with Light Measure_Initial->Irradiate Measure_Time Measure DPBF Absorbance at Time Intervals Irradiate->Measure_Time Measure_Time->Irradiate Repeat for Time Course Plot Plot Absorbance vs. Time Measure_Time->Plot End End Plot->End

Caption: Experimental workflow for singlet oxygen detection using DPBF.

Troubleshooting

  • High background fluorescence in DCFH-DA assay: Ensure complete removal of serum-containing medium before adding the probe. Minimize exposure of cells loaded with DCFH-DA to light before the intended irradiation.

  • No change in DPBF absorbance: Ensure the light source is emitting at a wavelength that excites this compound. Check the stability of Purpurin 18 and DPBF in the chosen solvent. Increase the concentration of Purpurin 18 or the light intensity.

  • Rapid photobleaching of DPBF in the control: Use a lower light intensity or a more photostable probe if available.

Conclusion

The protocols outlined in this application note provide robust methods for assessing the generation of ROS by this compound. The DCFH-DA assay is suitable for determining the overall intracellular ROS production and its consequences in a cellular context, while the DPBF assay offers a specific method for quantifying the generation of singlet oxygen in a cell-free system. These assays are valuable tools for researchers and drug development professionals working on the characterization and optimization of photosensitizers for photodynamic therapy.

References

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Purpurin 18 Methyl Ester Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy for various cancers that utilizes a photosensitizer, light, and oxygen to induce cell death. Purpurin 18 methyl ester (P18-ME), a chlorophyll (B73375) derivative, is a potent photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), leading to cellular damage and apoptosis.[1] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by P18-ME PDT in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

The externalization of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane is a hallmark of early apoptosis.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label early apoptotic cells.[2] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[2] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Principle of the Assay

This protocol is based on the principle that viable cells have intact membranes and do not bind Annexin V or take up PI. Early apoptotic cells expose PS on their surface, thus binding Annexin V, but still exclude PI. Late apoptotic and necrotic cells have compromised membrane integrity, allowing them to be stained by both Annexin V and PI.

Data Presentation

The following tables present representative quantitative data from a hypothetical experiment analyzing apoptosis in HeLa cells treated with P18-ME PDT.

Table 1: Dose-Dependent Induction of Apoptosis by P18-ME PDT in HeLa Cells

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (No P18-ME, No Light)95.2 ± 2.12.5 ± 0.82.3 ± 0.7
Light Only94.8 ± 2.52.7 ± 0.92.5 ± 0.8
1 µg/mL P18-ME (Dark)93.5 ± 3.03.1 ± 1.13.4 ± 1.0
1 µg/mL P18-ME + Light75.4 ± 4.215.3 ± 2.59.3 ± 1.8
2.5 µg/mL P18-ME + Light52.1 ± 5.128.7 ± 3.419.2 ± 2.9
5 µg/mL P18-ME + Light25.8 ± 4.845.2 ± 4.129.0 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments. Cells were incubated with P18-ME for 24 hours, followed by irradiation for 10 minutes.

Table 2: Time-Course of Apoptosis Induction by P18-ME PDT in HeLa Cells

Time Post-Irradiation (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
095.1 ± 2.32.6 ± 0.72.3 ± 0.6
668.3 ± 3.920.1 ± 2.811.6 ± 2.1
1245.7 ± 4.535.8 ± 3.718.5 ± 2.8
2428.9 ± 4.125.3 ± 3.245.8 ± 4.0

Data are presented as mean ± standard deviation from three independent experiments. Cells were treated with 2.5 µg/mL P18-ME for 24 hours, followed by irradiation for 10 minutes.

Experimental Protocols

Materials and Reagents
  • This compound (P18-ME)

  • HeLa (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

  • Light source for PDT (e.g., LED array with appropriate wavelength for P18-ME activation)

Protocol for P18-ME PDT Treatment
  • Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • P18-ME Incubation: Prepare various concentrations of P18-ME (e.g., 1, 2.5, 5 µg/mL) in complete cell culture medium. Remove the old medium from the cells and add the P18-ME-containing medium. Incubate for 24 hours in the dark. Include appropriate controls: cells with no P18-ME and no light, cells with light only, and cells with P18-ME but no light.[1]

  • Irradiation: After incubation, wash the cells twice with PBS. Add fresh, P18-ME-free complete medium. Expose the designated wells to a light source for a specified duration (e.g., 10 minutes). Keep the control plates in the dark.

  • Post-Irradiation Incubation: Return the cells to the incubator for the desired time points (e.g., 6, 12, 24 hours) before proceeding to apoptosis analysis.

Protocol for Annexin V/PI Staining and Flow Cytometry
  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine the floating and adherent cells for each sample.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[3] Acquire data for at least 10,000 events per sample.

Visualizations

P18_ME_PDT_Workflow cluster_treatment P18-ME PDT Treatment cluster_staining Apoptosis Analysis cell_seeding Seed Cancer Cells p18_incubation Incubate with P18-ME cell_seeding->p18_incubation irradiation Light Irradiation p18_incubation->irradiation post_incubation Incubate Post-PDT irradiation->post_incubation cell_harvesting Harvest Cells post_incubation->cell_harvesting staining Annexin V/PI Staining cell_harvesting->staining flow_cytometry Flow Cytometry staining->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis

Experimental Workflow for P18-ME PDT and Apoptosis Analysis.

Apoptosis_Induction_Pathway P18_ME This compound Light Light Activation ROS Reactive Oxygen Species (ROS) Light->ROS Generates Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Annexin_V_PI_Principle cluster_quadrants Flow Cytometry Quadrants cluster_cells Cell States Q3 Q3: Viable (Annexin V-, PI-) Q4 Q4: Early Apoptotic (Annexin V+, PI-) Q2 Q2: Late Apoptotic/Necrotic (Annexin V+, PI+) Q1 Q1: Necrotic (Annexin V-, PI+) Healthy Healthy Cell Healthy->Q3 EarlyApop Early Apoptotic Cell EarlyApop->Q4 LateApop Late Apoptotic/Necrotic Cell LateApop->Q2

References

Troubleshooting & Optimization

Technical Support Center: Purpurin 18 Methyl Ester Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Purpurin 18 methyl ester and facing challenges with its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in aqueous solutions?

This compound is a hydrophobic molecule.[1][2] This inherent hydrophobicity leads to aggregation in aqueous environments, which can negatively impact its effectiveness in applications like photodynamic therapy (PDT).[1][2] When solubilized in solutions like dimethyl sulfoxide (B87167) (DMSO) and then introduced to an aqueous saline solution, it has been observed to aggregate, resulting in poor cellular uptake.[3]

Q2: What are the common strategies to improve the aqueous solubility of this compound?

Several effective strategies can be employed to enhance the aqueous solubility and bioavailability of this compound and its derivatives. These include:

  • Nanoparticle-Based Delivery Systems: Encapsulating the compound within nanoparticles, such as solid lipid nanoparticles (SLNs) or lipid nanovesicles (LNVs), can significantly improve its solubility and stability in aqueous media.[1][2][4][5][6]

  • PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to Purpurin 18 increases its hydrophilicity and, consequently, its aqueous solubility.[7][8][9]

  • Liposomal Formulations: Incorporating Purpurin 18 into liposomes helps to maintain it in a monomeric (non-aggregated) state, which facilitates better cellular uptake.[3][10]

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like Purpurin 18 within their cavity, forming a complex that is more water-soluble.[11][12][13][14]

  • Graphene Oxide Conjugation: Non-covalent attachment to graphene oxide has been shown to increase the water solubility of this compound.[15]

Troubleshooting Guide

Issue: I'm observing precipitation or aggregation of this compound in my aqueous buffer.

Solution: This is a common issue due to the compound's hydrophobic nature.[1] Consider the following troubleshooting steps:

  • Formulation into Nanoparticles: Encapsulating this compound into solid lipid nanoparticles (SLNs) is a proven method to prevent aggregation and improve aqueous dispersibility.[1][2]

  • Chemical Modification (PEGylation): If you have the capabilities for chemical synthesis, modifying Purpurin 18 with a PEG linker can substantially increase its water solubility.[7][8]

  • Use of Delivery Vehicles: For in vitro experiments, formulating this compound in liposomes can prevent aggregation and improve its delivery to cells.[3]

  • Complexation with Cyclodextrins: As a more straightforward approach, forming an inclusion complex with a suitable cyclodextrin can enhance its solubility.[12][13]

Quantitative Data Summary

The following tables summarize quantitative data from studies that have successfully improved the solubility and delivery of Purpurin 18 derivatives.

Table 1: Characteristics of Purpurin-18-N-propylimide Methyl Ester-Loaded Solid Lipid Nanoparticles (SLNs) [1][2]

FormulationMean Particle Size (nm)Zeta Potential (mV)
F1158.59-15.97
F2198.27-21.43
F3212.81-25.89
F4248.43-28.73

Table 2: Characteristics of Purpurin-18-Loaded Solid Lipid Nanoparticles (SLNs) [4]

FormulationMean Particle Size (nm)Zeta Potential (mV)
Various164.70 - 762.53-16.77 to -25.54

Table 3: IC50 Values of PEGylated Purpurin 18 Derivatives in HeLa Cells [7][8]

CompoundIC50 (µM)
Purpurin 18> 10
Purpurin 18 zinc complex0.11
PEGylated Purpurin 180.09
PEGylated Purpurin 18 zinc complex0.06

Experimental Protocols

Protocol 1: Preparation of Purpurin-18-N-propylimide Methyl Ester-Loaded SLNs [1]

This protocol describes a modified oil-in-water (O/W) emulsion method.

Materials:

  • Purpurin-18-N-propylimide methyl ester (P18 N PI ME)

  • Lipids (e.g., Palmitic Acid, Glycerol Monostearate)

  • Surfactants (e.g., Tween 20, Poloxamer 188)

  • Distilled water

Procedure:

  • Oil Phase Preparation: Dissolve P18 N PI ME and the selected lipid in an organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in distilled water.

  • Emulsification: Add the oil phase to the aqueous phase and homogenize at high speed to form a coarse emulsion.

  • Nanoparticle Formation: Sonicate the emulsion to reduce the particle size and form the SLNs.

  • Purification: Remove any un-encapsulated drug and excess surfactant by a suitable method like centrifugation or dialysis.

Protocol 2: Synthesis of PEGylated Purpurin 18 [7]

This protocol involves a three-step chemical synthesis.

Materials:

  • Purpurin 18

  • Boc-protected PEG3-diamine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxybenzotriazole (HOBt)

  • Hünig's base (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Appropriate solvents (e.g., THF, DCM)

Procedure:

  • Conjugation: React Purpurin 18 with Boc-protected PEG3-diamine using DIC, HOBt, and DIPEA as coupling agents in THF.

  • Deprotection: Remove the Boc protecting group from the PEGylated intermediate using TFA in wet DCM.

  • Purification: Purify the final PEGylated Purpurin 18 derivative using appropriate chromatographic techniques.

Visualizations

experimental_workflow cluster_nanoparticle Nanoparticle Formulation Workflow np1 Dissolve Purpurin 18 & Lipid (Oil Phase) np3 High-Speed Homogenization (Emulsification) np1->np3 np2 Dissolve Surfactant in Water (Aqueous Phase) np2->np3 np4 Sonication (Particle Size Reduction) np3->np4 np5 Purification (e.g., Dialysis) np4->np5 np6 Characterization (Size, Zeta Potential) np5->np6

Caption: Workflow for the preparation of Purpurin 18-loaded nanoparticles.

logical_relationship cluster_solutions Solubilization Strategies problem Poor Aqueous Solubility of This compound sol1 Nanoparticle Encapsulation (SLNs, Liposomes) problem->sol1 sol2 Chemical Modification (PEGylation) problem->sol2 sol3 Complexation (Cyclodextrins) problem->sol3 sol4 Carrier Conjugation (Graphene Oxide) problem->sol4 outcome Improved Solubility Enhanced Bioavailability Reduced Aggregation sol1->outcome sol2->outcome sol3->outcome sol4->outcome

Caption: Strategies to overcome the poor aqueous solubility of this compound.

References

Technical Support Center: Preventing Aggregation of Purpurin 18 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Purpurin 18 methyl ester in physiological media.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound aggregate in aqueous solutions?

A1: this compound is a highly hydrophobic molecule. In aqueous environments, such as physiological media, these molecules tend to minimize their contact with water by associating with each other, leading to the formation of aggregates. This process is driven by the hydrophobic effect.

Q2: What are the consequences of this compound aggregation in my experiments?

A2: Aggregation can significantly compromise the efficacy of this compound as a photosensitizer in photodynamic therapy (PDT). The formation of aggregates can lead to a decrease in the generation of singlet oxygen and other reactive oxygen species (ROS), which are crucial for the therapeutic effect. Furthermore, aggregation can alter the compound's pharmacokinetic and pharmacodynamic properties, leading to reduced bioavailability and inconsistent experimental results.

Q3: What are the primary strategies to prevent the aggregation of this compound?

A3: The two main strategies to prevent aggregation are:

  • Encapsulation into Nanoparticle Delivery Systems: Incorporating this compound into nanocarriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or lipid nanovesicles (LNVs) can effectively shield the hydrophobic molecule from the aqueous environment, preventing aggregation and improving its solubility and stability.

  • Chemical Modification: Modifying the structure of this compound, for instance, through PEGylation (attaching polyethylene (B3416737) glycol chains), can increase its hydrophilicity and reduce its tendency to aggregate in physiological media.

Q4: How can I detect and characterize the aggregation of this compound?

A4: UV-Visible (UV-Vis) spectroscopy is a common and effective method to monitor the aggregation of photosensitizers. Aggregation typically leads to changes in the absorption spectrum, such as a broadening of the absorption bands, a decrease in the intensity of the main absorption peak (Q-band), and sometimes the appearance of new bands.

Troubleshooting Guides

Issue 1: Poor Solubility and Visible Precipitation of this compound in Physiological Buffer

This guide provides a step-by-step approach to address the common issue of this compound precipitation in aqueous buffers.

Troubleshooting Workflow

start Start: this compound precipitates in buffer encapsulation Primary Strategy: Encapsulation in Lipid Nanoparticles start->encapsulation modification Alternative Strategy: Chemical Modification (PEGylation) start->modification sln Formulate as Solid Lipid Nanoparticles (SLNs) encapsulation->sln nlc Formulate as Nanostructured Lipid Carriers (NLCs) encapsulation->nlc lnv Formulate as Lipid Nanovesicles (LNVs) encapsulation->lnv peg Synthesize PEGylated Purpurin 18 modification->peg characterize Characterize Formulation: Particle Size, Zeta Potential, Encapsulation Efficiency sln->characterize nlc->characterize lnv->characterize peg->characterize end End: Stable, non-aggregated formulation characterize->end

Caption: Troubleshooting workflow for addressing this compound precipitation.

Detailed Steps:

  • Initial Observation: You observe visible precipitation or turbidity when attempting to dissolve this compound in your physiological medium.

  • Select a Solubilization Strategy:

    • Recommended Primary Approach: Encapsulation. This is often the most effective and widely documented method. You have several options for lipid-based nanoparticles.

    • Alternative Approach: Chemical Modification. If you have synthetic chemistry capabilities, PEGylation is a viable option.

  • Execute the Chosen Strategy:

    • For Encapsulation:

      • Solid Lipid Nanoparticles (SLNs): These are a good starting point due to their stability.

      • Nanostructured Lipid Carriers (NLCs): These can offer higher drug loading compared to SLNs.

      • Lipid Nanovesicles (LNVs): These are another effective option for encapsulation.

    • For Chemical Modification:

      • Synthesize PEGylated this compound.

  • Characterize the Formulation: After preparing your formulation, it is crucial to characterize it to ensure it meets the desired specifications. Key parameters include:

    • Particle Size and Polydispersity Index (PDI): Determines the size and uniformity of the nanoparticles.

    • Zeta Potential: Indicates the surface charge and stability of the nanoparticle dispersion.

    • Encapsulation Efficiency: Measures the percentage of this compound successfully incorporated into the nanoparticles.

  • Verify Reduced Aggregation: Use UV-Vis spectroscopy to confirm that the characteristic signs of aggregation are absent in your final formulation.

Issue 2: My this compound Formulation Shows Signs of Aggregation Over Time

This guide helps you troubleshoot formulations that are initially stable but show aggregation upon storage or during experiments.

Troubleshooting Workflow

start Start: Formulation shows delayed aggregation check_storage Review Storage Conditions: Temperature, Light Exposure start->check_storage optimize_formulation Optimize Nanoparticle Formulation start->optimize_formulation adjust_zeta Adjust Zeta Potential: Modify Surfactant/Lipid Ratio optimize_formulation->adjust_zeta increase_stability Incorporate Stabilizers: e.g., PEGylated lipids optimize_formulation->increase_stability recharacterize Re-characterize Formulation adjust_zeta->recharacterize increase_stability->recharacterize end End: Long-term stable formulation recharacterize->end

Caption: Troubleshooting workflow for delayed aggregation of this compound formulations.

Detailed Steps:

  • Initial Observation: Your prepared formulation appears stable initially, but you observe signs of aggregation (e.g., changes in UV-Vis spectrum, visible precipitation) after a period of storage or during an experiment.

  • Review Storage Conditions:

    • Temperature: Ensure the formulation is stored at the recommended temperature (often 4°C). Avoid freeze-thaw cycles unless the formulation is designed for it.

    • Light Exposure: Protect the formulation from light, as this compound is a photosensitizer.

  • Optimize Nanoparticle Formulation: If storage conditions are appropriate, the formulation itself may need optimization for long-term stability.

    • Adjust Zeta Potential: A zeta potential of greater than |30| mV is generally considered to indicate good colloidal stability. You can often adjust this by modifying the ratio of lipids to surfactants or by using charged lipids.

    • Incorporate Steric Stabilizers: Including PEGylated lipids in your nanoparticle formulation can provide a protective hydrophilic layer, preventing aggregation through steric hindrance.

  • Re-characterize the Optimized Formulation: After any modification, it is essential to re-characterize the particle size, PDI, and zeta potential to ensure the changes have had the desired effect.

  • Conduct Stability Studies: Perform accelerated stability studies to confirm the long-term stability of the optimized formulation.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol provides a general method for preparing SLNs. The specific lipids, surfactants, and their ratios may need to be optimized for your specific application.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Purified water

Procedure:

  • Prepare the Lipid Phase:

    • Weigh the solid lipid and this compound.

    • Heat the solid lipid to 5-10°C above its melting point.

    • Add the this compound to the melted lipid and stir until a clear solution is formed.

  • Prepare the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Form the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., 8000-10000 rpm) using a high-shear homogenizer for 5-10 minutes.

  • Homogenization:

    • Subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar). The optimal pressure and number of cycles should be determined experimentally.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Measure particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Determine encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.

Protocol 2: Characterization of this compound Aggregation by UV-Vis Spectroscopy

Principle: The aggregation of porphyrin-based photosensitizers like this compound in aqueous solution leads to characteristic changes in their UV-Vis absorption spectra. Monomeric this compound has a sharp and intense main absorption peak (the Q-band) in the red region of the spectrum. Upon aggregation, this peak typically broadens, decreases in intensity (hypochromism), and may shift in wavelength (hypsochromic or bathochromic shift).

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in an appropriate organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.

  • Prepare Samples for Analysis:

    • Dilute the stock solution in the physiological medium of interest to the desired final concentration. It is important to keep the concentration of the organic solvent minimal (typically <1%) to avoid its influence on aggregation.

    • Prepare a series of dilutions to observe the concentration-dependent aggregation.

  • Acquire UV-Vis Spectra:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use the physiological medium as the blank.

    • Scan the absorbance from approximately 400 nm to 800 nm.

  • Data Analysis:

    • Monomeric Spectrum: Observe the spectrum at a very low concentration or in a non-aqueous solvent where the compound is fully monomeric. Note the position and intensity of the Q-band.

    • Aggregation Effects: As the concentration in the aqueous medium increases, look for the following changes in the Q-band, which indicate aggregation:

      • A decrease in the molar extinction coefficient (hypochromism).

      • A broadening of the peak.

      • A shift of the peak to a shorter wavelength (H-aggregates) or a longer wavelength (J-aggregates).

      • The appearance of a shoulder or a new peak.

Data Presentation

Table 1: Comparison of Formulation Strategies for this compound

Formulation StrategyTypical Particle Size (nm)Typical Zeta Potential (mV)AdvantagesDisadvantages
Solid Lipid Nanoparticles (SLNs) 100 - 300-15 to -30Good stability, controlled release, biocompatibleLower drug loading capacity, potential for drug expulsion during storage
Nanostructured Lipid Carriers (NLCs) 100 - 400-10 to -25Higher drug loading than SLNs, reduced drug expulsionMore complex structure, potential for larger particle size
Lipid Nanovesicles (LNVs) 80 - 200-20 to -40High encapsulation efficiency for both hydrophilic and lipophilic drugsCan be less stable than solid lipid-based nanoparticles
PEGylated Purpurin 18 (Not applicable)(Not applicable)Improved hydrophilicity, reduced aggregation, longer circulation timeRequires chemical synthesis, may alter biological activity

Table 2: Troubleshooting Common Issues in this compound Formulation

IssuePotential CauseRecommended Solution
Immediate Precipitation High hydrophobicity of the free drug in aqueous media.Encapsulate in nanoparticles (SLNs, NLCs, LNVs) or use PEGylated derivative.
Large Particle Size / High PDI Inefficient homogenization, inappropriate lipid/surfactant ratio.Increase homogenization pressure/time, optimize surfactant concentration.
Low Encapsulation Efficiency Poor solubility of the drug in the lipid matrix, drug leakage during preparation.Select a lipid with higher drug solubility, optimize the preparation method (e.g., use cold homogenization for heat-labile drugs).
Formulation Instability (Aggregation over time) Insufficient surface charge (low zeta potential), particle agglomeration.Increase surfactant concentration, add a charged lipid, incorporate PEGylated lipids for steric stabilization.

Technical Support Center: Enhancing the Photostability of Purpurin 18 Methyl Ester (P18-ME) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the photostability of Purpurin 18 methyl ester (P18-ME) formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and photostability testing of P18-ME.

Issue Potential Cause(s) Suggested Solution(s)
Rapid color change or fading of the P18-ME solution upon light exposure. Photodegradation of P18-ME due to excitation by light and subsequent reaction with molecular oxygen.1. Minimize Light Exposure: Work in a dimly lit environment or use amber-colored glassware to protect the formulation from ambient light. 2. Incorporate Antioxidants: Add photoprotective agents such as ascorbic acid or α-tocopherol to the formulation to quench reactive oxygen species (ROS). 3. Encapsulation: Formulate P18-ME into nanocarriers like liposomes or solid lipid nanoparticles (SLNs) to provide a protective barrier against the external environment.[1]
Precipitation or aggregation of P18-ME in aqueous formulations. P18-ME is a hydrophobic molecule with a tendency to aggregate in aqueous solutions, which can reduce its photostability and therapeutic efficacy.1. pH Adjustment: The pH of the formulation can influence the solubility and stability of P18-ME. Conduct a pH-stability profile to determine the optimal pH for your formulation.[2] 2. Use of Solubilizing Agents: Incorporate surfactants or co-solvents to improve the solubility of P18-ME. 3. Nanoparticle Formulation: Encapsulating P18-ME into nanoparticles can prevent aggregation and improve its dispersibility in aqueous media.[1]
Inconsistent results in photostability assays. Variations in experimental conditions such as light intensity, temperature, or sample preparation.1. Standardize Light Source: Ensure the light source provides a consistent and measurable irradiance. 2. Control Temperature: Use a temperature-controlled environment for irradiation to prevent thermal degradation. 3. Consistent Sample Preparation: Follow a standardized protocol for preparing and handling all samples to ensure uniformity.
Formation of unknown peaks in HPLC analysis after irradiation. These peaks likely represent photodegradation products of P18-ME.1. Characterize Degradation Products: Use techniques like mass spectrometry (MS) coupled with HPLC to identify the structure of the degradation products. 2. Optimize Formulation: Based on the identity of the degradation products, modify the formulation to inhibit specific degradation pathways. For example, if oxidative degradation is prominent, increase the concentration of antioxidants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of P18-ME photodegradation?

A1: The primary mechanism of photodegradation for P18-ME, like other photosensitizers, involves the generation of reactive oxygen species (ROS). Upon absorption of light, the P18-ME molecule is excited to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with and degrade the P18-ME molecule itself or other components of the formulation.

Q2: How do antioxidants enhance the photostability of P18-ME?

A2: Antioxidants enhance photostability by scavenging the reactive oxygen species that are responsible for the degradation of P18-ME. For instance, ascorbic acid (Vitamin C) can directly quench singlet oxygen, while α-tocopherol (Vitamin E) can terminate free radical chain reactions within lipid-based formulations. By neutralizing these reactive species, antioxidants reduce the rate of P18-ME degradation.

Q3: What are the advantages of using nanocarriers to improve the photostability of P18-ME?

A3: Nanocarriers, such as solid lipid nanoparticles (SLNs) and liposomes, offer several advantages for enhancing the photostability of P18-ME:

  • Physical Protection: The nanocarrier structure can physically shield the encapsulated P18-ME from direct light exposure.[1]

  • Reduced Aggregation: By isolating individual P18-ME molecules, nanocarriers prevent aggregation, which can alter the photochemical properties and reduce the stability of the photosensitizer.

  • Controlled Release: Nanocarriers can be designed to release the P18-ME in a controlled manner at the target site, which can improve therapeutic efficacy.

  • Improved Solubility: For hydrophobic molecules like P18-ME, encapsulation in nanocarriers can improve their dispersibility in aqueous environments.[1]

Q4: Can the pH of the formulation affect the photostability of P18-ME?

A4: Yes, the pH of the formulation can significantly impact the stability of P18-ME. The ionization state of the molecule can change with pH, which may alter its susceptibility to photodegradation.[2] It is crucial to determine the optimal pH range for the stability of your specific P18-ME formulation through systematic studies.

Data Presentation

The following table summarizes the quantitative data on the photostability of a Purpurin 18 derivative, N-propylimide methyl ester (P18-N-PI-ME), which is structurally similar to P18-ME. The data highlights the protective effect of encapsulation in Solid Lipid Nanoparticles (SLNs).

FormulationIrradiation Time (minutes)Remaining P18-N-PI-ME (%)
P18-N-PI-ME in Solution0100
1090.2
2083.5
3077.1
4073.0
P18-N-PI-ME-loaded SLNs0100
1097.8
2095.1
3093.2
4091.6

Data adapted from a study on Purpurin-18-N-propylimide methyl ester. The photostability was assessed by measuring the concentration of the photosensitizer after exposure to LED light (2 J/cm²).[1]

Experimental Protocols

Protocol 1: Assessment of Photostability using UV-Vis Spectroscopy

Objective: To determine the rate of photodegradation of a P18-ME formulation by monitoring changes in its absorption spectrum upon light exposure.

Materials:

  • P18-ME formulation

  • Solvent used in the formulation (e.g., ethanol, PBS with surfactant)

  • Quartz cuvettes

  • Calibrated light source with a specific wavelength (e.g., 695 nm for P18-ME)

  • UV-Vis spectrophotometer

  • Magnetic stirrer and stir bar

  • Aluminum foil

Procedure:

  • Sample Preparation: Prepare a solution of the P18-ME formulation in the appropriate solvent. The concentration should be adjusted to have an absorbance value between 0.8 and 1.0 at the maximum absorption wavelength (λmax) of P18-ME.

  • Control Sample: Prepare a control sample by wrapping a cuvette containing the same solution in aluminum foil to protect it from light.

  • Initial Measurement: Record the initial UV-Vis absorption spectrum of the sample before irradiation (t=0).

  • Irradiation: Place the cuvette with the sample in front of the calibrated light source. If necessary, use a magnetic stirrer to ensure homogenous irradiation.

  • Time-course Measurements: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), stop the irradiation and record the full UV-Vis absorption spectrum of the sample.

  • Control Measurement: At the end of the experiment, record the absorption spectrum of the control (dark) sample to check for any thermal degradation.

  • Data Analysis: Plot the absorbance at λmax against the irradiation time. The rate of photodegradation can be determined from the slope of this curve. The percentage of remaining P18-ME can be calculated as (Absorbance at time t / Initial Absorbance) * 100.

Protocol 2: Analysis of Photodegradation Products by HPLC

Objective: To separate and quantify P18-ME and its photodegradation products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Irradiated and non-irradiated P18-ME formulation samples

  • HPLC system with a suitable detector (e.g., PDA or UV-Vis detector)

  • Reversed-phase C18 column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

  • HPLC-grade solvents

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Take aliquots of the P18-ME formulation at different irradiation time points from the photostability study (Protocol 1).

    • If the formulation contains nanoparticles, an extraction step may be necessary to separate the P18-ME.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC Method Development:

    • Develop an HPLC method that provides good separation between the parent P18-ME peak and any new peaks that appear after irradiation.

    • Optimize the mobile phase composition, flow rate, and column temperature.

    • The detection wavelength should be set at the λmax of P18-ME and also monitored at other wavelengths to detect degradation products that may have different absorption spectra.

  • Analysis:

    • Inject the non-irradiated sample to determine the retention time and peak area of the intact P18-ME.

    • Inject the irradiated samples to observe the decrease in the P18-ME peak and the appearance of new peaks corresponding to degradation products.

  • Quantification:

    • The percentage of remaining P18-ME can be calculated by comparing the peak area of P18-ME in the irradiated samples to that of the non-irradiated sample.

    • If standards for the degradation products are available, their concentration can also be quantified.

Mandatory Visualizations

Photodegradation_Pathway P18_ME This compound (Ground State) P18_ME_Excited Excited Singlet State P18-ME P18_ME->P18_ME_Excited Light Absorption Degradation_Products Degradation Products Light Light (hν) P18_ME_Triplet Excited Triplet State ³P18-ME P18_ME_Excited->P18_ME_Triplet Intersystem Crossing Singlet_Oxygen Singlet Oxygen (¹O₂) P18_ME_Triplet->Singlet_Oxygen Energy Transfer Oxygen Molecular Oxygen (³O₂) Singlet_Oxygen->Degradation_Products Oxidation Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare P18-ME Formulation Irradiation Irradiate Sample with Calibrated Light Source Formulation->Irradiation Control Prepare Dark Control Data_Analysis Data Analysis and Comparison Control->Data_Analysis Reference Sampling Collect Aliquots at Different Time Points Irradiation->Sampling UV_Vis UV-Vis Spectroscopy Sampling->UV_Vis HPLC HPLC Analysis Sampling->HPLC UV_Vis->Data_Analysis HPLC->Data_Analysis Logical_Relationships cluster_factors Influencing Factors cluster_strategies Stabilization Strategies P18_ME P18-ME Photostability Antioxidants Antioxidants P18_ME->Antioxidants Nanocarriers Nanocarrier Encapsulation P18_ME->Nanocarriers Light_Protection Light Protection P18_ME->Light_Protection Light Light Exposure Light->P18_ME Oxygen Oxygen Presence Oxygen->P18_ME Formulation_Factors Formulation (pH, Solvent) Formulation_Factors->P18_ME

References

Technical Support Center: Optimizing Nanoparticle Delivery of Purpurin 18 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation, characterization, and application of Purpurin 18 methyl ester-loaded nanoparticles for photodynamic therapy (PDT).

Frequently Asked Questions (FAQs)

Q1: What is the optimal nanoparticle size for this compound delivery?

A1: The optimal nanoparticle size for delivering this compound and its derivatives for photodynamic therapy typically falls within the range of 150-250 nm.[1][2] Studies have shown that smaller nanoparticles, around 158 nm, can exhibit the most effective photodynamic activity.[1][2] Nanoparticles within this size range are suitable for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[3]

Q2: What are the common types of nanoparticles used for this compound delivery?

A2: Solid lipid nanoparticles (SLNs) are a frequently studied and effective delivery system for Purpurin 18 and its derivatives due to their ability to encapsulate hydrophobic photosensitizers, enhancing their bioavailability.[1][4] Other investigated nanocarriers include lipid nanovesicles, gold nanoparticles, and graphene oxide.[5]

Q3: How does nanoparticle encapsulation enhance the efficacy of this compound in photodynamic therapy?

A3: Nanoparticle encapsulation addresses the key challenge of Purpurin 18's hydrophobicity, which can lead to aggregation in aqueous environments and reduced bioavailability.[4] Encapsulation in nanoparticles, such as SLNs, improves its solubility and stability in biological fluids.[4] This enhanced delivery leads to better generation of reactive oxygen species (ROS) upon light irradiation, resulting in improved photodynamic therapy effects compared to the free photosensitizer.[1][2]

Q4: What is the primary mechanism of action for this compound-mediated photodynamic therapy?

A4: The primary mechanism of action involves the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon activation of the this compound by light of a specific wavelength.[5] These highly reactive species induce cellular damage, leading to apoptosis (programmed cell death) in cancer cells.[5]

Troubleshooting Guides

Nanoparticle Formulation & Drug Loading
Issue Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency / Drug Loading High hydrophobicity of this compound leading to poor affinity with the nanoparticle matrix.- Optimize the lipid composition in SLN formulations; lipids with longer carbon chains may increase affinity. - For polymeric nanoparticles, consider using a polymer that has better interaction with the drug. - Modify the formulation process, such as using a different solvent/antisolvent system in nanoprecipitation.
Drug partitioning into the external aqueous phase during formulation.- For emulsion-based methods, optimize the homogenization speed and time. - In nanoprecipitation, rapidly introduce the organic phase into the aqueous phase to promote rapid particle formation and drug entrapment.
Particle Aggregation / Instability Insufficient surface charge (low zeta potential).- Increase the concentration of the surfactant or stabilizer in the formulation. - Adjust the pH of the aqueous phase to increase the surface charge of the nanoparticles. A zeta potential of at least ±20 mV is generally recommended for good stability.
Inappropriate storage conditions.- Store nanoparticle suspensions at recommended temperatures (e.g., 4°C) to minimize aggregation. - Avoid freezing unless a suitable cryoprotectant is used.
Inconsistent Particle Size (High Polydispersity Index - PDI) Non-uniform mixing or energy input during formulation.- Ensure consistent and optimized homogenization or sonication parameters (time, power). - For microfluidic-based synthesis, ensure stable flow rates and mixing.
Nanoparticle Characterization
Issue Potential Cause Troubleshooting Steps
Inaccurate Particle Size Measurement with Dynamic Light Scattering (DLS) Sample concentration is too high or too low.- Dilute the sample if the count rate is too high, which can cause multiple scattering events. - Concentrate the sample if the count rate is too low, leading to a poor signal-to-noise ratio.
Presence of aggregates or dust in the sample.- Filter the sample through an appropriate syringe filter (e.g., 0.22 µm or 0.45 µm) before measurement. - Ensure all glassware and cuvettes are meticulously clean.
Incorrect refractive index and viscosity parameters for the dispersant.- Use accurate values for the refractive index and viscosity of the solvent at the measurement temperature.
High PDI Value in DLS The sample is genuinely polydisperse.- Consider fractionation techniques like field-flow fractionation (FFF) coupled with DLS for a more detailed size distribution.
Presence of a small number of large aggregates.- Centrifuge the sample at a low speed to pellet larger aggregates before measuring the supernatant.

Data Summary

Table 1: Physicochemical Properties of Purpurin 18-N-propylimide Methyl Ester-Loaded Solid Lipid Nanoparticles (SLNs)

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
F1248.43--15.97
F2210.10--19.20
F3174.59--20.70
F4158.59--28.73
Data adapted from a study on P18 N PI ME-loaded SLNs. The smallest formulation (F4) showed the most effective photodynamic activity.[1]

Experimental Protocols

Preparation of Purpurin 18-Loaded Solid Lipid Nanoparticles (SLNs) by a Modified Oil-in-Water Emulsion Method
  • Preparation of the Oil Phase:

    • Dissolve this compound in the selected lipid by heating to approximately 10°C above the lipid's melting point.

    • Homogenize the mixture to ensure uniform distribution of the drug in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve a surfactant (e.g., Tween 80) in deionized water.

  • Emulsification:

    • Add the hot oil phase to the aqueous phase while continuously stirring at high speed using a homogenizer.

  • Nanoparticle Formation:

    • Subject the resulting pre-emulsion to high-power probe sonication to reduce the droplet size and form the SLNs.

  • Cooling and Solidification:

    • Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.

  • Purification:

    • Remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.

Visualizations

Purpurin18_PDT_Workflow cluster_formulation Nanoparticle Formulation cluster_delivery Delivery & Activation cluster_action Mechanism of Action P18 Purpurin 18 Methyl Ester Emulsion Oil-in-Water Emulsion P18->Emulsion Lipid Lipid Matrix Lipid->Emulsion Surfactant Surfactant Surfactant->Emulsion Sonication Sonication Emulsion->Sonication High-Energy Homogenization SLN P18-Loaded SLN Sonication->SLN Cooling Tumor Tumor Tissue (EPR Effect) SLN->Tumor Systemic Administration Light Light Activation Tumor->Light Light Irradiation (~707 nm) ROS Reactive Oxygen Species (ROS) Light->ROS Energy Transfer Apoptosis Apoptosis ROS->Apoptosis Induces CellDeath Cancer Cell Death Apoptosis->CellDeath Leads to

Caption: Experimental workflow for Purpurin 18-loaded SLNs in PDT.

ROS_Apoptosis_Pathway cluster_trigger PDT-Induced Stress cluster_mitochondria Mitochondrial Pathway (Intrinsic) cluster_execution Execution Pathway PDT Purpurin 18-PDT ROS ROS Generation (¹O₂) PDT->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Bcl2 Bcl-2 Inhibition ROS->Bcl2 Bax_Bak Bax/Bak Activation Mito_Damage->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 forms Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: ROS-mediated intrinsic apoptosis signaling pathway in PDT.

References

Technical Support Center: Purpurin 18 Methyl Ester (P18-ME) In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Purpurin 18 methyl ester (P18-ME) in vitro, with a specific focus on understanding and minimizing its dark toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the expected level of dark toxicity for this compound (P18-ME)?

A1: this compound is a photosensitizer designed for photodynamic therapy (PDT), and as such, it is engineered to have minimal toxicity in the absence of light.[1][2] Published studies across various human cancer cell lines, including HepG-2, MCF-7, PC-3, and A549, consistently report low to negligible dark toxicity at concentrations typically used for PDT.[1][3][4] Cell viability in the dark is generally high, often exceeding 90%, indicating good cytocompatibility.[4][5]

Q2: Why am I observing higher-than-expected dark toxicity in my cell culture?

A2: Higher-than-expected dark toxicity can stem from several factors. A primary reason can be related to the formulation and solubility of P18-ME. Due to its hydrophobic nature, P18-ME can aggregate in aqueous cell culture media, and these aggregates may induce cellular stress responses independent of photoactivation.[4][5] Other potential causes include using a very high concentration of P18-ME, contamination of the compound or cell culture, or specific sensitivities of the cell line being used.

Q3: How can I reduce the dark toxicity of P18-ME in my experiments?

A3: The most effective strategy is to improve the solubility and prevent aggregation of P18-ME. This can be achieved by:

  • Using a suitable solvent: Initially dissolve P18-ME in a small amount of an organic solvent like DMSO before diluting it to the final concentration in your culture medium.

  • Formulation with nanocarriers: Encapsulating P18-ME into delivery systems like solid lipid nanoparticles (SLNs) or lipid nanovesicles (LNVs) can significantly improve its bioavailability and reduce dark toxicity by preventing aggregation.[4][5][6][7][8]

  • PEGylation: Modifying P18-ME with polyethylene (B3416737) glycol (PEG) chains can enhance its hydrophilicity and subsequently reduce dark toxicity.[1]

Q4: At what concentrations is P18-ME generally considered safe in the dark?

A4: Based on available data, P18-ME shows no significant cytotoxicity in the dark at concentrations up to 10 µM in several cancer cell lines.[1] For instance, in HepG-2 cells, concentrations of 1-5 µg/mL for 24 hours did not induce cytotoxicity in the dark.[3] However, it is always recommended to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration range for your experiments.

Troubleshooting Guide

Issue 1: High background cell death in dark control wells.
  • Possible Cause 1: P18-ME Aggregation.

    • Troubleshooting Step: Visually inspect your stock and working solutions for any precipitates. Before adding to cells, ensure the final working solution is clear. Consider preparing fresh solutions and using sonication to aid dissolution. For long-term experiments, using a nanoparticle formulation of P18-ME is recommended.[4][5]

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with the same amount of solvent but without P18-ME) to confirm that the solvent is not the source of toxicity.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Check your cell culture for signs of bacterial or fungal contamination. Ensure aseptic techniques are followed during all experimental procedures.

Issue 2: Inconsistent results between experiments.
  • Possible Cause 1: Inconsistent P18-ME concentration.

    • Troubleshooting Step: Due to its hydrophobicity, P18-ME might not be uniformly distributed in the stock solution. Always vortex the stock solution before making dilutions. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Variability in cell health and density.

    • Troubleshooting Step: Ensure you are using cells from a similar passage number and that they are in the logarithmic growth phase. Standardize the cell seeding density for all experiments.

Quantitative Data Summary

The following table summarizes the dark toxicity of Purpurin 18 and its derivatives in various cell lines as reported in the literature.

CompoundCell LineDark IC50 (µM)Incubation Time (h)
Purpurin 18 (Compound 1)MCF-7, PC-3, MIA PaCa-2, U-2 OS> 1048
PEGylated Purpurin 18 (Compound 3)MCF-7, PC-3, MIA PaCa-2, U-2 OS> 1048
PEGylated Zinc Purpurin 18 (Compound 4)MCF-7, PC-3, MIA PaCa-2, U-2 OS> 1048
Purpurin-18-N-propylimide methyl ester (P18 N PI ME)HeLa, A549Non-cytotoxicNot specified
P18 N PI ME-loaded SLNsHeLa, A549Non-cytotoxicNot specified
Purpurin-18-N-aminoimide methyl ester (P18 N AI ME)-LNVsHeLa, A549Safe under dark conditionsNot specified

Data adapted from Darmostuk et al. (2019) and other cited literature.[1][4][7]

Experimental Protocols

MTT Assay for Dark Cytotoxicity Assessment

This protocol is for assessing the effect of P18-ME on cell viability in the absence of light.

Materials:

  • Cells in culture

  • P18-ME

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of P18-ME in culture medium. Ensure the final solvent concentration is consistent across all wells and non-toxic to the cells. Include untreated and vehicle controls.

  • Carefully remove the old medium and add 100 µL of the P18-ME dilutions to the respective wells.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a CO2 incubator, completely protected from light (e.g., wrapped in aluminum foil).

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with P18-ME in the dark

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[10][11]

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells with P18-ME in dark conditions for the desired time. Include positive and negative controls.

  • Harvest the cells (including any floating cells in the supernatant) and centrifuge at a low speed.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analyze the samples by flow cytometry as soon as possible, using appropriate filters for FITC (for Annexin V) and phycoerythrin or a similar channel for PI.[11]

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated with P18-ME in the dark

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)[14][15]

  • Microplate reader

Procedure:

  • Induce apoptosis in cells with P18-ME in the dark.

  • Collect the cells (around 2-5 x 10^6) by centrifugation.[16]

  • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.[14][16]

  • Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[14]

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • Add 50-200 µg of protein from each sample to separate wells of a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.

  • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.[15]

  • Add 5 µL of the caspase-3 substrate (DEVD-pNA).[15]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[16]

  • Read the absorbance at 400-405 nm in a microplate reader.[14][16]

  • The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples with the level of the untreated control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Seed Cells in 96-well plate P18_Prep 2. Prepare P18-ME Dilutions Cell_Culture->P18_Prep Incubation 3. Incubate Cells with P18-ME (Dark) P18_Prep->Incubation Viability 4a. Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis 4b. Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Caspase 4c. Caspase Activity Assay Incubation->Caspase Data_Analysis 5. Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Caspase->Data_Analysis

Caption: Workflow for assessing the in vitro dark toxicity of P18-ME.

Troubleshooting_Pathway cluster_causes Potential Causes cluster_solutions Solutions Start High Dark Toxicity Observed Aggregation P18-ME Aggregation Start->Aggregation Solvent Solvent Toxicity Start->Solvent Concentration Concentration Too High Start->Concentration Formulation Improve Formulation (e.g., Nanoparticles) Aggregation->Formulation Check Vehicle_Control Run Vehicle Control Solvent->Vehicle_Control Verify Dose_Response Perform Dose-Response Curve Concentration->Dose_Response Optimize

Caption: Logical flowchart for troubleshooting unexpected dark toxicity.

References

Technical Support Center: Controlled Release of Purpurin 18 Methyl Ester from Nanocarriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the controlled release of Purpurin 18 methyl ester (P18ME) from nanocarriers.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound (P18ME) challenging to work with in aqueous solutions?

A1: P18ME is a hydrophobic molecule, which leads to several challenges in physiological environments. Its low water solubility causes it to aggregate, which can reduce its bioavailability and photodynamic efficiency.[1][2][3] Nanocarriers are employed to overcome these limitations by encapsulating P18ME, thereby improving its stability and solubility in aqueous media.[2][4]

Q2: What are the advantages of using nanocarriers for P18ME delivery?

A2: Encapsulating P18ME in nanocarriers offers several advantages:

  • Enhanced Bioavailability: Improves the solubility and stability of the hydrophobic P18ME in biological fluids.[1][2]

  • Controlled Release: Allows for sustained or triggered release of the photosensitizer at the target site, which can be modulated by factors like pH or external stimuli like light.[5][6][7]

  • Passive Targeting: Nanoparticles, typically up to 400 nm in size, can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1]

  • Reduced Side Effects: By targeting the drug to the site of action, systemic toxicity can be minimized.[5]

Q3: What type of release kinetics can be expected from P18ME-loaded nanocarriers?

A3: P18ME-loaded nanocarriers, such as solid lipid nanoparticles (SLNs), often exhibit a biphasic release profile. This typically consists of an initial burst release followed by a sustained, logarithmic release over an extended period.[1][5][8] The initial burst is attributed to the drug adsorbed on the nanoparticle surface, while the sustained release is due to the diffusion of the drug from the core of the nanocarrier.

Q4: How does the choice of nanocarrier material affect P18ME loading and release?

A4: The composition of the nanocarrier is a critical factor. For instance, in solid lipid nanoparticles (SLNs), increasing the carbon chain length of the lipid can enhance the loading capacity of P18ME due to a higher affinity between the drug and the lipid matrix.[1] Similarly, the concentration of lipids and surfactants used in the formulation can also influence the drug loading capacity.[1]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation, characterization, and in vitro testing of P18ME-loaded nanocarriers.

Low Drug Loading Efficiency

Problem: The encapsulation efficiency and drug loading capacity of P18ME in the nanocarriers are consistently low.

Potential Cause Troubleshooting Step Expected Outcome
Poor affinity between P18ME and nanocarrier matrix. For lipid-based nanocarriers, select lipids with longer carbon chains to increase the solubility of P18ME in the lipid core.[1]Increased affinity and higher loading capacity.
Insufficient amount of lipid or polymer. Increase the concentration of the lipid or polymer in the formulation.[1]A higher amount of matrix material is available to encapsulate the drug.
Suboptimal surfactant concentration. Optimize the surfactant concentration. Too little may lead to instability, while too much can decrease loading.Improved nanoparticle stability and drug encapsulation.
Premature drug precipitation. During nanoprecipitation, ensure rapid and efficient mixing of the organic and aqueous phases to facilitate uniform nanoparticle formation.[9]Formation of smaller, more stable nanoparticles with higher drug entrapment.
Undesirable Particle Size or Polydispersity Index (PDI)

Problem: The nanocarriers are too large, too small, or have a broad size distribution (high PDI).

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate homogenization or sonication parameters. Adjust the speed and duration of homogenization or the power and time of sonication.Achieve the desired particle size and a narrower size distribution.
Incorrect lipid or polymer concentration. Vary the concentration of the matrix material. Higher concentrations can sometimes lead to larger particles.Optimization of particle size.
Aggregation of nanoparticles. Ensure sufficient surface charge (zeta potential) for electrostatic stabilization. A zeta potential of approximately ±30 mV is generally considered stable.Reduced aggregation and a more uniform particle size distribution.
Inconsistent or Uncontrolled Drug Release

Problem: The release of P18ME is too fast (excessive burst release) or too slow.

Potential Cause Troubleshooting Step Expected Outcome
High amount of surface-adsorbed drug. Optimize the washing steps after nanoparticle preparation to remove unencapsulated and surface-adsorbed P18ME.Reduction in the initial burst release.
Rapid degradation of the nanocarrier matrix. For polymeric nanoparticles, select a polymer with a slower degradation rate. For lipid nanocarriers, use lipids with higher melting points.A more sustained and controlled release profile.
Mass transfer limitations in the in vitro release assay. Use a release medium that ensures sink conditions. For hydrophobic drugs like P18ME, the addition of surfactants or the use of a two-phase system may be necessary.[10]An accurate representation of the intrinsic drug release rate.

Section 3: Data Presentation

Table 1: Physicochemical Properties of Purpurin-18 Derivative-Loaded Solid Lipid Nanoparticles (SLNs)
FormulationMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
P18-loaded SLNs164.70 - 762.53-16.77 to -25.5489.77 - 94.161.83 - 8.33[1]
P18 N PI ME-loaded SLNs158.59 - 248.43-15.97 to -28.73--[2][11]
P18 N AI ME-loaded LNVs--79.75 - 90.24-[8]

P18 N PI ME: Purpurin-18-N-propylimide methyl ester; P18 N AI ME: Purpurin-18-N-aminoimide methyl ester; LNVs: Lipid Nanovesicles. Dashes indicate data not provided in the source.

Section 4: Experimental Protocols

Preparation of P18ME-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsification-Solvent Evaporation

This protocol is a generalized procedure based on common methods for formulating SLNs.

  • Preparation of the Organic Phase: Dissolve a specific amount of P18ME and the chosen lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., acetone, dichloromethane).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent.

  • Nanoparticle Formation: As the solvent evaporates, the lipid precipitates, encapsulating the P18ME to form solid lipid nanoparticles.

  • Purification: Centrifuge or dialyze the SLN suspension to remove unencapsulated drug and excess surfactant.

  • Storage: Store the purified SLN suspension at 4°C for further characterization.

In Vitro Drug Release Study

This protocol outlines a common method for assessing the release kinetics of P18ME from nanocarriers.

  • Preparation: Place a known amount of P18ME-loaded nanocarrier suspension into a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, with a small percentage of Tween 80 to maintain sink conditions).

  • Incubation: Place the setup in a shaking water bath at 37°C.

  • Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of P18ME in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Section 5: Visualizations

Troubleshooting_Workflow cluster_formulation Formulation & Characterization Issues cluster_release In Vitro Release Issues Start Experiment Start: Formulate P18ME Nanocarriers Check_Properties Characterize Nanoparticles: Size, PDI, Zeta Potential, Loading Start->Check_Properties Low_Loading Low Drug Loading? Check_Properties->Low_Loading No Bad_Size_PDI Incorrect Size/PDI? Low_Loading->Bad_Size_PDI No Adjust_Composition Adjust Formulation: - Change lipid/polymer type - Alter drug:matrix ratio - Optimize surfactant conc. Low_Loading->Adjust_Composition Yes Adjust_Process Adjust Process Parameters: - Modify homogenization/sonication - Optimize stirring speed Bad_Size_PDI->Adjust_Process Yes Properties_OK Properties Acceptable Bad_Size_PDI->Properties_OK No Adjust_Composition->Check_Properties Adjust_Process->Check_Properties Start_Release Perform In Vitro Release Study Properties_OK->Start_Release Check_Release Analyze Release Profile: Burst effect, release rate Start_Release->Check_Release High_Burst High Burst Release? Check_Release->High_Burst No Slow_Release Release Too Slow? High_Burst->Slow_Release No Purify_NP Improve Purification: - Optimize washing steps - Use dialysis High_Burst->Purify_NP Yes Modify_Matrix Modify Nanocarrier Matrix: - Use faster degrading polymer - Add release enhancers Slow_Release->Modify_Matrix Yes Release_OK Release Profile Acceptable Slow_Release->Release_OK No Purify_NP->Start_Release Modify_Matrix->Start Reformulate

Caption: Troubleshooting workflow for P18ME nanocarrier formulation and release.

References

Technical Support Center: PEGylation Strategies for Purpurin 18 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on PEGylation strategies to improve the bioavailability of Purpurin (B114267) 18 methyl ester (P18-ME).

Frequently Asked Questions (FAQs)

Q1: Why is PEGylation a promising strategy for improving the bioavailability of Purpurin 18 methyl ester?

A1: this compound (P18-ME), a potent photosensitizer for photodynamic therapy (PDT), is highly hydrophobic. This hydrophobicity leads to aggregation in aqueous environments, such as physiological pH, which can limit its bioavailability and therapeutic efficacy.[1][2] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a well-established method to increase the hydrophilicity and water solubility of hydrophobic molecules.[3] For P18-ME, PEGylation can lead to several benefits:

  • Improved Solubility and Reduced Aggregation: PEG chains increase the hydrophilicity of the P18-ME conjugate, which can reduce its tendency to aggregate in aqueous solutions and improve its solubility.[4]

  • Enhanced Bioavailability: By improving solubility and reducing aggregation, PEGylation can lead to better bioavailability of the photosensitizer.[4]

  • Increased Phototoxicity: Studies have shown that PEGylated Purpurin 18 derivatives exhibit significantly enhanced photosensitizing efficacy. For instance, PEGylation can decrease the half-maximal inhibitory concentration (IC50) in cancer cell lines, in some cases by up to 170 times compared to the parent compound.[5][6][7]

  • Favorable Subcellular Localization: PEGylation can influence the intracellular accumulation of P18-ME, directing it to organelles that are key targets for PDT, such as mitochondria and the endoplasmic reticulum.[5][6][7]

Q2: What are the key considerations when choosing a PEGylation strategy for P18-ME?

A2: The choice of PEGylation strategy can significantly impact the physicochemical properties and biological activity of the resulting conjugate. Key considerations include:

  • PEG Chain Length: The length of the PEG chain can affect the solubility, circulation half-life, and biological activity of the conjugate. Shorter PEG chains may be sufficient to improve solubility without significantly altering the photosensitizing properties.[8]

  • PEGylation Chemistry: The type of chemical linkage used to attach the PEG chain to P18-ME is crucial for the stability of the conjugate. Common methods involve activating the carboxylic acid group of P18-ME to form an amide or ester bond with an amino- or hydroxyl-terminated PEG.

  • Site of PEGylation: P18-ME has a single carboxylic acid moiety that is a primary site for modification.[2][5] Ensuring site-specific PEGylation is important for product homogeneity.

  • Purification: The purification of the PEGylated conjugate is a critical step to remove unreacted reagents and byproducts. Chromatographic techniques are typically employed for this purpose.

Q3: What are the expected outcomes of successful PEGylation on P18-ME's properties?

A3: Successful PEGylation of P18-ME should result in a conjugate with improved pharmaceutical properties. Expected outcomes include:

  • Increased Aqueous Solubility: The PEGylated conjugate should be more soluble in aqueous buffers compared to the parent P18-ME.

  • Decreased LogP Value: The partition coefficient (logP) is a measure of lipophilicity. PEGylation is expected to decrease the logP value, indicating increased hydrophilicity.[5][6]

  • Enhanced Cellular Uptake: By reducing aggregation, PEGylation can facilitate the passive diffusion of the photosensitizer into cancer cells.[5]

  • Improved Photodynamic Efficacy: The enhanced bioavailability and favorable subcellular localization of the PEGylated conjugate should translate to increased phototoxicity upon light activation.[5][6][7]

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the PEGylation of this compound and the characterization of the resulting conjugates.

Problem Possible Cause(s) Troubleshooting Steps
Low PEGylation Reaction Yield 1. Incomplete activation of the carboxylic acid group of P18-ME.2. Suboptimal reaction conditions (e.g., temperature, pH, reaction time).3. Degradation of reagents.1. Ensure the use of fresh and appropriate coupling agents (e.g., DIC, HOBt).2. Optimize reaction parameters. For carbodiimide (B86325) chemistry, ensure an anhydrous environment.3. Check the quality and storage conditions of all reagents, including the PEG derivative.
Formation of Multiple PEGylated Products (Polydispersity) 1. Reaction with other functional groups on the P18-ME molecule (less likely for P18-ME which has a primary carboxylic acid site).2. Use of a polydisperse PEG reagent.1. While P18-ME has a primary reaction site, confirm the reaction conditions are not harsh enough to induce side reactions.2. Use a monodisperse PEG reagent if a homogenous product is desired.
Difficulty in Purifying the PEGylated Conjugate 1. Co-elution of the product with unreacted starting materials or byproducts during chromatography.2. Aggregation of the conjugate during the purification process.1. Optimize the chromatographic method (e.g., gradient, mobile phase composition). Consider using a different type of chromatography (e.g., size-exclusion, ion-exchange).2. Perform purification in a buffer that maintains the solubility of the conjugate. The addition of a small amount of organic solvent might be necessary.
Precipitation of PEG-P18-ME in Aqueous Buffer 1. Incomplete PEGylation, leaving the conjugate too hydrophobic.2. The chosen PEG chain is too short to sufficiently increase hydrophilicity.1. Confirm the degree of PEGylation using analytical techniques like NMR or mass spectrometry.2. Consider using a longer PEG chain in the synthesis.
Inconsistent Results in Biological Assays 1. Inconsistent purity or aggregation state of the PEG-P18-ME conjugate.2. Variability in cell culture conditions or light delivery during phototoxicity assays.1. Ensure batch-to-batch consistency of the conjugate through rigorous characterization (e.g., HPLC, DLS).2. Standardize all biological assay protocols, including cell seeding density, incubation times, and light dosimetry.

Data Presentation

The following tables summarize quantitative data on the effect of PEGylation on Purpurin 18 properties.

Table 1: Physicochemical Properties of Purpurin 18 and its PEGylated Derivatives

CompoundModificationLogPReference
Purpurin 18 (Parent Compound)None>5[5]
PEGylated Purpurin 18 DerivativePEG3 linker<5[5]

Table 2: In Vitro Efficacy of Purpurin 18 and its PEGylated Derivatives in HeLa Cells

CompoundModificationIC50 (µM)Fold ImprovementReference
Purpurin 18 (Parent Compound)NoneHigh (exact value not specified)-[5][6][7]
PEGylated Purpurin 18 DerivativePEG3 linker and Zinc ionSignificantly lowerUp to 170x[5][6][7]

Experimental Protocols

1. Synthesis of PEGylated Purpurin 18 Amine (A Representative Protocol)

This protocol is adapted from the work of Pavlíčková et al. (2019) for the synthesis of a PEGylated Purpurin 18 derivative.[5]

  • Step 1: Activation of this compound (P18-ME)

    • Dissolve P18-ME in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

    • Add N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) as coupling agents.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (EDIPA), to facilitate the reaction.

    • Stir the mixture at room temperature for a specified time (e.g., 24 hours) to allow for the formation of the activated ester.

  • Step 2: Conjugation with Amino-PEG

    • Add a solution of Boc-protected amino-PEG (e.g., Boc-PEG3-diamine) in THF to the activated P18-ME solution.

    • Continue stirring at room temperature for an appropriate duration to allow the conjugation reaction to proceed.

  • Step 3: Purification of the Boc-Protected PEG-P18-ME

  • Step 4: Deprotection of the Boc Group

    • Dissolve the purified Boc-protected conjugate in DCM.

    • Add trifluoroacetic acid (TFA) and a small amount of water to the solution.

    • Stir the mixture at room temperature for about an hour to remove the Boc protecting group.

    • Evaporate the solvent and co-evaporate with toluene (B28343) to remove residual TFA.

  • Step 5: Final Purification

    • Purify the final PEGylated P18-ME amine derivative by chromatography on triethylamine-deactivated silica gel using a chloroform-methanol gradient.

2. Characterization of PEG-P18-ME Conjugates

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To assess the purity of the PEG-P18-ME conjugate.

    • System: A reverse-phase HPLC system with a C18 column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of an ion-pairing agent like TFA.

    • Detection: A UV-Vis detector set at the characteristic absorption wavelength of the porphyrin macrocycle (around 410 nm or in the Q-band region).

    • Analysis: The retention time of the PEG-P18-ME conjugate will be different from that of the unconjugated P18-ME and free PEG. The peak area can be used to quantify the purity.

  • Dynamic Light Scattering (DLS):

    • Objective: To determine the hydrodynamic diameter and assess the aggregation state of the PEG-P18-ME conjugate in solution.

    • Sample Preparation: Dissolve the conjugate in a suitable aqueous buffer (e.g., PBS) and filter through a 0.22 µm filter to remove dust and large aggregates.

    • Measurement: Perform the DLS measurement at a controlled temperature.

    • Analysis: The size distribution profile will indicate the average particle size and the polydispersity index (PDI). A low PDI suggests a monodisperse sample with minimal aggregation.

3. In Vivo Biodistribution Study (A General Protocol)

  • Animal Model: Use an appropriate tumor-bearing animal model (e.g., mice with subcutaneously implanted tumors).

  • Administration: Administer the PEG-P18-ME conjugate intravenously via the tail vein.

  • Imaging: At various time points post-injection, perform in vivo fluorescence imaging to monitor the accumulation of the conjugate in the tumor and other organs.

  • Ex Vivo Analysis: At the end of the study, euthanize the animals and harvest the tumor and major organs. Quantify the amount of PEG-P18-ME in each tissue by extracting the photosensitizer and measuring its fluorescence or by using HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation P18_ME Purpurin 18 Methyl Ester Activated_P18 Activated P18-ME P18_ME->Activated_P18 Activation PEG_P18_Boc Boc-Protected PEG-P18-ME Activated_P18->PEG_P18_Boc PEGylation PEG_P18_Final Purified PEG-P18-ME PEG_P18_Boc->PEG_P18_Final Deprotection & Purification HPLC HPLC PEG_P18_Final->HPLC DLS DLS PEG_P18_Final->DLS NMR_MS NMR / Mass Spec PEG_P18_Final->NMR_MS In_Vitro In Vitro Studies (Cellular Uptake, Phototoxicity) PEG_P18_Final->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Efficacy) In_Vitro->In_Vivo

Caption: Experimental workflow for PEG-P18-ME synthesis and evaluation.

signaling_pathway PDT PEG-P18-ME + Light ROS Reactive Oxygen Species (ROS) PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER Endoplasmic Reticulum Stress ROS->ER Caspase Caspase Activation Mitochondria->Caspase ER->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway for PEG-P18-ME mediated PDT.

References

Troubleshooting low cellular uptake of Purpurin 18 methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the cellular uptake of Purpurin (B114267) 18 methyl ester.

Frequently Asked Questions (FAQs)

Q1: We are observing very low fluorescence signal from our cells after incubation with Purpurin 18 methyl ester. What are the potential causes and solutions?

Low fluorescence signal is a common indicator of poor cellular uptake. The primary reason is often related to the inherent properties of this compound and the experimental conditions.

Potential Causes:

  • Poor Solubility and Aggregation: this compound is highly hydrophobic, leading to poor solubility and a tendency to aggregate in aqueous cell culture media.[1][2][3][4] Aggregates are generally not efficiently taken up by cells.

  • Suboptimal Concentration: The concentration of this compound may be too low to generate a detectable signal.

  • Inadequate Incubation Time: The incubation period may be too short for sufficient cellular accumulation.

  • Incorrect Solvent or Formulation: The method used to dissolve and dilute the compound can significantly impact its bioavailability.

  • Cell Type and Density: Different cell lines exhibit varying capacities for uptake.[5][6] High cell densities can also limit the availability of the compound to individual cells.[6]

Troubleshooting Steps:

  • Optimize Solubilization:

    • Dissolve this compound in an appropriate organic solvent like DMSO before diluting it in culture medium.[3][7] Sonication and gentle heating (e.g., to 60°C) can aid dissolution in DMSO.[7]

    • Minimize the final concentration of the organic solvent in the cell culture medium (typically ≤ 0.5%) to avoid cytotoxicity.[3]

  • Concentration and Incubation Time Titration:

    • Perform a dose-response experiment by testing a range of concentrations (e.g., 0.1 µM to 10 µM).[1][8]

    • Conduct a time-course experiment to determine the optimal incubation period (e.g., 1, 4, 12, 24 hours).[5][6]

  • Use a Carrier System:

    • Consider using a delivery vehicle to enhance solubility and cellular uptake. Options include:

      • Nanoparticles: Solid lipid nanoparticles (SLNs) or graphene oxide have been shown to improve the delivery of purpurin derivatives.[1][2][4][9][10]

      • PEGylation: Modifying Purpurin 18 with polyethylene (B3416737) glycol (PEG) can increase its hydrophilicity and cellular accumulation.[3][11]

      • Serum Albumin: Serum proteins can bind to hydrophobic molecules and facilitate their uptake.[12][13][14] Ensure your culture medium contains serum, or consider pre-complexing this compound with serum albumin.

  • Control for Aggregation:

    • Visually inspect your stock and working solutions for any precipitates.

    • Prepare fresh dilutions for each experiment.

Q2: What is the primary mechanism of cellular uptake for this compound and how can I investigate this in my experimental system?

The cellular uptake of porphyrin-based photosensitizers, particularly hydrophobic ones, is often mediated by endocytosis.

Likely Uptake Mechanisms:

  • Endocytosis: This is a general term for the process by which cells internalize substances by engulfing them. For porphyrins, several specific endocytic pathways may be involved:

    • Clathrin-Mediated Endocytosis: This is a common pathway for the uptake of many molecules. Studies on similar porphyrins have shown that inhibiting this pathway can significantly reduce their cellular uptake.[15][16]

    • Caveolae-Mediated Endocytosis: This is another endocytic pathway, though some studies suggest it may not be the primary route for all porphyrins.[16]

  • Passive Diffusion: Due to its hydrophobic nature, some degree of passive diffusion across the cell membrane may also occur.[17]

Experimental Protocol to Investigate Uptake Mechanism:

You can use pharmacological inhibitors to probe the involvement of specific endocytic pathways.

Protocol: Investigating Endocytic Pathways using Inhibitors

  • Cell Seeding: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation with Inhibitors:

    • Prepare stock solutions of endocytosis inhibitors (see table below).

    • Aspirate the culture medium and replace it with a medium containing the inhibitor at a pre-determined, non-toxic concentration.

    • Incubate the cells with the inhibitors for 30-60 minutes at 37°C. Include a control group with no inhibitor.

  • Incubation with this compound:

    • Add this compound to the inhibitor-containing medium at your desired final concentration.

    • Incubate for the optimized duration.

  • Wash and Quantify Uptake:

    • Wash the cells thoroughly with cold PBS to remove any extracellular this compound.

    • Lyse the cells and quantify the intracellular concentration of this compound using fluorescence spectroscopy (measure emission at the appropriate wavelength, typically around 650-700 nm, when excited at ~410 nm).

  • Data Analysis: Compare the uptake in the inhibitor-treated groups to the control group. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.

Table of Common Endocytosis Inhibitors:

InhibitorTarget PathwayTypical Working Concentration
Chlorpromazine Clathrin-mediated endocytosis5-10 µg/mL
Sucrose (hypertonic) Clathrin-mediated endocytosis0.45 M
Filipin Caveolae-mediated endocytosis1-5 µg/mL
Amiloride Macropinocytosis50-100 µM
Low Temperature (4°C) General energy-dependent uptakeN/A

Note: The optimal concentration of inhibitors should be determined for your specific cell line to ensure it is not causing cytotoxicity.

Q3: My this compound solution appears to have a precipitate after dilution in cell culture medium. How can I prevent this and will it affect my experiment?

Precipitation is a clear sign of aggregation, which will significantly reduce the effective concentration of the monomeric, cell-permeable form of this compound and lead to low cellular uptake.

Troubleshooting and Prevention of Precipitation:

  • Solvent Choice and Stock Concentration:

    • Ensure this compound is fully dissolved in a suitable solvent like DMSO to create a high-concentration stock solution.[7]

    • Avoid preparing stock solutions at concentrations that exceed the solubility limit.

  • Dilution Method:

    • When diluting the stock solution into your aqueous culture medium, add the stock solution dropwise while vortexing or gently swirling the medium to ensure rapid and even dispersion.

    • Avoid adding a large volume of the stock solution to a small volume of medium. It is better to perform serial dilutions.

  • Role of Serum:

    • The presence of serum in the culture medium can help to stabilize hydrophobic compounds and prevent aggregation through binding to proteins like albumin.[12][13] If you are using a serum-free medium, the risk of precipitation is higher.

  • Use of Formulation Strategies:

    • As mentioned previously, encapsulating this compound in nanoparticles or modifying it with PEG can greatly enhance its aqueous solubility and prevent aggregation.[2][3][4][10][11]

Quantitative Data Summary

Table 1: Examples of Purpurin 18 and Derivative Formulations to Enhance Cellular Uptake

FormulationCarrierParticle Size (nm)Key FindingReference
Purpurin 18 Solid Lipid Nanoparticles (SLNs)165 - 763SLN formulation improved bioavailability and photodynamic therapy efficacy.[4][9]
This compound Graphene Oxide (GO)Not specifiedGO conjugation increased water solubility and cellular uptake compared to free drug.[1]
Purpurin 18 PEGylationNot applicablePEGylated derivatives showed improved hydrophilicity and significantly enhanced phototoxicity.[3][11]
Purpurin-18-N-propylimide methyl ester Solid Lipid Nanoparticles (SLNs)159 - 248SLNs enhanced photodynamic effects, with the smallest particles showing the best activity.[10]

Visual Guides

Troubleshooting_Workflow Start Low Cellular Uptake of This compound Check_Solubility Issue: Poor Solubility / Aggregation? Start->Check_Solubility Optimize_Solvent Action: Optimize Solubilization (e.g., DMSO, sonication) Check_Solubility->Optimize_Solvent Yes Check_Protocol Issue: Suboptimal Protocol? Check_Solubility->Check_Protocol No Use_Carrier Action: Use a Delivery System (Nanoparticles, PEGylation) Optimize_Solvent->Use_Carrier Optimize_Solvent->Check_Protocol Use_Carrier->Check_Protocol Optimize_Conc_Time Action: Titrate Concentration and Incubation Time Check_Protocol->Optimize_Conc_Time Yes End Improved Cellular Uptake Check_Protocol->End No Check_Cell_Line Consider Cell Line Differences Optimize_Conc_Time->Check_Cell_Line Check_Cell_Line->End

Caption: Troubleshooting workflow for low cellular uptake.

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_cell Intracellular Space P18_aggregate Purpurin 18 Aggregates Membrane Cell Membrane P18_aggregate->Membrane No significant uptake P18_monomer Monomeric Purpurin 18 P18_monomer->Membrane Passive Diffusion Clathrin_pit Clathrin-coated pit P18_monomer->Clathrin_pit Clathrin-mediated Endocytosis Endosome Endosome Lysosome Lysosome Endosome->Lysosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Membrane->Cytoplasm Clathrin_pit->Endosome

Caption: Potential cellular uptake pathways for Purpurin 18.

References

Impact of serum proteins on Purpurin 18 methyl ester efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Purpurin 18 methyl ester (Me-P18) for photodynamic therapy (PDT). The information addresses common issues related to the impact of serum proteins on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Me-P18 solution appears aggregated in aqueous buffer. How does this affect my experiment and how can I resolve it?

A1: this compound is a hydrophobic molecule and tends to aggregate in aqueous solutions, which can significantly reduce its photodynamic efficacy. Aggregation can lead to self-quenching of the photosensitizer, decreasing the generation of reactive oxygen species (ROS) upon light activation. The presence of serum proteins, such as human serum albumin (HSA) or bovine serum albumin (BSA) found in fetal bovine serum (FBS), can help to disaggregate Me-P18. Albumin binds to hydrophobic molecules, effectively solubilizing and monomerizing the photosensitizer.

Troubleshooting Tip: If you observe aggregation (e.g., precipitation or a cloudy appearance), consider preparing your Me-P18 stock solution in an organic solvent like DMSO and then diluting it into a medium containing serum proteins. The interaction with albumin should lead to a more homogenous, monomeric solution.

Q2: I'm observing lower than expected cellular uptake of Me-P18 in my cell culture experiments. Could serum in the media be the cause?

A2: The presence of serum in the culture medium can have a dual effect on Me-P18 uptake. On one hand, serum albumin can increase the solubility and stability of Me-P18 in the media. On the other hand, the binding of Me-P18 to albumin can reduce the concentration of free photosensitizer available for passive diffusion into cells. However, for many cell types, albumin-bound photosensitizers can be taken up through receptor-mediated endocytosis, which can be an efficient uptake pathway. The net effect depends on the cell type and the specific experimental conditions.

Troubleshooting Tip: If you suspect low uptake due to serum, you can try a few approaches. First, you can perform the initial incubation with Me-P18 in a serum-free or low-serum medium for a defined period, followed by a wash and subsequent incubation in complete medium.[1] This allows for initial uptake without competition from serum proteins. Alternatively, you can quantify the intracellular concentration of Me-P18 to determine if uptake is indeed the limiting factor.

Q3: My PDT experiments with Me-P18 show inconsistent results in terms of cell viability. What are the potential sources of this variability related to serum?

A3: Inconsistent PDT results can arise from several factors, with serum being a significant variable. The concentration and composition of proteins in different lots of FBS can vary, leading to differences in Me-P18 binding and delivery. Furthermore, the timing of serum addition and removal in your protocol can influence the amount of Me-P18 that is cell-associated versus protein-bound in the medium at the time of light exposure.

Troubleshooting Tip: To improve consistency, use the same lot of FBS for a series of related experiments. Standardize your protocol with respect to serum concentration and the timing of media changes before and after Me-P18 incubation and light treatment. For example, a consistent wash step to remove extracellular Me-P18 before irradiation is crucial.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Phototoxicity Me-P18 Aggregation: Reduced singlet oxygen yield due to aggregation.Ensure Me-P18 is fully dissolved in the culture medium. The presence of serum albumin usually aids in preventing aggregation. Visually inspect for precipitates.
Reduced Cellular Uptake: High serum protein concentration binding most of the Me-P18, leaving little free for cellular entry.Optimize incubation conditions. Try a short incubation in serum-free/low-serum medium, followed by a wash and incubation in complete medium before light exposure.[1] Quantify intracellular Me-P18 to confirm uptake.
Hypoxia: PDT consumes oxygen. High cell density or insufficient oxygen supply can limit ROS generation.Ensure adequate oxygenation during light treatment. Avoid overly confluent cell cultures.
High Dark Toxicity Me-P18 Concentration Too High: At high concentrations, some photosensitizers can exhibit cytotoxicity without light activation.Perform a dose-response experiment to determine the optimal concentration of Me-P18 that provides high phototoxicity with minimal dark toxicity.
Solvent Toxicity: The solvent used for the Me-P18 stock solution (e.g., DMSO) may be toxic to the cells at the final concentration.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Inconsistent Results Between Experiments Variability in Serum Composition: Different lots of FBS can have varying protein profiles, affecting Me-P18 binding and delivery.Use a single, pre-tested lot of FBS for the entire set of experiments.
Inconsistent Light Delivery: Variations in light source intensity or distance from the cells.Calibrate your light source regularly and ensure consistent geometry for light exposure in all experiments.
Inconsistent Cell Density: Differences in cell number can affect the effective photosensitizer concentration per cell and oxygen availability.Plate a consistent number of cells for each experiment and ensure similar confluency at the time of treatment.

Data Presentation

Table 1: Binding Parameters of a Purpurin 18 Derivative with Bovine Serum Albumin (BSA)

ParameterValueReference
Binding Constant (K₀) 5.386 x 10⁵ L·mol⁻¹[2]
Binding Stoichiometry (n) ~1[2]
Binding Distance (r) 3.54 nm[2]
Energy Transfer Efficiency (E) 0.26[2]

Experimental Protocols

Protocol 1: Determination of Me-P18 Binding to Serum Albumin using Fluorescence Quenching

This protocol describes how to determine the binding affinity of Me-P18 to a serum albumin (like HSA or BSA) by measuring the quenching of the protein's intrinsic tryptophan fluorescence.

Materials:

  • This compound (Me-P18)

  • Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Prepare a stock solution of HSA/BSA in PBS (e.g., 2 µM).

  • Prepare a stock solution of Me-P18 in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired concentrations.

  • Set up the fluorometer: Excite the HSA/BSA solution at 295 nm (to selectively excite tryptophan residues) and record the emission spectrum from 300 to 450 nm. The emission maximum should be around 340-350 nm.

  • Titration: To a cuvette containing the HSA/BSA solution, add increasing concentrations of the Me-P18 solution. Allow the mixture to equilibrate for a few minutes after each addition.

  • Record fluorescence spectra: After each addition of Me-P18, record the fluorescence emission spectrum of the HSA/BSA.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect caused by Me-P18 absorbance at the excitation and emission wavelengths.

    • Plot the fractional fluorescence quenching ((F₀ - F) / F₀) versus the concentration of Me-P18, where F₀ is the fluorescence of HSA/BSA alone and F is the fluorescence in the presence of Me-P18.

    • Analyze the data using the Stern-Volmer equation or other appropriate binding models to determine the binding constant (K) and the number of binding sites (n).

Protocol 2: Quantification of Intracellular Me-P18 Uptake

This protocol provides a method to quantify the amount of Me-P18 taken up by cells grown in the presence or absence of serum.

Materials:

  • Cells of interest

  • Complete culture medium (with and without serum)

  • This compound (Me-P18)

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Spectrofluorometer or HPLC system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a known density and allow them to adhere overnight.

  • Treatment:

    • Serum-containing condition: Replace the medium with fresh complete medium containing a known concentration of Me-P18.

    • Serum-free condition: Replace the medium with serum-free medium containing the same concentration of Me-P18.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours) at 37°C.

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular Me-P18.

  • Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.

  • Lysate Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Quantification:

    • Spectrofluorometry: Measure the fluorescence of Me-P18 in the cell lysate at its characteristic excitation and emission wavelengths. Create a standard curve of known Me-P18 concentrations in lysis buffer to determine the intracellular concentration.

    • HPLC: Use a validated HPLC method to separate and quantify Me-P18 in the cell lysate. This method is generally more sensitive and specific.

  • Normalization: Determine the total protein concentration in each lysate sample using a protein assay (e.g., BCA assay) and normalize the amount of Me-P18 to the total protein content (e.g., ng of Me-P18 per mg of protein).

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure ROS generation following Me-P18 PDT.

Materials:

  • Cells treated with Me-P18

  • DCFH-DA stock solution (in DMSO)

  • Serum-free medium or PBS

  • Light source for PDT

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Me-P18 as described in Protocol 2.

  • DCFH-DA Loading: After the Me-P18 incubation and washing steps, incubate the cells with 5-10 µM DCFH-DA in serum-free medium or PBS for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess DCFH-DA.

  • PDT (Light Exposure): Add fresh culture medium and immediately expose the cells to light of the appropriate wavelength and dose to activate the Me-P18. Include a dark control (Me-P18 treated, no light) and a light-only control (no Me-P18, light exposure).

  • Fluorescence Measurement: Immediately after light exposure, measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using one of the following methods:

    • Fluorescence Plate Reader: Ex/Em ~485/535 nm.

    • Fluorescence Microscope: Visualize the green fluorescence in the cells.

    • Flow Cytometer: Quantify the percentage of fluorescent cells and the mean fluorescence intensity.

  • Data Analysis: Compare the fluorescence intensity of the PDT-treated group to the control groups to determine the level of ROS generation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells C Incubate cells with Me-P18 A->C B Prepare Me-P18 in medium (with/without serum) B->C D Wash to remove extracellular Me-P18 C->D E Light Exposure (PDT) D->E G Quantify Cellular Uptake D->G F Assess Cell Viability E->F H Measure ROS Production E->H

Experimental workflow for Me-P18 PDT studies.

logical_relationship MeP18 Me-P18 in Aqueous Medium Aggregated Aggregated Me-P18 (Low Efficacy) MeP18->Aggregated Tends to Monomeric Monomeric Me-P18 (High Efficacy) MeP18->Monomeric Binds to Serum Serum Proteins (e.g., Albumin) Serum->Monomeric CellUptake Cellular Uptake Aggregated->CellUptake Reduced Monomeric->CellUptake PDTEfficacy PDT Efficacy CellUptake->PDTEfficacy

Impact of serum proteins on Me-P18 state and efficacy.

signaling_pathway cluster_pdt PDT Insult cluster_mito Mitochondrial Pathway cluster_dr Death Receptor Pathway cluster_execution Execution Phase PDT Me-P18 + Light ROS Reactive Oxygen Species (ROS) PDT->ROS Mito Mitochondrial Damage ROS->Mito DR Death Receptor Activation ROS->DR CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Apoptotic signaling pathway in Me-P18 mediated PDT.

References

Validation & Comparative

A Comparative Guide to Purpurin 18 Methyl Ester and Chlorin e6 in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent photosensitizers, Purpurin 18 methyl ester and Chlorin (B1196114) e6, in the context of photodynamic therapy (PDT). While direct comparative studies are limited, this document collates available experimental data to offer an objective overview of their performance, supported by detailed methodologies and an exploration of their mechanisms of action.

At a Glance: Key Performance Indicators

The following tables summarize quantitative data on the phototoxicity, cellular uptake, and singlet oxygen quantum yield of this compound and Chlorin e6. It is crucial to note that the data presented is collated from different studies with varying experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.

Table 1: In Vitro Phototoxicity

PhotosensitizerCell LineIC50 (µM)Light Dose (J/cm²)Reference
Purpurin 184T1 (mouse breast cancer)0.53.71 (630 nm)[1]
Chlorin e6B16F10 (mouse melanoma)20.981 (660 nm)[2]
Rhodin g7 7¹-ethyl ester (Ce6 derivative)MIA PaCa-2 (human pancreatic cancer)8.40.5 (660 nm)[3]
Rhodin g7 7¹-ethyl ester (Ce6 derivative)PANC-1 (human pancreatic cancer)49.10.5 (660 nm)[3]
Rhodin g7 7¹-ethyl ester (Ce6 derivative)B16F10 (mouse melanoma)17.640.5 (660 nm)[3]

Table 2: Cellular Uptake

PhotosensitizerCell LineIncubation Time (h)Relative UptakeReference
Rhodin g7 7¹-ethyl ester (Ce6 derivative)MIA PaCa-2Not specifiedHigher than Chlorin e6[3]
Rhodin g7 7¹-ethyl ester (Ce6 derivative)BV2 (mouse microglia)Not specifiedHigher than Chlorin e6[3]
Chlorin e6Various6Cationic > Anionic > Neutral > Free Ce6

Table 3: Singlet Oxygen Quantum Yield (ΦΔ)

PhotosensitizerSolvent/MediumΦΔReference
Purpurin 18PBSNot specified[4]
Chlorin e6Buffer solution0.60[5]
Chlorin e6DMSO0.3663 (at 1 µM)[6]
Rhodin g7 7¹-ethyl ester (Ce6 derivative)DMSO0.2551 (at 1 µM)[3]

Mechanism of Action and Signaling Pathways

Both this compound and Chlorin e6 function as photosensitizers in PDT by generating reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation by light of a specific wavelength. This leads to oxidative stress and subsequent cell death.[7][8]

This compound:

PDT with Purpurin 18 has been shown to induce apoptosis in cancer cells. The generated ROS can lead to the destruction of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. Studies have indicated the involvement of caspase-3 in Purpurin 18-mediated apoptosis.

Chlorin e6:

Chlorin e6-mediated PDT also induces apoptosis and can trigger immunogenic cell death (ICD). The underlying signaling pathways are more extensively studied and have been shown to involve the activation of the STING (stimulator of interferon genes) and NF-κB pathways. This can lead to the polarization of macrophages towards an anti-tumor M1 phenotype.

Below is a generalized diagram illustrating the photodynamic therapy mechanism.

PDT_Mechanism General Mechanism of Photodynamic Therapy PS Photosensitizer (PS) (Ground State) PS_excited Excited PS (Singlet State) PS->PS_excited Absorption Light Light (Specific Wavelength) Light->PS_excited PS_triplet Excited PS (Triplet State) PS_excited->PS_triplet Intersystem Crossing PS_triplet->PS ROS Reactive Oxygen Species (¹O₂) PS_triplet->ROS Energy Transfer O2 Molecular Oxygen (³O₂) O2->ROS Damage Oxidative Damage to Cellular Components ROS->Damage CellDeath Cell Death (Apoptosis, Necrosis) Damage->CellDeath

Caption: General mechanism of photodynamic therapy.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols from the cited literature.

In Vitro Phototoxicity Assay (MTT Assay)
  • Cell Lines: Cancer cell lines (e.g., 4T1, B16F10, MIA PaCa-2, PANC-1) are seeded in 96-well plates and allowed to adhere overnight.[1][2][3]

  • Photosensitizer Incubation: Cells are incubated with varying concentrations of the photosensitizer (this compound or Chlorin e6) for a specified period (e.g., 24 hours).

  • Irradiation: The cells are exposed to a light source (e.g., LED array or laser) with a specific wavelength (e.g., 630 nm for Purpurin 18, 660 nm for Chlorin e6) and a defined light dose.[1][2]

  • Cell Viability Assessment: After a post-irradiation incubation period (e.g., 24 hours), cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and IC50 values are calculated.

MTT_Workflow Workflow for In Vitro Phototoxicity (MTT) Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seeding Seed Cancer Cells in 96-well plate Incubation1 Incubate Overnight Seeding->Incubation1 Add_PS Add Photosensitizer (Varying Concentrations) Incubation1->Add_PS Incubation2 Incubate Add_PS->Incubation2 Irradiation Irradiate with Light (Specific Wavelength & Dose) Incubation2->Irradiation Incubation3 Post-irradiation Incubation Irradiation->Incubation3 Add_MTT Add MTT Reagent Incubation3->Add_MTT Measure_Abs Measure Absorbance Add_MTT->Measure_Abs Calculate_IC50 Calculate IC50 Measure_Abs->Calculate_IC50

Caption: Workflow for In Vitro Phototoxicity (MTT) Assay.

Cellular Uptake Analysis
  • Cell Seeding: Cells are seeded in appropriate culture vessels (e.g., plates or slides).

  • Photosensitizer Incubation: Cells are incubated with a defined concentration of the photosensitizer for various time points.

  • Quantification: The intracellular concentration of the photosensitizer is quantified. This can be achieved by lysing the cells and measuring the fluorescence of the photosensitizer in the lysate using a spectrofluorometer. Alternatively, cellular uptake can be visualized and semi-quantified using fluorescence microscopy or flow cytometry.[3]

Singlet Oxygen Generation Assay
  • Method: The generation of singlet oxygen can be measured indirectly using a chemical probe, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is specifically quenched by singlet oxygen.[6]

  • Procedure: A solution containing the photosensitizer and DPBF is irradiated with light of the appropriate wavelength.

  • Measurement: The decrease in the absorbance of DPBF at its characteristic wavelength (around 415 nm) is monitored over time using a spectrophotometer. The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.

In Vivo Antitumor Efficacy

  • Animal Models: Tumor-bearing animal models are established, typically by subcutaneously injecting cancer cells into immunocompromised or syngeneic mice.[2]

  • Photosensitizer Administration: The photosensitizer is administered to the animals, often via intravenous injection.

  • Light Delivery: After a specific time interval to allow for tumor accumulation of the photosensitizer, the tumor area is irradiated with a laser or LED light source at the appropriate wavelength and dose.[2]

  • Efficacy Evaluation: Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors may be excised and weighed. Animal survival is also a key endpoint.

InVivo_Workflow Workflow for In Vivo Antitumor Efficacy Study Tumor_Inoculation Tumor Cell Inoculation Tumor_Growth Tumor Growth to Desired Size Tumor_Inoculation->Tumor_Growth PS_Injection Photosensitizer Administration (e.g., i.v.) Tumor_Growth->PS_Injection Accumulation Tumor Accumulation Period PS_Injection->Accumulation Irradiation Tumor Irradiation with Light Accumulation->Irradiation Monitoring Monitor Tumor Growth & Animal Survival Irradiation->Monitoring Endpoint Endpoint Analysis (Tumor Weight, etc.) Monitoring->Endpoint

Caption: Workflow for In Vivo Antitumor Efficacy Study.

Conclusion

References

Purpurin 18 Methyl Ester: A Comparative Analysis of Dark Toxicity and Phototoxicity in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the toxicological profile of photosensitizing agents is paramount. This guide provides a comparative analysis of the dark toxicity versus the phototoxicity of Purpurin 18 methyl ester, a promising photosensitizer for photodynamic therapy (PDT). The following data and protocols are compiled from preclinical studies to offer a clear, objective overview of its performance.

Performance Overview

This compound, a derivative of chlorophyll-a, consistently demonstrates high phototoxicity against various cancer cell lines while exhibiting minimal to no dark toxicity.[1][2][3][4][5][6][7][8][9] This selective, light-activated cytotoxicity is a critical attribute for a successful photodynamic therapy agent, ensuring that the therapeutic effect is localized to the irradiated tumor site, thereby minimizing damage to healthy tissues.

The efficacy of this compound is often enhanced through formulation strategies, such as encapsulation in solid lipid nanoparticles (SLNs) or conjugation with polyethylene (B3416737) glycol (PEG).[1][3][5][8][9] These modifications aim to improve its solubility, bioavailability, and tumor accumulation, leading to a more potent photodynamic effect.

Quantitative Data Summary

The following tables summarize the dark toxicity and phototoxicity of this compound and its derivatives across different cancer cell lines as reported in various studies.

Table 1: Dark Toxicity of this compound and its Derivatives

Cell LineCompoundConcentrationCell Viability (%)Reference
HeLaPurpurin 18-N-propylimide methyl esterNot specified91.63 - 122.91[1]
A549Purpurin 18-N-propylimide methyl esterNot specified92.71 - 123.28[1]
HepG-2This compound1-5 µg/mLNo cytotoxicity observed[2]
4T1Purpurin 18Up to 4 µMNo signs of toxicity[3]
MCF-7, PC-3, MIA PaCa-2, U-2 OSPEGylated Purpurin 18 derivativeUp to 10 µMNo dark toxicity induced[5]

Table 2: Phototoxicity of this compound and its Derivatives

Cell LineCompoundConcentrationLight ConditionsOutcomeReference
HepG-2This compound1-5 µg/mL10 min irradiationConcentration-dependent decrease in viability[2]
4T1Purpurin 180.5 µM630 nm, 3.71 J·cm⁻²Significant phototoxicity[3]
A549Gold nanoparticle conjugated this compoundIC₅₀ = 0.38 µg/mL735–785 nm, 2 J·cm⁻², 15 min34- to 37-fold increase in phototoxicity compared to free photosensitizer[3]
MCF-7PEGylated Purpurin 18 derivatives0.1–5 µM4 J·cm⁻²Increased PDT efficacy compared to parent compound[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the dark and phototoxicity of this compound.

Cell Viability and Cytotoxicity Assay (WST-1 Assay)

The Water Soluble Tetrazolium salt (WST-1) assay is a colorimetric assay used to measure cell proliferation, viability, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Incubation: Cells are treated with various concentrations of this compound or its derivatives and incubated for a specified period (e.g., 24 hours). For dark toxicity assessment, the plates are kept in the dark.

  • Irradiation (for Phototoxicity): For phototoxicity assessment, the cells are irradiated with a light source at a specific wavelength (e.g., 630 nm) and light dose (e.g., 4 J·cm⁻²).

  • WST-1 Reagent Addition: After incubation, the WST-1 reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for a further 1-4 hours. The viable cells with active metabolism convert the tetrazolium salt into a formazan (B1609692) dye.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm. Cell viability is calculated as a percentage relative to untreated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay is used to differentiate between apoptotic, necrotic, and viable cells.

  • Cell Treatment: Cells are treated with the photosensitizer and irradiated as described above.

  • Cell Harvesting: After a further incubation period (e.g., 24 hours), the cells are harvested.

  • Staining: The harvested cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

  • Data Interpretation: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.

Visualizing the Pathways and Workflows

To better illustrate the processes involved in the assessment of this compound, the following diagrams have been generated.

G Experimental Workflow for Toxicity Assessment cluster_dark Dark Toxicity Assay cluster_photo Phototoxicity Assay d_start Seed Cells d_treat Treat with Purpurin 18 d_start->d_treat d_incubate Incubate in Dark d_treat->d_incubate d_assay Cell Viability Assay (WST-1) d_incubate->d_assay d_end Quantify Dark Toxicity d_assay->d_end p_start Seed Cells p_treat Treat with Purpurin 18 p_start->p_treat p_incubate Incubate in Dark p_treat->p_incubate p_irradiate Irradiate with Light p_incubate->p_irradiate p_assay Cell Viability Assay (WST-1) p_irradiate->p_assay p_end Quantify Phototoxicity p_assay->p_end

Caption: Workflow for Dark vs. Phototoxicity Assays.

G Mechanism of Photodynamic Therapy (PDT) ps_ground Photosensitizer (Ground State) light Light Activation (Specific Wavelength) ps_excited_singlet Excited Singlet State light->ps_excited_singlet Absorption ps_excited_triplet Excited Triplet State ps_excited_singlet->ps_excited_triplet Intersystem Crossing o2 Molecular Oxygen (³O₂) ps_excited_triplet->o2 Energy Transfer ros Reactive Oxygen Species (ROS) & Singlet Oxygen (¹O₂) o2->ros cell_damage Oxidative Stress & Cellular Damage ros->cell_damage cell_death Apoptosis / Necrosis cell_damage->cell_death

Caption: Simplified Signaling Pathway of PDT.

References

A Comparative Guide to Quantifying Purpurin 18 Methyl Ester Uptake via Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Purpurin 18 methyl ester's performance as a photosensitizer, focusing on its cellular uptake quantified by fluorescence microscopy. We will explore its efficacy relative to other photosensitizers, detail the experimental protocols for accurate quantification, and visualize the underlying cellular mechanisms and workflows.

This compound, a derivative of chlorophyll, is a second-generation photosensitizer recognized for its strong absorption in the red region of the spectrum, making it a promising candidate for photodynamic therapy (PDT) in deeper tissues.[1][2] Its hydrophobic nature, however, can lead to aggregation in aqueous environments, which has prompted the development of various formulations, including encapsulation in nanoparticles, to enhance its bioavailability and cellular uptake.[1][3]

Comparative Analysis of Photosensitizer Efficacy

The photodynamic efficacy of a photosensitizer is intrinsically linked to its cellular uptake and subcellular localization. While direct comparative studies quantifying the fluorescence intensity of this compound against a wide range of other photosensitizers under identical conditions are limited, we can infer relative performance from their half-maximal inhibitory concentrations (IC50) following photodynamic therapy. A lower IC50 value generally suggests higher phototoxicity, which can be attributed to factors including more efficient cellular uptake.

The following table summarizes the IC50 values of Purpurin 18 and its derivatives in various cancer cell lines, providing a benchmark for its efficacy.

Photosensitizer/FormulationCell LineIC50 (µM)Incubation Time (h)Light DoseReference
Purpurin 18HeLa>1024Not Specified[4]
PEGylated Purpurin 18HeLa0.0824Not Specified[4]
Purpurin 18MCF-7>1024Not Specified[4]
PEGylated Purpurin 18MCF-70.2224Not Specified[4]
Purpurin 18PC-3>1024Not Specified[4]
PEGylated Purpurin 18PC-30.1524Not Specified[4]
Purpurin 18MiaPaCa-2>1024Not Specified[4]
PEGylated Purpurin 18MiaPaCa-20.1224Not Specified[4]
This compound (in GO)HepG-2~2.5 µg/mL2410 min[2]
N-methoxyl purpurinimide (NMPi)A549Not SpecifiedNot SpecifiedNot Specified[5]
Methyl pyropheophorbide a (MPPa)A549Not SpecifiedNot SpecifiedNot Specified[5]

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions such as light dose and formulation. The data clearly indicates that modifications like PEGylation significantly enhance the photodynamic activity of Purpurin 18, likely due to improved solubility and cellular uptake.

Experimental Protocols

Accurate quantification of this compound uptake is crucial for evaluating its potential as a photosensitizer. Fluorescence microscopy offers a powerful tool for this purpose. Below are detailed protocols for cell preparation, imaging, and data analysis.

Cell Culture and Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, A549, MCF-7) onto glass-bottom dishes or coverslips in a 6-well plate at a suitable density to achieve 60-70% confluency on the day of the experiment.

  • Incubation: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in a complete cell culture medium. Replace the existing medium with the photosensitizer-containing medium.

  • Incubation Time: Incubate the cells with the photosensitizer for a predetermined period (e.g., 4, 12, or 24 hours) to allow for cellular uptake.

Fluorescence Microscopy Imaging
  • Washing: After incubation, gently wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.

  • Nuclear Staining (Optional): To visualize the cell nuclei, you can incubate the cells with a nuclear stain like Hoechst 33342 or DAPI for 15-30 minutes.

  • Imaging Medium: Add fresh, phenol (B47542) red-free cell culture medium or PBS to the cells for imaging.

  • Microscope Setup: Use a fluorescence microscope (a confocal microscope is recommended for higher resolution and optical sectioning) equipped with the appropriate filter sets for this compound (Excitation: ~400-420 nm, Emission: ~650-700 nm) and the nuclear stain if used.

  • Image Acquisition: Capture images of multiple fields of view for each experimental condition, ensuring consistent acquisition settings (e.g., laser power, exposure time, gain) across all samples to allow for accurate comparison.

Quantitative Image Analysis using ImageJ/Fiji
  • Open Image: Open the captured fluorescence images in ImageJ or Fiji software.

  • Set Scale: If not already set by the microscope software, calibrate the image to the correct pixel-to-micrometer ratio.

  • Background Subtraction: Use the "Subtract Background" function (Process -> Subtract Background) to remove non-specific background fluorescence. A rolling ball radius appropriate for the image should be chosen.

  • Region of Interest (ROI) Selection:

    • Use the freehand or other selection tools to outline individual cells or specific subcellular compartments where the fluorescence is to be quantified.

    • The corresponding brightfield or nuclear stain image can be used as a guide to accurately delineate the cell boundaries.

  • Measure Fluorescence Intensity:

    • Go to "Analyze" -> "Set Measurements..." and ensure that "Mean Gray Value" and "Integrated Density" are selected.

    • With the ROI selected, go to "Analyze" -> "Measure" (or press Ctrl+M).

  • Data Recording: The measurements for each ROI will appear in the "Results" window. Copy and paste this data into a spreadsheet for further analysis.

  • Corrected Total Cell Fluorescence (CTCF): To account for variations in cell size and background, calculate the CTCF using the following formula:

    • CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background)

Visualizing the Process

To better understand the experimental and biological processes involved, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Quantifying this compound Uptake cluster_prep Cell Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Image Analysis (ImageJ) cell_seeding Seed Cells incubation 24h Incubation cell_seeding->incubation ps_treatment Treat with Purpurin 18 incubation->ps_treatment washing Wash Cells (PBS) ps_treatment->washing imaging Acquire Images washing->imaging background_sub Background Subtraction imaging->background_sub roi_selection Select Regions of Interest (ROIs) background_sub->roi_selection measure_intensity Measure Fluorescence Intensity roi_selection->measure_intensity data_analysis Calculate Corrected Total Cell Fluorescence (CTCF) measure_intensity->data_analysis

Caption: Experimental workflow for quantifying this compound uptake.

Porphyrin-based photosensitizers, including this compound, are generally thought to enter cells through endocytosis.[6][7] The specific pathway can vary but often involves clathrin-mediated endocytosis, particularly when the photosensitizer is associated with nanoparticles or lipoproteins.[6]

G Cellular Uptake Pathway of Porphyrin-Based Photosensitizers cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ps_formulation Purpurin 18 Formulation (e.g., Nanoparticle) receptor Receptor (e.g., LDLR) ps_formulation->receptor clathrin_pit Clathrin-coated Pit receptor->clathrin_pit Binding endosome Endosome clathrin_pit->endosome Internalization lysosome Lysosome endosome->lysosome Maturation release Photosensitizer Release lysosome->release

Caption: Cellular uptake pathway of porphyrin-based photosensitizers.

Alternative Quantification Methods

While fluorescence microscopy is a widely accessible and powerful technique, other methods can also be employed for the quantification of photosensitizer uptake:

  • Flow Cytometry: Provides high-throughput quantification of fluorescence in a large population of single cells.

  • Spectrofluorometry: Measures the total fluorescence from a lysed cell population, offering a bulk quantification method.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method that can separate and quantify the photosensitizer from cell lysates.

  • Mass Spectrometry: Offers very high sensitivity and specificity for absolute quantification of the drug in tissues.

Each of these methods has its own advantages and disadvantages in terms of sensitivity, throughput, cost, and the type of information they provide. The choice of method will depend on the specific research question and available resources.

References

In Vitro Anticancer Activity of Purpurin 18 Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of Purpurin (B114267) 18 methyl ester with established chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel (B517696). The information is compiled from multiple studies to offer a comprehensive overview for researchers in oncology and drug development.

Executive Summary

Purpurin 18 methyl ester, a chlorophyll-derived photosensitizer, demonstrates significant anticancer activity in vitro upon photoactivation. Its mechanism of action primarily involves the generation of reactive oxygen species (ROS), leading to apoptosis. When compared to conventional chemotherapeutics like doxorubicin and paclitaxel, this compound exhibits potent cytotoxicity, particularly in the context of photodynamic therapy (PDT). This guide summarizes the available quantitative data on its efficacy, details the experimental methodologies for its validation, and illustrates the key signaling pathways involved.

Performance Comparison

The following table summarizes the in vitro efficacy of this compound, doxorubicin, and paclitaxel against the human breast adenocarcinoma cell line, MCF-7. It is important to note that the data for each compound are derived from different studies with varying experimental conditions, which should be taken into consideration when making direct comparisons.

CompoundCell LineIC50 (µM)Experimental ConditionsApoptosis Induction
Purpurin 18 MCF-70.80 (with light activation)24h incubation, 4 J/cm² light dose52% at 1 µM[1]
Doxorubicin MCF-70.4 - 8.348h incubation[2][3]Dose-dependent
Paclitaxel MCF-70.0075 - 3.524h - 48h incubation[4][5][6]Concentration-dependent

Note: The IC50 values for doxorubicin and paclitaxel in MCF-7 cells show significant variation across different studies, likely due to differences in experimental protocols, such as incubation time and cell passage number. Purpurin 18's cytotoxicity is contingent upon light activation, a key differentiator from doxorubicin and paclitaxel.

Mechanism of Action: Induction of Apoptosis

This compound, when activated by light, triggers a cascade of events culminating in programmed cell death, or apoptosis. The primary mechanism involves the generation of singlet oxygen and other reactive oxygen species (ROS), which induce oxidative stress and damage to cellular components, particularly mitochondria.[7] This leads to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.

A key event in this pathway is the alteration of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Photodynamic therapy has been shown to selectively degrade Bcl-2, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis. This is followed by the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in the in vitro validation of this compound's anticancer activity, the following diagrams have been generated using the DOT language.

purpurin18_pathway P18 Purpurin 18 Methyl Ester ROS ROS (Reactive Oxygen Species) P18->ROS Photodynamic Effect Light Light Activation Light->ROS Mito Mitochondrial Damage ROS->Mito Oxidative Stress Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Degradation Bax Bax (Pro-apoptotic) Mito->Bax Translocation Casp3 Caspase-3 Activation Bcl2->Casp3 Inhibition Bax->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Purpurin 18-Mediated Apoptotic Signaling Pathway.

experimental_workflow start Start: Cancer Cell Culture (MCF-7) treatment Treatment: This compound +/- Light Activation start->treatment mtt MTT Assay for Cytotoxicity (IC50) treatment->mtt flow_apoptosis Flow Cytometry: Annexin V/PI Staining (Apoptosis Assay) treatment->flow_apoptosis flow_cellcycle Flow Cytometry: PI Staining (Cell Cycle Analysis) treatment->flow_cellcycle western Western Blot: Bax & Bcl-2 Expression treatment->western end End: Data Analysis & Comparison mtt->end flow_apoptosis->end flow_cellcycle->end western->end

Figure 2: Experimental Workflow for In Vitro Validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound, doxorubicin, or paclitaxel. For this compound, a set of wells should be exposed to a light source (e.g., 630-670 nm) for a specified duration to induce phototoxicity. A dark control (no light exposure) is essential.

  • Incubation: Incubate the treated cells for a further 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits 50% of cell growth.

Flow Cytometry for Apoptosis (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat MCF-7 cells with the respective compounds as described for the MTT assay.

  • Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

Western Blot for Bcl-2 and Bax Expression

Western blotting is used to detect the levels of specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates potent anticancer activity in vitro, primarily through the induction of apoptosis upon photoactivation. While direct comparative studies with conventional chemotherapeutics are limited, the available data suggests that photodynamic therapy with this compound is a promising therapeutic strategy. Its light-dependent cytotoxicity offers a potential for targeted therapy with reduced systemic side effects. Further research is warranted to establish its efficacy and safety in more complex preclinical models and to optimize its clinical application.

References

A Researcher's Guide to Control Experiments for Purpurin 18 Methyl Ester Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of experimental controls and methodologies to ensure robust and reproducible results in the study of Purpurin (B114267) 18 methyl ester-mediated photodynamic therapy.

For researchers and drug development professionals investigating the anti-cancer potential of Purpurin 18 methyl ester (P18-ME) in photodynamic therapy (PDT), the design of well-controlled experiments is paramount to generating valid and publishable data. This guide provides a comparative overview of essential control experiments, detailed experimental protocols, and the underlying molecular pathways, empowering researchers to build a rigorous framework for their P18-ME PDT studies.

The Principle of P18-ME Photodynamic Therapy

This compound is a second-generation photosensitizer derived from chlorophyll.[1] Like other photosensitizers, P18-ME is intrinsically non-toxic in the absence of light.[2] Upon administration, it can preferentially accumulate in tumor tissues. Subsequent irradiation with light of a specific wavelength (around 630-700 nm) excites P18-ME, leading to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[3] This burst of ROS induces oxidative stress, damages cellular components, and ultimately triggers programmed cell death, or apoptosis, in the targeted cancer cells.[4]

Essential Control Groups for In Vitro and In Vivo Studies

To unequivocally attribute the observed anti-cancer effects to the photodynamic action of P18-ME, a specific set of control groups is indispensable. These controls are designed to isolate the effects of the photosensitizer, the light, and their combination.

Table 1: In Vitro Experimental Groups and Expected Outcomes
Group NumberTreatment ComponentsPurposeExpected Outcome
1Untreated Control Baseline cell health and proliferation.High cell viability, low apoptosis, and basal ROS levels.
2P18-ME Only (Dark Control) To assess the inherent cytotoxicity of P18-ME without light activation.High cell viability, comparable to the untreated control.[2]
3Light Only Control To determine the effect of the light source on the cells in the absence of the photosensitizer.High cell viability, comparable to the untreated control.
4P18-ME + Light (Experimental Group) To evaluate the photodynamic efficacy of P18-ME.Decreased cell viability, increased apoptosis, and elevated ROS levels.
Table 2: In Vivo Experimental Groups and Expected Outcomes
Group NumberTreatment ComponentsPurposeExpected Outcome
1Untreated Control (e.g., Saline) Baseline tumor growth.Progressive tumor growth.
2P18-ME Only (Dark Control) To assess any systemic toxicity or effect of P18-ME on tumor growth without light.Tumor growth similar to the untreated control.
3Light Only Control To determine the effect of light irradiation on the tumor.Tumor growth similar to the untreated control.
4P18-ME + Light (Experimental Group) To evaluate the in vivo anti-tumor efficacy of P18-ME PDT.Inhibition of tumor growth, tumor regression, and prolonged survival.[4]

Comparative Analysis with Other Photosensitizers

While P18-ME shows significant promise, it is crucial to understand its performance relative to other established photosensitizers.

Table 3: Comparison of P18-ME with Other Common Photosensitizers
FeatureThis compound (P18-ME)Photofrin® (Porfimer Sodium)Methylene Blue
Generation SecondFirstFirst
Activation Wavelength ~630-700 nm[3]~630 nm~660 nm[5]
Primary Mechanism Type II (Singlet Oxygen)[3]Type I & IIType I & II[5]
Advantages Longer wavelength for deeper tissue penetration; derived from natural sources.[2]Well-established clinical use.Low cost.[5]
Disadvantages Hydrophobicity can lead to aggregation.[2]Prolonged skin photosensitivity; complex mixture of porphyrins.Lower quantum yield of singlet oxygen compared to others.[6]

Key Experimental Protocols

To ensure the reproducibility and comparability of results, standardized protocols for key assays are essential.

Cell Viability Assay (WST-1 Assay)
  • Cell Seeding: Seed cancer cells (e.g., 4T1, HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • P18-ME Incubation: Treat the cells with varying concentrations of P18-ME (e.g., 0.1 to 10 µM) and incubate for a predetermined time (e.g., 4-24 hours).

  • Irradiation: For the light-exposed groups, irradiate the cells with a suitable light source (e.g., a 630 nm LED array) at a specific light dose (e.g., 1-10 J/cm²).

  • WST-1 Reagent: After irradiation, add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells as described for the cell viability assay in 6-well plates.

  • Cell Harvesting: After the desired post-irradiation incubation period (e.g., 24 hours), harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Intracellular ROS Detection (DCFDA/H2DCFDA Assay)
  • Cell Seeding and Treatment: Seed and treat cells with P18-ME as previously described.

  • Probe Loading: Prior to irradiation, load the cells with a ROS-sensitive probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) or H2DCFDA by incubating for 30-60 minutes.

  • Irradiation: Irradiate the cells with the appropriate light dose.

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation/emission ~485/535 nm).

  • Data Analysis: Quantify the fold increase in ROS generation relative to the control groups.

Western Blotting for Apoptosis-Related Proteins
  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Caspase-3, Cleaved Caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizing the Molecular Mechanisms

Understanding the signaling pathways activated by P18-ME PDT is crucial for interpreting experimental results and identifying potential combination therapies.

P18_PDT_Workflow cluster_in_vitro In Vitro Experiments cluster_assays Downstream Assays cell_culture Cancer Cell Culture (e.g., 4T1, HeLa) p18_incubation P18-ME Incubation cell_culture->p18_incubation irradiation Light Irradiation (~630-700 nm) p18_incubation->irradiation viability Cell Viability (WST-1) irradiation->viability apoptosis Apoptosis (Annexin V/PI) irradiation->apoptosis ros ROS Detection (DCFDA) irradiation->ros western Western Blot irradiation->western

In Vitro Experimental Workflow for P18-ME PDT.

The photodynamic action of P18-ME primarily initiates the intrinsic pathway of apoptosis.

P18_Apoptosis_Pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade P18 Purpurin 18 ME ROS ROS Generation (Singlet Oxygen) Light Light (~630-700 nm) Light->ROS Bax Bax Activation ROS->Bax activates Bcl2 Bcl-2 Inhibition ROS->Bcl2 inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) CytoC Cytochrome c Release MOMP->CytoC Bax->MOMP Bcl2->MOMP Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis Signaling Pathway in P18-ME PDT.

By implementing these rigorous control experiments and standardized protocols, researchers can confidently elucidate the mechanisms of P18-ME photodynamic therapy and contribute high-quality, reproducible data to the field of cancer research. This systematic approach is fundamental for the preclinical evaluation and potential clinical translation of this promising anti-cancer agent.

References

Validating the Mechanism of Cell Death Induced by Purpurin 18 Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Purpurin 18 methyl ester (Pu-18 ME), a promising photosensitizer for photodynamic therapy (PDT), with other established alternatives. We delve into the mechanisms of cell death, present comparative experimental data, and provide detailed protocols for key validation assays.

Mechanism of Action: this compound

This compound is a chlorophyll (B73375) derivative that acts as a photosensitizer.[1] Its primary mechanism of action is initiated by activation with light of a specific wavelength, typically in the red region of the spectrum, which allows for deeper tissue penetration.[2] Upon photoactivation, Pu-18 ME transitions to an excited triplet state. This excited state can then initiate two types of photochemical reactions:

  • Type I Reaction: The excited photosensitizer reacts directly with a substrate molecule, transferring a hydrogen atom or an electron to form radicals. These radicals can then react with oxygen to produce reactive oxygen species (ROS), such as superoxide, hydrogen peroxide, and hydroxyl radicals.

  • Type II Reaction: The excited photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂). This is considered the predominant pathway for many photosensitizers, including purpurins.

The resulting ROS cause significant oxidative stress within the cancer cells, leading to the oxidation of lipids, proteins, and nucleic acids. This widespread cellular damage triggers various cell death pathways, primarily apoptosis and necrosis. A key event in the apoptotic cascade is the ROS-mediated damage to mitochondria, which leads to the loss of mitochondrial membrane potential (MMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspases.[3] Studies have shown that Pu-18 can localize in various organelles, including the mitochondria, lysosomes, Golgi apparatus, and endoplasmic reticulum, influencing the specific sites of initial photodamage.[3]

Comparative Performance of Photosensitizers

The efficacy of a photosensitizer is determined by several factors, including its ability to generate ROS, its cellular uptake and subcellular localization, and its phototoxicity. Below is a comparison of Pu-18 ME with other commonly used photosensitizers.

Table 1: Comparison of Phototoxicity (IC50 Values)

PhotosensitizerCell LineLight Dose (J/cm²)Incubation Time (h)IC50 (µM)Reference
Purpurin 184T1 (2D culture)3.71 (630 nm)Not Specified0.5[4]
Purpurin 184T1 (in vivo)600Not Applicable0.625 mg/kg[4]
Chlorin (B1196114) e6B16F101 (660 nm)Not Specified20.98[5]
Chlorin e6AsPC-1Not Specified7219.7 µg/mL[6]
Chlorin e6MIA PaCa-2Not Specified7221.75 µg/mL[6]
5-ALAB-16Not SpecifiedNot Specified0.3 mM (optimal for PpIX)[7]
Hexyl-ALAB-16Not SpecifiedNot Specified0.075 mM (optimal for PpIX)[7]
Octyl-ALAB-16Not SpecifiedNot Specified0.1 mM (optimal for PpIX)[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Table 2: Induction of Apoptosis and Necrosis

PhotosensitizerCell LineLight Dose (J/cm²)Apoptosis (%)Necrosis (%)Reference
Purpurin 184T10.72450Not Specified[4]
Chlorin e6HaCaTNot SpecifiedCauses both apoptosis and necrosisCauses both apoptosis and necrosis[8]
Pheophorbide aHaCaTNot SpecifiedCauses both apoptosis and necrosisCauses both apoptosis and necrosis[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the photosensitizer after PDT.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Photosensitizer stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Light source with a specific wavelength

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • Prepare serial dilutions of the photosensitizer in complete cell culture medium.

  • Remove the medium from the wells and add the medium containing different concentrations of the photosensitizer. Include a "no drug" control.[9]

  • Incubate the cells with the photosensitizer for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.[9]

  • After incubation, wash the cells twice with PBS to remove any extracellular photosensitizer.[9]

  • Add fresh, drug-free complete medium to each well.

  • Expose the cells to the light source at a specific dose (e.g., 1-10 J/cm²). Keep a set of plates in the dark as a "dark toxicity" control.[9]

  • After irradiation, return the plates to the incubator for 24-48 hours.[9]

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

  • Gently shake the plate for 10 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the untreated control.[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Photosensitizer and light source

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

Procedure:

  • Seed cells in 6-well plates and treat with the photosensitizer and light as described in the MTT assay protocol.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.[11]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[12]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analyze the cells by flow cytometry within one hour.[11]

    • Viable cells: Annexin V-FITC (-) / PI (-)

    • Early apoptotic cells: Annexin V-FITC (+) / PI (-)

    • Late apoptotic/necrotic cells: Annexin V-FITC (+) / PI (+)

    • Necrotic cells: Annexin V-FITC (-) / PI (+)

Intracellular ROS Detection (DCFH-DA Assay)

This assay measures the generation of ROS within cells following PDT.

Materials:

  • Fluorescence microscope or plate reader

  • Cancer cell line of interest

  • Black 96-well plates

  • Photosensitizer and light source

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution

  • Serum-free medium

Procedure:

  • Seed cells in a black 96-well plate and allow them to adhere overnight.

  • Wash the cells with serum-free medium.

  • Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.[13][14]

  • Wash the cells twice with PBS to remove excess DCFH-DA.

  • Add fresh medium containing the desired concentration of the photosensitizer and incubate for the appropriate time.

  • Expose the cells to light.

  • Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[1]

Visualizations

G cluster_PDT Photodynamic Therapy cluster_ROS ROS Generation cluster_CellularDamage Cellular Damage cluster_CellDeath Cell Death Light Light (e.g., 630-700 nm) Pu18 Purpurin 18-ME (Ground State) Light->Pu18 Activation Pu18_excited Purpurin 18-ME (Excited Triplet State) Pu18->Pu18_excited TypeI Type I Reaction (Electron/H+ Transfer) Pu18_excited->TypeI TypeII Type II Reaction (Energy Transfer) Pu18_excited->TypeII Radicals Superoxide, Hydroxyl Radicals TypeI->Radicals SingletO2 Singlet Oxygen (¹O₂) TypeII->SingletO2 OxidativeStress Oxidative Stress Radicals->OxidativeStress SingletO2->OxidativeStress MitochondriaDamage Mitochondrial Damage OxidativeStress->MitochondriaDamage Necrosis Necrosis OxidativeStress->Necrosis MMP_loss Loss of MMP MitochondriaDamage->MMP_loss CytoC Cytochrome c Release MMP_loss->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Caption: Signaling pathway of Purpurin 18-ME induced cell death.

G cluster_assays Endpoint Assays start Start seed_cells Seed Cancer Cells in Multi-well Plates start->seed_cells add_ps Incubate with Photosensitizer (e.g., Pu-18 ME) seed_cells->add_ps wash Wash to Remove Extracellular Photosensitizer add_ps->wash irradiate Irradiate with Light (Specific Wavelength and Dose) wash->irradiate dark_control Dark Control (No Light Exposure) wash->dark_control post_incubation Post-Irradiation Incubation (24-48 hours) irradiate->post_incubation ros ROS Generation (DCFH-DA Assay) irradiate->ros Immediate Measurement dark_control->post_incubation viability Cell Viability (MTT Assay) post_incubation->viability apoptosis Apoptosis/Necrosis (Annexin V/PI Assay) post_incubation->apoptosis analyze Data Analysis and Comparison viability->analyze apoptosis->analyze ros->analyze

Caption: Experimental workflow for evaluating photosensitizers.

References

A Comparative Analysis of Purpurin 18 Methyl Ester and Other Second-Generation Photosensitizers for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Purpurin 18 methyl ester (P18-ME), a promising second-generation photosensitizer, against established alternatives such as Verteporfin, Temoporfin (m-THPC), and the widely referenced Photofrin®. The comparison focuses on key performance metrics critical for the development of effective photodynamic therapy (PDT) agents, supported by data from preclinical studies.

Overview of Key Performance Indicators in PDT

The efficacy of a photosensitizer (PS) is determined by a combination of its photophysical, photochemical, and biological properties. An ideal PS should possess a high singlet oxygen quantum yield, strong absorption in the tissue-penetrating red region of the spectrum, excellent photostability, and high specificity for target cells, leading to efficient cell death upon light activation.

Comparative Data on Photosensitizer Performance

The following tables summarize the quantitative performance of P18-ME alongside other leading second-generation photosensitizers. These metrics are crucial for evaluating their potential therapeutic efficacy.

Table 1: Photophysical and Photochemical Properties

PhotosensitizerMaximum Absorption (λmax, nm)Singlet Oxygen Quantum Yield (ΦΔ)Solvent/Medium
Purpurin 18 ~700 nm0.70Not Specified
Verteporfin Not Specified~0.44 (two times higher than Photofrin II)Not Specified[1][2]
Temoporfin (m-THPC) ~650 nm0.21 (when complexed with BSA)Aqueous with BSA[3]
Photofrin II Not Specified~0.22Not Specified[1][2]

Table 2: In Vitro Efficacy and Cytotoxicity

PhotosensitizerCell Line(s)Key Findings
Purpurin 18 / P18-ME MCF-7 (Breast Carcinoma), HepG-2P18 induced apoptosis in 52% of MCF-7 cells at 1 µM concentration after photoactivation.[4] P18-ME showed concentration-dependent cytotoxicity in HepG-2 cells upon irradiation, with no dark toxicity observed.[5]
Verteporfin Melanoma CellsAchieved 50% cell mortality at 5x lower concentration and 4x lower light dose compared to Photofrin II.[1][2]
Temoporfin (m-THPC) HNSCCmTHPC@HSA complex induced cytotoxicity in head and neck squamous cell carcinoma cell lines.[6]

Note: Direct comparisons should be approached with caution as experimental conditions (e.g., cell lines, light dosage, drug formulation, and solvent) vary significantly across studies.

Experimental Protocols and Methodologies

Detailed and standardized protocols are essential for the accurate evaluation and comparison of photosensitizers. Below are methodologies for key experiments cited in this guide.

The singlet oxygen quantum yield is a measure of the efficiency of a PS in producing cytotoxic singlet oxygen. It is commonly determined using an indirect chemical trapping method with a probe that reacts specifically with singlet oxygen, such as 1,3-diphenylisobenzofuran (B146845) (DPBF).

G cluster_prep Sample Preparation cluster_irrad Irradiation & Measurement cluster_calc Data Analysis A Prepare stock solutions of the test PS and a reference standard (e.g., Methylene Blue) in a suitable solvent (e.g., DMF, DCM). B Prepare a stock solution of the singlet oxygen probe, 1,3-diphenylisobenzofuran (DPBF). A->B C In a cuvette, mix the PS and DPBF solutions. Adjust concentrations so the PS absorbance is ~0.1 and DPBF absorbance is ~1.0 at its λmax (~415 nm). B->C D Irradiate the sample with a monochromatic light source at the PS absorption wavelength. C->D E Periodically measure the decrease in DPBF absorbance at ~415 nm using a UV-Vis spectrophotometer. D->E F Plot the change in DPBF absorbance vs. irradiation time to determine the degradation rate (k). E->F G Calculate ΦΔ of the sample using the formula: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample) where F is the absorption correction factor. F->G

Caption: Workflow for determining singlet oxygen quantum yield via DPBF bleaching.[7][8][9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a photosensitizer following light activation.[11]

G cluster_cell_culture Cell Culture & Incubation cluster_pdt PDT Treatment cluster_viability Viability Assessment A Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24h. B Treat cells with various concentrations of the photosensitizer. Include 'no drug' and 'dark toxicity' controls. A->B C Incubate for a specific duration (e.g., 4-24h) to allow for cellular uptake of the PS. B->C D Wash cells with PBS to remove extracellular PS. C->D E Add fresh medium and expose the plate to a light source at a specific wavelength and dose (e.g., J/cm²). Keep dark controls covered. D->E F Return plates to the incubator for a post-irradiation period (e.g., 24-48h). E->F G Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 3-4h. F->G H Solubilize the resulting formazan (B1609692) crystals by adding a solvent (e.g., DMSO). G->H I Measure the absorbance at ~570 nm using a microplate reader. H->I J Calculate cell viability as a percentage relative to the untreated control. I->J

Caption: Standardized workflow for assessing in vitro phototoxicity using the MTT assay.[12][13][14]

Mechanism of Action: PDT-Induced Signaling Pathways

Upon light activation, photosensitizers generate reactive oxygen species (ROS), primarily singlet oxygen, which inflicts oxidative damage on key cellular components.[15] This damage can initiate multiple cell death pathways, including apoptosis and necrosis.[16][17] The specific pathway activated often depends on the subcellular localization of the photosensitizer and the intensity of the PDT insult.[18]

G cluster_trigger PDT Activation cluster_damage Cellular Damage & Signaling cluster_outcome Cell Death Pathways PS Photosensitizer (PS) Light Light (Photon Absorption) PS->Light Excitation PS_activated Excited Triplet State PS* Light->PS_activated ROS ¹O₂ (Singlet Oxygen) PS_activated->ROS Energy Transfer O2 ³O₂ (Ground State Oxygen) O2->ROS Mito Mitochondrial Damage ROS->Mito ER ER Stress ROS->ER Membrane Plasma Membrane Damage ROS->Membrane Apoptosis Apoptosis (Caspase Activation, Cytochrome c Release) Mito->Apoptosis ER->Apoptosis Autophagy Autophagy ER->Autophagy Necrosis Necrosis (Loss of Membrane Integrity) Membrane->Necrosis

References

Safety Operating Guide

Navigating the Safe Disposal of Purpurin 18 Methyl Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Purpurin 18 methyl ester, a photosensitizer utilized in photodynamic therapy research. Adherence to these protocols is crucial for ensuring personnel safety, regulatory compliance, and the integrity of your research environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the known hazards of the related compound "Purpurin" and general best practices for the disposal of chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review the supplier's SDS upon receipt of the compound.

I. Hazard Profile and Handling Precautions

Based on the safety data for the parent compound, Purpurin, it is prudent to handle this compound with care, assuming it may present similar hazards. Purpurin is classified as a skin, eye, and respiratory irritant[1][2]. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling the compound.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat and closed-toe shoes.

All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. Quantitative Data Summary

While specific quantitative data for this compound is limited without a dedicated SDS, the following table summarizes the hazard classifications for the related compound, Purpurin.

Hazard ClassificationCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye Irritation      Category 2
Specific target organ toxicity (single exposure)      Category 3 (Respiratory system)

Data based on the Safety Data Sheet for Purpurin.[1]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed as chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

Experimental Protocol: Waste Segregation and Collection

  • Designated Waste Container: Establish a dedicated and clearly labeled hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Irritant").

  • Waste Collection:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any materials used for spill cleanup in the designated solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, designated liquid hazardous waste container. Ensure the container is compatible with the solvents used.

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal according to local, state, and federal regulations.

IV. Decontamination of Empty Containers

Properly decontaminating empty containers that held this compound is essential to ensure they do not pose a residual hazard.

Experimental Protocol: Container Decontamination

  • Initial Rinse: Rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol) at least three times.

  • Rinsate Collection: Collect the rinsate from all three rinses as hazardous liquid waste in the designated container.

  • Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.

  • Final Disposal: Once thoroughly dry and free of any visible residue, the container can typically be disposed of as non-hazardous waste. However, consult your institutional policies for specific guidance on the disposal of decontaminated chemical containers.

V. Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_container Container Management cluster_final Final Disposal start Generate Waste (Solid or Liquid) is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No empty_container Is the original container empty? solid_waste->empty_container contact_ehs Contact EHS for Hazardous Waste Pickup solid_waste->contact_ehs liquid_waste->empty_container liquid_waste->contact_ehs decontaminate Triple Rinse with Appropriate Solvent empty_container->decontaminate Yes empty_container->contact_ehs No collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Dry, Decontaminated Container as Non-Hazardous Waste collect_rinsate->dispose_container dispose_container->contact_ehs

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Purpurin 18 Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Purpurin 18 methyl ester. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a photosensitizing agent utilized in photodynamic therapy (PDT) research.[1][2] Its hazardous properties necessitate stringent safety measures to prevent chemical exposure and phototoxic reactions. The following step-by-step guidance will serve as your operational plan for the safe management of this compound.

Hazard Identification and Risk Assessment

  • Skin Irritation: Causes skin irritation.[4][5][6]

  • Eye Irritation: Causes serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][6]

  • Photosensitivity: As a photosensitizer, it can induce phototoxic reactions upon exposure to light.[2][7]

Quantitative Data Summary

Data PointValueSource
Chemical Formula C34H34N4O5[8]
Molar Mass 578.7 g/mol [8]
GHS Hazard Statements H315, H319, H335[4][6]
Hazard Pictogram GHS07 (Exclamation Mark)[6]

Operational Protocol: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.[5]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[4][5] A face shield may be necessary for splash-prone procedures.[9]

  • Skin Protection: A lab coat is mandatory.[9] Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[4]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4] If ventilation is inadequate, a NIOSH-approved respirator may be required.

  • Clothing: Wear long pants and closed-toe shoes.[9]

3. Handling and Experimental Procedures:

  • All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

  • Prevent the generation of dust.[3]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[4]

  • Be aware of potential light exposure. Conduct work in a subdued lighting environment where possible and protect solutions from light.

4. Spill Management:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Clean up spills immediately.[3]

    • Use dry clean-up procedures and avoid generating dust.[3]

    • Collect the spilled material in a sealed container for disposal.

  • Major Spills:

    • Evacuate the laboratory and notify the appropriate safety personnel.

    • Restrict access to the area.

5. Disposal Plan:

  • Waste containing this compound should be treated as hazardous chemical waste.

  • Chemical Inactivation: Due to its photosensitizing nature, chemical deactivation before disposal is recommended. A common method for similar compounds involves alkaline hydrolysis to open the porphyrin ring structure, though specific protocols for this compound are not established. Consult with your institution's environmental health and safety (EHS) office for approved inactivation procedures.

  • Collect all waste, including contaminated PPE, in clearly labeled, sealed containers.

  • Dispose of the waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[10] Do not dispose of it down the drain or in regular trash.[6]

Experimental Workflow and Safety Diagram

The following diagram outlines the key steps and safety precautions for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review SDS & SOPs B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weighing & Preparation of Stock Solution (Subdued Light) B->C Proceed with caution D Experimental Use C->D E Decontaminate Work Area D->E I Spill Cleanup D->I J First Aid (Skin/Eye Contact) D->J F Segregate Waste (Solid & Liquid) E->F G Chemical Inactivation (Consult EHS) F->G H Dispose as Hazardous Waste G->H

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.